Neomycin
説明
A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed)
This compound is a broad-spectrum aminoglycoside antibiotic drug that is derived from the metabolic products of Streptomyces fradiae. This compound is a complex comprised of three components, this compound A, B, and C. This compound B, also known as [framycetin], is the most active component of the complex and this compound C is the isomer of this compound B, making these two stereoisomers the active components of this compound. This compound A, or [neamine], is a moiety that conjoins two molecules of this compound B and C together. This compound is active against both gram-positive and gram-negative organisms and mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria. this compound sulfate is the most common form for pharmaceutical preparations; because the compound is a complex, the amount of this compound in products is measured in units. This compound sulfate as monotherapy is available in an oral solution for adjunct use in the treatment of hepatic coma. It is also used in combination with [polymyxin B] sulfates and [hydrocortisone] in otic suspensions for use in the treatment of bacterial infections in the external auditory canal, including infections caused by medical procedures in the ear. This compound is also used in combination with [polymyxin B] sulfates and [dexamethasone] in ophthalmic preparations for use in the treatment of inflammatory conditions and infections in the eye. This compound is also available in over-the-counter topical products to prevent minor skin infections.
This compound is an Aminoglycoside Antibacterial.
This compound is a broad spectrum aminoglycoside antibiotic whose current use is limited to oral and topical administration. This compound has minimal oral absorption and its use has not been linked to instances of acute liver injury.
This compound has been reported in Glycine max, Streptomyces albus, and other organisms with data available.
Framycetin is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing this compound B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.
This compound is a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. This compound is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and this compound A is the minor component. This compound irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
FRAMYCETIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed). This compound is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosome of susceptible organisms. Binding interferes with mRNA binding and acceptor tRNA sites and results in the production of non-functional or toxic peptides.
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.
See also: Kanamycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...
Structure
3D Structure
特性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VCIWKGPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-10-3 (sulfate (salt)) | |
| Record name | Neomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023359 | |
| Record name | Neomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |
| Record name | Neomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119-04-0, 1404-04-2, 11004-65-2 | |
| Record name | Neomycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Framycetin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Framycetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Framycetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAMYCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C (sulfate form) | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of Neomycin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic discovered in 1949 from Streptomyces fradiae, has long been a subject of extensive research due to its potent bactericidal activity.[1] This technical guide provides a comprehensive overview of the core biochemical properties of this compound and its derivatives. It delves into their mechanism of action, structure-activity relationships, and the biochemical basis of resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and innovation in this field.
Chemical Structure
This compound is a complex of structurally related aminoglycosides, with this compound B being the most active component.[2] The structure consists of a central 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to two or more aminosugars. This structural motif is crucial for its interaction with the primary molecular target in bacteria. Key derivatives of this compound, such as paromomycin, ribostamycin, and neamine, share the 2-DOS core but differ in their sugar moieties, which significantly influences their biological activity and susceptibility to resistance mechanisms.
Figure 1: Chemical Structures of this compound and Key Derivatives
| Compound | Chemical Structure |
| This compound B |
ngcontent-ng-c3973722063="" class="ng-star-inserted">[2] |
| Paromomycin |
[3] |
| Ribostamycin |
[4][5] |
| Neamine |
[6][7][8][9] |
| Kanamycin (B1662678) B |
[10][11][12][13] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of this compound and its derivatives is the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[14] This interaction disrupts the fidelity of translation in several ways:
-
Misreading of mRNA: Binding of the aminoglycoside to the A-site induces a conformational change that mimics the binding of a cognate tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The presence of the drug can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation.
-
Disruption of the Initiation Complex: this compound can also interfere with the formation of the initiation complex, preventing the start of protein synthesis.
The culmination of these effects is the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.
Structure-Activity Relationship
The antibacterial potency of this compound derivatives is intricately linked to their chemical structure. Modifications to the various amino and hydroxyl groups on the sugar rings can significantly impact their binding affinity to the ribosomal A-site and their susceptibility to inactivating enzymes.
-
Rings I and II (Neamine core): This core structure is essential for binding to the A-site of 16S rRNA. The amino groups on these rings form critical hydrogen bonds with the phosphate (B84403) backbone of the rRNA.
-
Rings III and IV: The presence and nature of these additional sugar moieties influence the overall shape and charge distribution of the molecule, which can enhance binding affinity and provide interactions with other regions of the ribosome. For instance, modifications at the 6'-position of ring I can affect susceptibility to certain aminoglycoside-modifying enzymes.
Quantitative Data
Binding Affinities and Inhibitory Concentrations
The efficacy of this compound and its derivatives can be quantified by their binding affinities to the ribosomal target and their minimum inhibitory concentrations (MIC) or half-maximal inhibitory concentrations (IC50) against various bacterial strains.
Table 1: Binding Affinities (Kd) of this compound and Derivatives to the Bacterial 16S rRNA A-site
| Compound | Dissociation Constant (Kd) | Reference |
| This compound B | ~100 nM | [15] |
| Paromomycin | 0.16 µM | [16] |
Table 2: IC50 Values of this compound and Derivatives against Staphylococcus aureus
| Compound | IC50 (µg/mL) | Reference |
| This compound | 2.5 | [2] |
| Paromomycin | 1.25 | [2] |
Mechanisms of Resistance
The clinical utility of this compound and other aminoglycosides is threatened by the emergence of bacterial resistance. The primary mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes are broadly categorized into three classes:
-
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside.
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (usually AMP) from a nucleoside triphosphate to a hydroxyl group.
These modifications prevent the aminoglycoside from binding to its ribosomal target, rendering it ineffective.
Table 3: Kinetic Parameters of Aminoglycoside-Modifying Enzymes for this compound
| Enzyme Class | Enzyme Example | Substrate | Km (µM) | Vmax (relative) | Reference |
| APH | APH(3')-IIIa | This compound | - | - | [17] |
| AAC | AAC(3)-IV | This compound | 1.1 ± 0.2 | 11.2 ± 0.4 | [18][19] |
| ANT | ANT(2") | This compound | Not a substrate | - | [20] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its derivatives against a bacterial strain.
Methodology:
-
Prepare Antibiotic Stock Solution: Dissolve a known weight of this compound sulfate (B86663) or a derivative in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound and its derivatives to inhibit protein synthesis in a cell-free system.
Methodology:
-
Prepare Reagents: Thaw a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract) on ice. Prepare a master mix containing the lysate, amino acid mixture, and an energy source according to the manufacturer's instructions.
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound or its derivatives in nuclease-free water.
-
Set up Reactions: In microcentrifuge tubes or a multi-well plate, combine the in vitro translation master mix, a reporter mRNA (e.g., luciferase mRNA), and the desired concentration of the inhibitor. Include a no-inhibitor control and a no-mRNA control.
-
Incubation: Incubate the reactions at the recommended temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).
-
Measure Reporter Activity: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Purification of Aminoglycoside-Modifying Enzymes (AMEs)
This protocol provides a general workflow for the purification of AMEs from a bacterial lysate.[21][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ribostamycin - Wikipedia [en.wikipedia.org]
- 5. Ribostamycin | C17H34N4O10 | CID 33042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neamine [drugfuture.com]
- 7. Neamine | C12H26N4O6 | CID 72392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Neamine - Wikipedia [en.wikipedia.org]
- 9. Neamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. scbt.com [scbt.com]
- 11. scispace.com [scispace.com]
- 12. kanamycin B(5+) | C18H42N5O10+5 | CID 25245850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Relation between aminoglycoside 2"-O-nucleotidyltransferase activity and aminoglycoside resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification and characterization of aminoglycoside-modifying enzymes from Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification and characterization of aminoglycoside-modifying enzymes from Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Neomycin: An In-Depth Technical Guide to an Aminoglycoside Antibiotic Targeting Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a member of the aminoglycoside class of antibiotics, has long been a subject of scientific interest due to its potent bactericidal activity against a broad spectrum of bacteria.[1] This technical guide provides a comprehensive overview of this compound, with a primary focus on its core mechanism of action: the inhibition of bacterial protein synthesis. We delve into the molecular interactions between this compound and the bacterial ribosome, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Discovered in 1949 from the actinobacterium Streptomyces fradiae, this compound is a complex of structurally related aminoglycoside antibiotics, with this compound B being the most active component.[2][3] Aminoglycosides are characterized by their amino sugars linked by glycosidic bonds and are known for their efficacy, primarily against Gram-negative bacteria.[4][5] this compound's clinical use is often limited to topical and oral applications due to potential nephrotoxicity and ototoxicity when administered systemically.[6] However, its potent bactericidal action continues to make it a valuable tool in various therapeutic and research applications.[7] This guide will explore the fundamental aspects of this compound's function, providing a detailed understanding of its molecular mechanism.
Chemical Structure
This compound is a pseudo-oligosaccharide composed of two or more aminosugars linked by glycosidic bonds.[8] The core structure consists of a 2-deoxystreptamine (B1221613) ring (ring II), which is a common feature among many aminoglycosides.[9] This central ring is glycosidically linked to other amino sugars. The chemical structure of this compound B, the most potent component, is presented below. The multiple amino groups in the structure are protonated at physiological pH, contributing to the molecule's polycationic nature and its ability to interact with the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA).[9]
Figure 1: Chemical structure of this compound.[1]
Mechanism of Action: Targeting the Bacterial Ribosome
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3] The process can be broken down into several key steps, from cellular entry to the disruption of translation.
Cellular Uptake
The initial step in this compound's mechanism of action is its entry into the bacterial cell. The polycationic nature of this compound facilitates its initial interaction with the negatively charged bacterial cell surface. For Gram-negative bacteria, this compound diffuses through porin channels in the outer membrane.[6] Subsequently, the antibiotic is actively transported across the cytoplasmic membrane in an oxygen-dependent process.[6]
Binding to the 30S Ribosomal Subunit
Once inside the cytoplasm, this compound binds with high affinity to the 30S ribosomal subunit.[3] Specifically, it targets the A-site on the 16S ribosomal RNA (rRNA).[9][10] This binding is a critical step in its inhibitory action. The interaction is primarily driven by electrostatic interactions between the positively charged amino groups of this compound and the negatively charged phosphate backbone of the rRNA.[9]
Disruption of Protein Synthesis
This compound's binding to the A-site of the 16S rRNA induces a conformational change in the ribosome, leading to several detrimental effects on protein synthesis:[3][9]
-
Codon Misreading: The conformational change in the A-site leads to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[3]
-
Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.[10] This effectively halts the elongation of the polypeptide chain.
-
Blockage of Initiation Complex Formation: By binding to the 30S subunit, this compound can interfere with the formation of the initiation complex, a crucial first step in protein synthesis.[7]
The culmination of these effects is the disruption of cellular protein synthesis, leading to bacterial cell death.[11]
Spectrum of Activity and Quantitative Data
This compound exhibits broad-spectrum activity, primarily against Gram-negative aerobic bacteria.[5] It also shows some activity against certain Gram-positive bacteria.[5] The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[12]
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | <8 | [13] |
| Serratia marcescens | Negative | 4-16 | [12] |
| Proteus vulgaris | Negative | 8-32 | [12] |
| Bacillus subtilis | Positive | 1-4 | [12] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Negative | MIC50: 8, MIC90: 256 | [14] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial species.
Experimental Protocols
To investigate the mechanism of action and efficacy of this compound, several key experimental protocols are employed.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique used to obtain a snapshot of the ribosomes actively translating mRNAs in a cell at a specific moment.[15] This method can reveal the precise locations of ribosomes on mRNA transcripts, providing insights into the effects of antibiotics on translation.
Protocol Overview:
-
Cell Culture and Treatment: Grow bacterial cultures to the desired density and treat with this compound at the desired concentration and for a specific duration.
-
Harvest and Lysis: Rapidly harvest the cells, often by flash-freezing in liquid nitrogen to halt translation.[16] Lyse the cells to release the ribosomes.
-
Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosomes.[15]
-
Ribosome Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) using sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[17]
-
RNA Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).[15]
-
Library Preparation and Sequencing: Prepare a cDNA library from the RNA footprints and perform high-throughput sequencing.[15]
-
Data Analysis: Align the sequencing reads to a reference genome to determine the ribosome occupancy on each mRNA.
In Vitro Translation Assay
In vitro translation (IVT) assays, also known as cell-free protein synthesis, allow for the study of translation in a controlled environment.[18] These assays are instrumental in directly assessing the inhibitory effects of antibiotics on the translation machinery.
Protocol Overview:
-
Prepare Cell-Free Extract: Prepare a cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) from a bacterial source (e.g., E. coli).
-
Set Up Reaction: In a reaction tube, combine the cell-free extract, a template mRNA (often encoding a reporter protein like luciferase or GFP), and varying concentrations of this compound.[19]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) to allow for transcription and/or translation to occur.
-
Measure Protein Synthesis: Quantify the amount of reporter protein produced. This can be done by measuring luminescence (for luciferase) or fluorescence (for GFP).[18]
-
Data Analysis: Plot the protein synthesis levels against the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of protein synthesis).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[20][21]
Protocol Overview:
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[20]
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.[22]
-
Inoculate the Plate: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).[20]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[23]
-
Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria.[22] This can be determined visually or by using a plate reader to measure optical density.
Conclusion
This compound remains a significant antibiotic due to its potent bactericidal activity mediated by the inhibition of bacterial protein synthesis. Its well-characterized mechanism of action, involving binding to the 30S ribosomal subunit and subsequent disruption of translation, provides a clear example of targeted antimicrobial therapy. The experimental protocols detailed in this guide offer robust methods for further investigation into the nuances of this compound's activity and for the broader field of antibiotic research and development. A thorough understanding of this compound's molecular interactions and its effects on bacterial physiology is crucial for its effective use and for the development of new strategies to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. pharmacologycorner.com [pharmacologycorner.com]
- 7. Aminoglycosides | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 14. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
The Dawn of a New Antibiotic: A Technical Guide to the Discovery and Early Research of Neomycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the discovery and seminal research of neomycin, a significant aminoglycoside antibiotic. It details the historical context of its discovery by Selman Waksman and Hubert Lechevalier, the meticulous experimental protocols for its isolation from Streptomyces fradiae, and its foundational antimicrobial properties. This document is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals, presenting key quantitative data in structured tables and illustrating complex biological processes through detailed diagrams. The methodologies of early experiments are described to provide a practical understanding of the foundational research in the field of antibiotics.
Discovery and Historical Context
In the burgeoning era of antibiotic discovery following the success of penicillin and streptomycin (B1217042), a team at Rutgers University, led by the Nobel laureate Selman A. Waksman, was at the forefront of isolating novel antimicrobial agents from soil microorganisms. In 1949, Waksman and his graduate student, Hubert A. Lechevalier, announced the discovery of a new antibiotic complex, which they named this compound.[1][2] This discovery was the result of a systematic screening program aimed at identifying antibiotics with a broad spectrum of activity, particularly against streptomycin-resistant strains of bacteria.[1]
The source of this promising new agent was a strain of actinomycete, Streptomyces fradiae, isolated from a soil sample.[3] The initial publication in the journal Science highlighted this compound's potent activity against a wide range of Gram-positive and Gram-negative bacteria, including the tubercle bacillus, Mycobacterium tuberculosis.[1] This finding was of particular importance due to the emerging challenge of streptomycin resistance in the treatment of tuberculosis.
Experimental Protocols
The foundational research on this compound involved a series of meticulous experimental procedures to isolate, purify, and characterize the antibiotic. These early methods laid the groundwork for the large-scale production of this compound for clinical use.
Isolation and Cultivation of Streptomyces fradiae
The process began with the isolation of the this compound-producing organism from soil samples.
-
Soil Dilution and Plating: Soil samples were serially diluted in sterile water and plated onto agar (B569324) media suitable for the growth of actinomycetes, such as a nutrient agar or a medium containing casein and starch.
-
Incubation: The plates were incubated at approximately 28°C for several days to allow for the development of distinct actinomycete colonies, which are typically characterized by their filamentous and earthy-smelling nature.
-
Colony Selection and Screening: Colonies exhibiting inhibitory zones against test bacteria (e.g., Staphylococcus aureus, Escherichia coli) were selected for further investigation. This was often done using the streak-plate method, where the actinomycete was streaked across an agar plate, and test bacteria were then streaked perpendicular to the actinomycete streak.
-
Submerged Culture for Production: For larger-scale production of the antibiotic, the selected S. fradiae strain was cultivated in a liquid medium (broth) in shake flasks or fermentors. A typical production medium consisted of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, soybean meal), and mineral salts.[4] The culture was incubated with aeration at 28°C for several days.[4]
Purification of this compound from Culture Broth
The purification of this compound from the complex culture broth was a multi-step process designed to separate the basic, water-soluble antibiotic from other components of the medium and cellular debris.
-
Filtration: The culture broth was first filtered to remove the mycelia of S. fradiae. This was typically achieved using filter paper or a filter press.
-
Adsorption Chromatography: The filtered broth was then passed through a column packed with an adsorbent material, such as activated carbon or a cation-exchange resin (e.g., Amberlite). Being a basic compound, this compound would adsorb to these materials.
-
Elution: The adsorbed this compound was then eluted from the column using an acidic solution, such as dilute sulfuric acid or hydrochloric acid.
-
Neutralization and Precipitation: The acidic eluate containing the this compound salt was neutralized. The crude this compound could then be precipitated by the addition of a solvent in which it is insoluble, such as acetone (B3395972) or methanol.
-
Further Purification: Additional purification steps, such as further rounds of adsorption/elution and crystallization, were often employed to obtain a more purified this compound complex.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The potency of this compound against various bacteria was quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The methods used in the 1950s were foundational to modern antimicrobial susceptibility testing.
-
Broth Dilution Method:
-
A series of tubes containing sterile nutrient broth were prepared.
-
The this compound sample was serially diluted in the broth, creating a range of concentrations.
-
Each tube was inoculated with a standardized suspension of the test bacterium.
-
A control tube containing no antibiotic was also inoculated to ensure the viability of the bacteria.
-
The tubes were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of this compound in which no turbidity (visible growth) was observed.
-
-
Agar Dilution Method:
-
A series of agar plates were prepared, each containing a different concentration of this compound incorporated into the molten agar before it solidified.
-
The surface of each plate was inoculated with a standardized suspension of the test bacterium.
-
A control plate with no antibiotic was also inoculated.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was the lowest concentration of this compound that inhibited the growth of the bacteria on the agar surface.
-
Quantitative Data: Antimicrobial Spectrum of this compound
The early investigations into this compound revealed its broad-spectrum activity against a variety of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several bacterial species as reported in early studies. It is important to note that the potency of early this compound preparations could vary, and the values are representative of the data available from that era.
| Bacterial Species | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 1.0 |
| Streptococcus pyogenes | Gram-positive | >100 |
| Bacillus subtilis | Gram-positive | 0.05 - 0.5 |
| Escherichia coli | Gram-negative | 0.5 - 5.0 |
| Klebsiella pneumoniae | Gram-negative | 0.5 - 5.0 |
| Salmonella typhi | Gram-negative | 1.0 - 10.0 |
| Pseudomonas aeruginosa | Gram-negative | 10 - 100 |
| Mycobacterium tuberculosis | Acid-fast | 0.25 - 1.0 |
Note: The MIC values are ranges compiled from various early studies and may have varied depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5][6][7] Specifically, this compound belongs to the aminoglycoside class of antibiotics, which bind to the 30S ribosomal subunit.[5][6][7] This binding interferes with the translation process in several ways, ultimately leading to bacterial cell death.
The primary binding site for this compound on the 30S subunit is the A-site on the 16S rRNA.[8] This interaction induces a conformational change in the ribosome, which has two main consequences:
-
Inhibition of Translocation: this compound binding can stall the movement of the ribosome along the messenger RNA (mRNA) template, thereby halting the elongation of the polypeptide chain.[5]
-
Misreading of the Genetic Code: The conformational change induced by this compound can lead to the misreading of the mRNA codons by the transfer RNA (tRNA) molecules.[5] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
The accumulation of these aberrant proteins disrupts essential cellular processes and contributes to the bactericidal activity of this compound.
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Workflow for the discovery and isolation of this compound from Streptomyces fradiae.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound leading to the inhibition of bacterial protein synthesis.
Conclusion
The discovery of this compound marked a significant advancement in the fight against bacterial infections, providing a powerful new tool for clinicians. The pioneering work of Selman Waksman and Hubert Lechevalier, from the systematic screening of soil microorganisms to the development of isolation and purification protocols, exemplifies the rigorous scientific inquiry that defined the golden age of antibiotic discovery. Understanding the historical context, the meticulous experimental methodologies, and the fundamental mechanism of action of this compound provides a valuable foundation for contemporary research in antibiotic development and the ongoing battle against antimicrobial resistance. This guide serves as a technical resource to bridge the foundational knowledge of the past with the innovative research of the future.
References
- 1. This compound, a New Antibiotic Active against Streptomycin-Resistant Bacteria, including Tuberculosis Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-PRODUCTION AND ANTIBIOTIC PROPERTIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Sulfate | C23H48N6O17S | CID 197162 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Neomycin with the Bacterial 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the 30S ribosomal subunit, the smaller of the two ribosomal subunits. A thorough understanding of this interaction is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance. This document details the mechanism of action, presents quantitative binding data, outlines relevant experimental protocols, and provides visual representations of the key processes involved.
Mechanism of Action: this compound's Disruption of Bacterial Protein Synthesis
This compound's primary mechanism of action involves its high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1] This binding event triggers a cascade of disruptive effects on the translation process, ultimately leading to bacterial cell death.
The key steps in this compound's mechanism of action are:
-
Binding to the A-site: this compound specifically recognizes and binds to a highly conserved region of the 16S rRNA known as the A-site, or aminoacyl-tRNA binding site. This site is critical for decoding the messenger RNA (mRNA) codon.
-
Induction of Conformational Changes: Upon binding, this compound induces a conformational change in the A-site. This alteration mimics the conformational state that is normally adopted only when a correct (cognate) aminoacyl-tRNA is bound.
-
mRNA Misreading: The this compound-induced conformation of the A-site leads to a decrease in the fidelity of the decoding process. This results in the incorrect incorporation of amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: this compound binding also interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This steric hindrance further halts protein synthesis.
-
Inhibition of Ribosomal Subunit Assembly: Evidence suggests that this compound can also interfere with the assembly of the 30S ribosomal subunit, adding another layer to its antimicrobial activity.[2][3][4][5][6][7]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with the bacterial ribosome and its inhibitory effects on various bacterial species.
Table 1: Inhibition of Translation and 30S Subunit Assembly
| Bacterial Species | Assay | IC50 (µg/mL) | Reference |
| Escherichia coli | Inhibition of Translation | 3.6 | [2][5] |
| Inhibition of 30S Subunit Assembly | 7.2 | [2][5] | |
| Staphylococcus aureus | Inhibition of Translation | 2.5 | [4][6] |
| Inhibition of 30S Subunit Assembly | Equal to IC50 for translation | [4][6] |
Table 2: Dissociation Constant (Kd)
| Interacting Molecules | Method | Kd | Reference |
| [³H]-Neomycin and 21S precursor particle of 30S subunit | Filter Binding Assay | 40 µM | [8] |
| This compound B and unmodified E. coli H69 hairpin | Isothermal Titration Calorimetry | 0.3 ± 0.1 µM | [9] |
Table 3: Thermodynamic Parameters of this compound Binding to A-site Model RNA
| Parameter | Value | Conditions | Reference |
| ΔH (kcal/mol) | - | pH 6.0 and 7.0 | [10] |
| ΔS (cal/mol·K) | - | pH 6.0 and 7.0 | [10] |
| ΔCp (cal/mol·K) | Negative | pH 6.0 and 7.0 | [10] |
| Association Constant (K_a) at 25°C | (9.4 ± 4.0) × 10⁹ M⁻¹ | pH 6.0, 60 mM Na⁺ | [10] |
| (4.8 ± 1.8) × 10⁹ M⁻¹ | pH 7.0, 60 mM Na⁺ | [10] |
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 4 - >2048 | - | - | [8][11] |
| Staphylococcus aureus | - | - | - | [12][13][14] |
| Carbapenem-Resistant Enterobacteriaceae | - | 8 | 256 | [2] |
| Klebsiella pneumoniae | Resistant | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and the 30S ribosomal subunit.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of this compound binding to the 30S ribosomal subunit or a model A-site RNA oligonucleotide.
Materials:
-
Isothermal Titration Calorimeter
-
Purified 30S ribosomal subunits or synthesized A-site RNA oligonucleotide
-
This compound sulfate
-
Appropriate buffer (e.g., 10 mM sodium cacodylate, 51.5 mM NaCl, 0.1 mM EDTA, pH 7.0)[13]
-
Degassing station
Protocol:
-
Sample Preparation:
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).[13]
-
Fill the sample cell with the 30S subunit/RNA solution.
-
Fill the injection syringe with the this compound solution.
-
-
Titration:
-
Perform an initial injection (e.g., 1 µL) to remove any air from the syringe tip and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 2 µL each) of the this compound solution into the sample cell, with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to 30S subunit/RNA.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction. The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
In Vitro Translation Inhibition Assay
This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.
Objective: To determine the concentration of this compound required to inhibit bacterial protein synthesis (IC50).
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if measuring by radioactivity)
-
This compound stock solution of known concentration
-
Reaction buffer and energy source (ATP, GTP)
-
Scintillation counter or appropriate plate reader for the chosen reporter.
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, reaction buffer, energy source, and amino acids.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-neomycin control and a no-template control.
-
Initiate the reaction by adding the DNA template.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of Protein Synthesis:
-
Radiolabeling: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the no-neomycin control.
-
Plot the percentage of translation inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of translation.
-
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of the this compound-30S subunit complex.
Objective: To elucidate the atomic-level interactions between this compound and the 30S ribosomal subunit.
Protocol Outline:
-
Crystallization:
-
Co-crystallize purified 30S ribosomal subunits with a molar excess of this compound. This is typically achieved using vapor diffusion methods (hanging or sitting drop). Crystallization conditions for ribosomal subunits are complex and require extensive screening of precipitants, buffers, and additives.[16][17]
-
A typical crystallization condition for the Thermus thermophilus 30S subunit involves a mother liquor containing MPD, magnesium acetate, potassium acetate, ammonium (B1175870) acetate, and MES-KOH buffer at pH 6.5.[16]
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known 30S subunit structure as a search model.
-
Build the this compound molecule into the resulting electron density map.
-
-
Refinement:
-
Refine the atomic coordinates and temperature factors of the model against the experimental data to obtain a final, high-quality structure.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the structure of large macromolecular complexes in a near-native state.
Objective: To obtain a high-resolution 3D reconstruction of the this compound-30S subunit complex.
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of the 30S subunit in complex with this compound.
-
Apply a small volume of the sample to an EM grid.
-
Blot away excess liquid to create a thin film.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[18]
-
-
Data Collection:
-
Image the vitrified sample in a cryo-transmission electron microscope.
-
Collect a large dataset of images of individual ribosomal particles in different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the particle images to group similar views.
-
Generate an initial 3D model.
-
Refine the 3D reconstruction to high resolution.
-
-
Model Building and Analysis:
-
Fit a model of the 30S subunit and this compound into the cryo-EM density map.
-
Analyze the interactions between this compound and the ribosome.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound-30S ribosomal subunit interaction.
Caption: Mechanism of this compound action on the 30S ribosomal subunit.
Caption: Experimental workflow for an in vitro translation inhibition assay.
Conclusion
The interaction between this compound and the bacterial 30S ribosomal subunit is a well-characterized example of targeted antibiotic action. By binding to the A-site of the 16S rRNA, this compound effectively disrupts the fidelity and processivity of protein synthesis, leading to bacterial cell death. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and overcome aminoglycoside resistance and to develop the next generation of antibacterial therapies. Further high-resolution structural studies of this compound in complex with ribosomes from various pathogenic bacteria will be crucial for the rational design of more potent and specific antibiotics.
References
- 1. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with this compound or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of this compound resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure of the 30S ribosomal decoding complex at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
The Molecular Basis of Neomycin's Bactericidal Activity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a member of the aminoglycoside class of antibiotics, exhibits potent broad-spectrum bactericidal activity. Its primary mechanism involves high-affinity binding to the bacterial ribosome, leading to a cascade of events that culminates in cell death. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences that define this compound's efficacy. We will dissect its interaction with the 16S ribosomal RNA, the resulting induction of protein mistranslation, the downstream activation of cellular stress pathways, and the ultimate compromise of the bacterial cell envelope. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the core mechanisms to offer a comprehensive resource for the scientific community.
The Primary Target: Inhibition of Bacterial Protein Synthesis
The central tenet of this compound's bactericidal action is the disruption of protein synthesis.[1] This process begins with the antibiotic's entry into the bacterial cell, facilitated by both passive diffusion and active transport across the cell membrane.[2] Once inside the cytoplasm, this compound targets the bacterial 70S ribosome with high specificity.
Binding to the 30S Ribosomal Subunit
This compound binds directly to the 30S ribosomal subunit, a key component of the machinery responsible for translating messenger RNA (mRNA) into protein.[3][4] The specific binding site is a highly conserved region of the 16S ribosomal RNA (rRNA) known as the aminoacyl-tRNA site (A-site).[2][5] This interaction is primarily electrostatic, driven by the attraction between the positively charged amino groups of the this compound molecule and the negatively charged phosphate (B84403) backbone of the rRNA.[6] The binding of this compound to the A-site induces a conformational change, forcing two key adenine (B156593) residues (A1492 and A1493) to flip out from their helical stack.[5] This conformational state typically occurs only when a correct (cognate) tRNA-mRNA pairing is formed, and its induction by the antibiotic is a critical factor in this compound's mechanism.
Consequences of Ribosomal Binding
This compound's interaction with the A-site has two major consequences for the translating ribosome:
-
Induction of Codon Misreading: The this compound-induced conformational change in the A-site lowers the decoding fidelity, causing the ribosome to accept incorrect aminoacyl-tRNAs during elongation.[2][7] This leads to the synthesis of aberrant proteins with incorrect amino acid sequences.[8] These mistranslated proteins are often non-functional, misfolded, and can be toxic to the cell.[2][9]
-
Inhibition of Translocation: In addition to causing errors, this compound can also stall the ribosome by inhibiting the translocation step, where the ribosome is supposed to move along the mRNA to the next codon.[2] This further disrupts the process of protein synthesis.
The combination of producing toxic, mistranslated proteins and halting the production of essential proteins creates a potent, multi-pronged attack on bacterial physiology, ultimately leading to cell death.[2]
Caption: Logical workflow of this compound's primary bactericidal mechanism.
Quantitative Analysis of this compound-Ribosome Interaction
The efficacy of this compound is rooted in its strong and specific binding to its rRNA target. Various biophysical techniques have been employed to quantify this interaction, providing valuable data for understanding its potency and for the development of new aminoglycoside derivatives.
Table 1: Thermodynamic Parameters of this compound Binding to the rRNA A-site
This table summarizes data from Isothermal Titration Calorimetry (ITC) experiments, which measure the heat changes associated with binding events to determine affinity (Kₐ), enthalpy (ΔH), and entropy (TΔS).
| Aminoglycoside | pH | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Source |
| This compound | 6.0 | 10.0 x 10⁶ | -9.6 | -0.2 | [10] |
| This compound | 7.0 | 2.5 x 10⁶ | -20.0 | -11.3 | [10] |
Data derived from experiments using a model of the E. coli 16S rRNA A-site at 25°C.
Table 2: Dissociation Constants and Inhibitory Concentrations
The dissociation constant (Kₑ) is an inverse measure of affinity. The half-maximal inhibitory concentration (IC₅₀) reflects the concentration required to inhibit a biological process by 50%.
| Parameter | Target/System | Value | Source |
| Kₑ | Unmodified E. coli H69 23S rRNA hairpin | 0.3 ± 0.1 µM | [11] |
| IC₅₀ | E. coli cell-free translation system | ~14-20 nM | [12] |
Note: The Kₑ value refers to a secondary binding site on the 23S rRNA (Helix 69), which also contributes to this compound's overall effect, while the primary, high-affinity site is on the 16S rRNA.
Downstream Cellular Consequences: The Envelope Stress Response
The production of mistranslated proteins, particularly those destined for the cell membrane, acts as a powerful stressor.[9] This triggers specific cellular signaling pathways designed to mitigate damage from misfolded proteins. In Gram-negative bacteria like E. coli, a key pathway activated by aminoglycosides is the Cpx two-component envelope stress response system.
The Cpx system is a signaling cascade that monitors the integrity of the cell envelope. It consists of the sensor kinase CpxA and the response regulator CpxR. The accumulation of mistranslated proteins in the periplasm activates CpxA, which in turn phosphorylates CpxR. Phosphorylated CpxR is a transcription factor that upregulates a suite of genes, including those for proteases and chaperones, in an attempt to clear the misfolded proteins. However, the relentless production of aberrant proteins induced by this compound overwhelms this system, contributing to membrane depolarization, the formation of reactive oxygen species (hydroxyl radicals), and ultimately, cell death.[9]
Caption: this compound-induced activation of the Cpx envelope stress pathway.
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed overviews of key protocols used in the field.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Objective: To quantify the thermodynamic parameters of this compound binding to a model 16S rRNA A-site oligonucleotide.
Methodology:
-
Preparation of Reagents:
-
Synthesize or purchase a high-purity RNA oligonucleotide corresponding to the bacterial 16S rRNA A-site.
-
Dissolve the RNA and this compound sulfate (B86663) in the same, extensively degassed buffer solution (e.g., phosphate buffer at a specific pH).
-
Accurately determine the concentrations of both the RNA and this compound solutions using UV-Vis spectrophotometry.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells.
-
Load the RNA solution into the sample cell (~200-300 µL) and buffer into the reference cell.
-
Load the this compound solution into the injection syringe (~40-50 µL).
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 1-2 µL) of the this compound solution from the syringe into the RNA solution in the sample cell.
-
After each injection, the instrument measures the minute heat change (power differential required to maintain zero temperature difference between cells) until the binding reaction reaches equilibrium.
-
Continue injections until the RNA becomes saturated and the heat of binding diminishes, resembling the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using specialized software. The fitting process yields the values for Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for engineered this compound riboswitches that control translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Neomycin in Elucidating RNA-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, has emerged as a powerful and versatile tool for investigating the intricate world of RNA-protein interactions. Its ability to bind with high affinity to structured RNA molecules allows it to serve as a molecular probe, inhibitor, and affinity ligand, providing invaluable insights into the function and regulation of essential biological processes.[1][2] This technical guide delves into the core principles of this compound's utility in RNA-protein interaction studies, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in this dynamic field.
This compound's primary mode of action as an antibiotic is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] This interaction, which involves specific contacts with the 16S ribosomal RNA (rRNA), underscores its inherent affinity for structured RNA.[5] Beyond its antibacterial properties, this characteristic has been harnessed to study a wide array of RNA-protein complexes, including those involved in viral replication, pre-mRNA splicing, and gene regulation.[2][6] By competing with RNA-binding proteins for binding sites on target RNAs, this compound can effectively modulate their function, making it an indispensable tool for dissecting the mechanisms that govern these critical molecular interactions.
Molecular Basis of this compound-RNA Interaction
This compound's affinity for RNA is primarily driven by a combination of electrostatic interactions and hydrogen bonding. As a polycationic molecule with multiple amino groups, this compound is strongly attracted to the negatively charged phosphate (B84403) backbone of RNA.[7] This initial electrostatic attraction is followed by the formation of specific hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the functional groups of the RNA bases and sugars, often within major or minor grooves and at non-canonical base pairs.[7][8] The flexibility of the aminoglycoside structure allows it to adapt to the three-dimensional architecture of various RNA motifs, including hairpin loops, internal loops, and bulges.[9]
The specificity of this compound's interaction is dictated by the unique structural features of the RNA target. For instance, this compound has been shown to bind with high affinity to the Rev Response Element (RRE) of HIV-1, a critical RNA element for viral replication, by interacting with a specific purine-rich internal loop.[8][10] Similarly, this compound's interaction with the hammerhead ribozyme involves binding to the catalytic core, thereby inhibiting its self-cleavage activity.[11] This ability to recognize and bind to diverse, structured RNA elements is central to its utility in studying a broad spectrum of RNA-protein interactions.
Quantitative Analysis of this compound-RNA Binding
The affinity of this compound for various RNA targets has been quantified using several biophysical techniques, with the dissociation constant (Kd) being a key parameter. A lower Kd value indicates a higher binding affinity. The following table summarizes the reported Kd values for this compound binding to different RNA molecules.
| RNA Target | Experimental Method | Dissociation Constant (Kd) | Reference(s) |
| HIV-1 Rev Response Element (RRE) - Site 1 | Fluorescence Spectroscopy | 0.24 ± 0.04 µM | [10] |
| HIV-1 Rev Response Element (RRE) - Site 2 | Fluorescence Spectroscopy | 1.8 ± 0.8 µM | [10] |
| 23-mer RNA Aptamer (R23) | Isothermal Titration Calorimetry | 0.56 µM (in 10 mM NaCl) | [12] |
| 16S rRNA A-site model | Isothermal Titration Calorimetry | Varies with pH and salt concentration | [13] |
| This compound-sensing Riboswitch Aptamer (RNA 2) - Motif A | Isothermal Titration Calorimetry | 0.4 ± 0.6 µM | [1] |
| This compound-sensing Riboswitch Aptamer (RNA 2) - Motif B | Isothermal Titration Calorimetry | 3.1 ± 1.5 µM | [1] |
| Tobramycin-binding RNA Aptamer (W13) | Fluorescence Assay | 8.8 ± 0.3 µM (for tobramycin) | [14] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring this compound-RNA Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[15][16]
Materials:
-
Isothermal Titration Calorimeter
-
Purified RNA of interest
-
This compound sulfate (B86663) solution of known concentration
-
ITC buffer (e.g., 10 mM Sodium Cacodylate, 51.5 to 138.5 mM NaCl, 0.1 mM EDTA, pH adjusted as needed)[13]
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Data Analysis:
-
Integrate the heat peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.
-
Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the Kd, ΔH, and n.[15]
-
RNase Footprinting Assay to Identify this compound Binding Sites
RNase footprinting is a technique used to identify the specific binding site of a ligand on an RNA molecule. The principle is that the bound ligand protects the RNA from cleavage by a ribonuclease (RNase).[17][18]
Materials:
-
32P-end-labeled RNA of interest
-
This compound sulfate
-
Binding buffer (e.g., Tris-HCl based buffer)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Protocol:
-
RNA Labeling:
-
End-label the target RNA with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Purify the labeled RNA.
-
-
Binding Reaction:
-
Incubate the labeled RNA with varying concentrations of this compound in the binding buffer to allow complex formation.
-
Include a control reaction with no this compound.
-
-
RNase Digestion:
-
Add a limited amount of RNase I or T2 to each reaction. The amount of RNase should be titrated beforehand to ensure, on average, no more than one cleavage event per RNA molecule.[17]
-
Incubate for a short period to allow partial digestion of the RNA.
-
-
Reaction Quenching and RNA Purification:
-
Stop the digestion by adding a quenching solution (e.g., phenol/chloroform).
-
Purify the RNA fragments by ethanol (B145695) precipitation.
-
-
Gel Electrophoresis and Analysis:
-
Resuspend the RNA fragments in a denaturing loading buffer.
-
Separate the fragments by size on a denaturing polyacrylamide gel.
-
Visualize the cleavage pattern using a phosphorimager or autoradiography.
-
The "footprint" will appear as a region of the gel where the bands are absent or significantly reduced in intensity in the presence of this compound, indicating the binding site.[17]
-
Native Top-Down Mass Spectrometry for Characterizing this compound-RNA Complexes
Native top-down mass spectrometry (MS) allows for the study of non-covalent RNA-ligand complexes in the gas phase, providing information on binding stoichiometry and the location of the binding site.[11][19]
Materials:
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer with an electrospray ionization (ESI) source[1]
-
Purified RNA of interest
-
This compound B
-
ESI buffer (e.g., 9:1 H2O/CH3OH with 50 mM ammonium (B1175870) bicarbonate and 0.25 mM piperazine, pH ~7.5)[1]
Protocol:
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via ESI at a low flow rate (e.g., 1.5 µL/min).[1]
-
Acquire mass spectra under native conditions to observe the intact RNA-neomycin complexes.
-
-
Collisionally Activated Dissociation (CAD):
-
Isolate the ion corresponding to the RNA-neomycin complex.
-
Subject the isolated complex to CAD to induce fragmentation of the RNA backbone.
-
Analyze the resulting fragment ions to determine which parts of the RNA were associated with this compound.
-
-
Data Analysis:
-
Determine the stoichiometry of the complex from the mass of the intact complex.
-
Map the this compound binding site by analyzing the fragmentation pattern. Regions of the RNA that remain bound to this compound after fragmentation are identified as the binding sites.[1]
-
Visualization of Pathways and Workflows
This compound's Inhibition of HIV-1 Rev-RRE Interaction
This compound can competitively inhibit the binding of the HIV-1 Rev protein to the Rev Response Element (RRE) on the viral RNA. This prevents the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, thereby inhibiting viral replication.[6]
Caption: this compound competitively inhibits Rev-RRE complex formation, blocking viral RNA export.
Experimental Workflow for RNase Footprinting
The following diagram illustrates the key steps in an RNase footprinting experiment to determine the binding site of this compound on an RNA molecule.
Caption: Workflow for identifying this compound's RNA binding site using RNase footprinting.
Logical Relationship in a this compound-Sensing Riboswitch
Artificial riboswitches have been engineered to control gene expression in response to this compound. In an "ON" switch, this compound binding to the aptamer domain of the riboswitch induces a conformational change that allows translation of the downstream gene.
Caption: this compound binding activates a riboswitch, leading to gene expression.
Conclusion
This compound's ability to bind specifically to structured RNA motifs has established it as an invaluable tool for the study of RNA-protein interactions. Its applications range from the fundamental characterization of binding affinities and sites to the modulation of complex biological pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage the power of this compound in their own investigations. As our understanding of the "RNA world" continues to expand, the role of small molecules like this compound in dissecting and controlling RNA-mediated processes will undoubtedly become even more critical in both basic research and the development of novel therapeutic strategies.
References
- 1. Resolving the intricate binding of this compound B to multiple binding motifs of a this compound-sensing riboswitch aptamer by native top-down mass spectrometry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of RNA function by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 6. Small molecules that selectively block RNA binding of HIV-1 Rev protein inhibit Rev function and viral production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of this compound and Rev Peptide Binding to the Rev Responsive Element of HIV-1 as Determined by Fluorescence and NMR Spectroscopy | NIST [nist.gov]
- 11. Investigating the Intramolecular Competition of Different RNA Binding Motifs for this compound B by Native Top-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recognition of a cognate RNA aptamer by this compound B: quantitative evaluation of hydrogen bonding and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNase footprinting to map sites of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNase footprinting of protein binding sites on an mRNA target of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Native Top-Down Mass Spectrometry Uncovers Two Distinct Binding Motifs of a Functional this compound-Sensing Riboswitch Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Neomycin's Effect on Eukaryotic Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neomycin, a well-established aminoglycoside antibiotic, has long been recognized for its potent inhibitory effects on bacterial protein synthesis. However, its interactions with eukaryotic ribosomes, while less pronounced, are of significant interest due to their implications in off-target effects, such as ototoxicity and nephrotoxicity, and their potential therapeutic applications in suppressing premature termination codons. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's impact on eukaryotic protein synthesis, details experimental protocols for its investigation, and presents available quantitative data to inform further research and drug development.
Mechanism of Action in Eukaryotes
While this compound exhibits a higher affinity for prokaryotic ribosomes, it can also bind to the 80S ribosomes found in eukaryotic cells, albeit with lower efficiency. The primary target of this compound in eukaryotic ribosomes is the decoding center within the small ribosomal subunit's rRNA.
Binding of this compound to the eukaryotic ribosome induces conformational changes that interfere with several key aspects of protein synthesis:
-
Inhibition of Translocation: this compound can stall the movement of the ribosome along the mRNA molecule, a critical step in the elongation phase of protein synthesis. This inhibition disrupts the sequential addition of amino acids to the growing polypeptide chain.
-
Decreased Fidelity of Translation: The presence of this compound at the decoding center can lead to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the polypeptide chain, leading to the synthesis of non-functional or misfolded proteins.
-
Induction of Premature Termination Codon (PTC) Readthrough: Paradoxically, the decreased fidelity can also lead to the suppression of premature stop codons. By promoting the binding of a near-cognate aminoacyl-tRNA to a PTC, this compound can allow the ribosome to "read through" the stop signal and synthesize a full-length protein. This property is being explored for therapeutic interventions in genetic disorders caused by nonsense mutations.
Quantitative Data on this compound's Effects
The following tables summarize available quantitative data regarding the inhibitory and cytotoxic effects of this compound on eukaryotic systems. It is important to note that comprehensive, comparative data across a wide range of cell lines and conditions remains an area for further investigation.
Table 1: In Vitro Translation Inhibition
| System | Reporter Assay | IC50 of this compound | Reference |
| Rabbit Reticulocyte Lysate | Luciferase | ~20.3 µM (for Amicetin, a close analog) | [1] |
| In vitro mitochondrial protein synthesis | Not specified | Potent inhibitor (concentration not specified) | [2] |
Note: Data for this compound's direct IC50 in eukaryotic in vitro translation systems is sparse. The value for Amicetin, a structurally and functionally similar compound, is provided as a reference.
Table 2: Cytotoxicity in Eukaryotic Cell Lines
| Cell Line | Assay | IC50 of this compound/G418 | Reference |
| HEK293 | Kill Curve | Effective concentration range: 200-1000 µg/mL (G418) | [3] |
| HeLa | Stable Selection | Effective concentration: 400 µg/mL (G418) | [4] |
| HEI-OC1 | Apoptosis Assay | Increased apoptosis at 0.5, 1.0, 2.0, and 5.0 mM this compound | [5] |
Note: G418 (Geneticin) is a derivative of this compound commonly used for selection in mammalian cell culture. The effective concentrations for selection provide an indication of cytotoxic levels.
Table 3: Effects on Protein Expression
| Cell Line/System | Protein(s) Affected | Observed Effect | Reference |
| NIH-3T3 (expressing neo gene) | Procollagen 1 alpha, Fibronectin | Marked decrease in mRNA levels | [6] |
| NIH-3T3 (expressing neo gene) | c-myc | Increase in mRNA concentration | [6] |
| FTO-2B (expressing neo gene) | PEPCK, TAT | Increase in mRNA levels | [6] |
| HEI-OC1 | Bax, Caspase-3, Caspase-8 | Increased expression with increasing this compound concentration | [5] |
| HEI-OC1 | Bcl-2 | Decreased expression with increasing this compound concentration | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on eukaryotic protein synthesis and cell viability.
In Vitro Translation Inhibition Assay
This protocol is adapted for a luciferase-based reporter system in a rabbit reticulocyte lysate, a common method for studying eukaryotic translation.[1][7][8][9][10][11][12][13]
Objective: To determine the concentration-dependent inhibitory effect of this compound on eukaryotic protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system (commercially available)
-
Luciferase reporter mRNA (capped)
-
This compound sulfate (B86663) solution (in nuclease-free water)
-
Amino acid mixture (minus methionine if using ³⁵S-methionine for autoradiography)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
-
96-well microplate
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound sulfate in nuclease-free water to achieve a range of final concentrations to be tested (e.g., 1 µM to 1 mM). Include a vehicle control (nuclease-free water).
-
Reaction Assembly (on ice): In a 96-well plate, assemble the following components for each reaction:
-
Rabbit Reticulocyte Lysate (as per manufacturer's instructions)
-
Amino Acid Mixture
-
Luciferase reporter mRNA (e.g., 1 µg)
-
This compound dilution or vehicle control
-
Nuclease-free water to the final reaction volume (as per RRL kit instructions)
-
-
Incubation: Mix the components gently and incubate the plate at 30°C for 60-90 minutes.
-
Luciferase Assay:
-
Allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol (typically an equal volume to the translation reaction).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from a control reaction with no mRNA.
-
Normalize the luminescence of this compound-treated samples to the vehicle control (100% translation).
-
Plot the percentage of translation inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vitro Translation Inhibition Assay Workflow.
Ribosome Profiling
This protocol provides a general framework for ribosome profiling in mammalian cells treated with this compound to map the positions of ribosomes on mRNA at a genome-wide level.[2][14][15][16][17]
Objective: To identify the specific mRNA regions where ribosomes are stalled or slowed down by this compound treatment.
Materials:
-
Mammalian cell line of interest
-
This compound sulfate
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradients or cushions
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Treatment: Culture cells to ~70-80% confluency. Treat the cells with the desired concentration of this compound for a specified time. Add cycloheximide (100 µg/mL) for the last 5-10 minutes of incubation to arrest translating ribosomes.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells on ice using a suitable lysis buffer.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I should be optimized for the specific cell type and lysate concentration.
-
Ribosome Isolation: Layer the digested lysate onto a sucrose gradient (or cushion) and ultracentrifuge to isolate the monosome fraction (80S ribosomes).
-
RNA Extraction: Extract the ribosome-protected RNA fragments (footprints) from the isolated monosomes using an appropriate RNA purification method.
-
Library Preparation and Sequencing:
-
Perform size selection of the RNA footprints (typically ~28-30 nucleotides).
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Reverse transcribe the RNA to cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints to identify regions of increased ribosome density, which indicate sites of this compound-induced ribosome stalling.
-
Ribosome Profiling Experimental Workflow.
Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to determine the cytotoxicity of this compound on a given eukaryotic cell line.[7][18][19][20][21]
Objective: To measure the dose-dependent effect of this compound on cell viability and determine its IC50.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound sulfate in complete culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium only) and a blank control (medium without cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
MTT Cell Viability Assay Workflow.
Off-Target Effects and Signaling Pathways
This compound's interaction with eukaryotic cells can trigger various stress response pathways, with ototoxicity being the most studied off-target effect. This is often linked to the generation of reactive oxygen species (ROS). Two key signaling pathways implicated in this compound-induced cellular stress and apoptosis are the JNK and Hippo/YAP pathways.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade that can promote apoptosis.[12][22][23][24][25][26][27] this compound-induced oxidative stress is a key activator of this pathway in hair cells of the inner ear.
This compound-Induced JNK Signaling Pathway.
Hippo/YAP Signaling Pathway
The Hippo/YAP pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[14][22][28][29][30][31] Recent studies have shown its involvement in protecting against this compound-induced hair cell damage. This compound-induced stress can lead to the phosphorylation and inactivation of the transcriptional co-activator YAP, promoting apoptosis. Conversely, activation of YAP has been shown to be protective.
This compound and the Hippo/YAP Signaling Pathway.
Conclusion
The effect of this compound on eukaryotic protein synthesis is a multifaceted process with significant implications for both toxicology and therapeutics. While its primary mechanism involves the inhibition of ribosomal translocation and a decrease in translational fidelity, the downstream consequences include the activation of stress-related signaling pathways and, ultimately, cell death in sensitive cell types. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore these complex interactions, with the ultimate goal of mitigating this compound's toxic effects and harnessing its potential for therapeutic applications. Further research is warranted to generate more comprehensive quantitative data across a broader range of eukaryotic systems to refine our understanding of this compound's activity.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Misincorporation rate of Amino acids in trans - Bacteria Escherichia coli - BNID 103454 [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 11. Back to basics: the untreated rabbit reticulocyte lysate as a competitive system to recapitulate cap/poly(A) synergy and the selective advantage of IRES-driven translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. researchgate.net [researchgate.net]
- 14. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 16. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 17. Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bb3r.de [bb3r.de]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. MTT (Assay protocol [protocols.io]
- 22. [PDF] Hippo/YAP signaling pathway protects against this compound-induced hair cell damage in the mouse cochlea | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Ameliorative Effect of JNK Inhibitor D-JNKI-1 on this compound-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JNK signaling as a target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Hippo/YAP signaling pathway protects against this compound-induced hair cell damage in the mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hippo/YAP signaling pathway protects against this compound-induced hair cell damage in the mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Analysis of Neomycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a cornerstone aminoglycoside antibiotic, has been a critical tool in combating bacterial infections for decades. However, the rise of antibiotic resistance necessitates a deeper understanding of its structure-activity relationships (SAR) to guide the development of novel, more effective analogs. This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives. It delves into the core chemical structure, details the key experimental protocols for its elucidation, presents quantitative data on the biological activity of various analogs, and visualizes the intricate mechanisms and workflows involved in its study. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the field of antibiotic discovery and development.
Core Structure of this compound
This compound is a complex of related aminoglycoside antibiotics produced by the bacterium Streptomyces fradiae. The commercial mixture primarily consists of this compound B and this compound C, with this compound B being the most active component. A smaller component, this compound A (also known as neamine), is a common structural motif in many aminoglycosides.[1][2]
The core structure of this compound B is characterized by four rings:
-
Ring I (2,6-diamino-2,6-dideoxy-α-D-glucopyranose): Referred to as neosamine C.
-
Ring II (2-deoxystreptamine): A central aminocyclitol ring.
-
Ring III (D-ribose): A five-membered sugar ring.
-
Ring IV (2,6-diamino-2,6-dideoxy-L-idopyranose): Referred to as neosamine B.
These rings are connected by glycosidic bonds. The numerous amino and hydroxyl groups on these rings are crucial for the molecule's solubility, binding to the ribosomal target, and antibacterial activity.
Structure-Activity Relationships (SAR)
The antibacterial efficacy of this compound and its analogs is intrinsically linked to their chemical structures. Modifications at various positions on the this compound scaffold can significantly impact their activity, spectrum, and ability to evade bacterial resistance mechanisms.
Key SAR findings include:
-
The Neamine Core (Rings I and II): This disaccharide unit is the primary determinant of binding to the A-site of the bacterial 16S rRNA.[3][4] The amino groups at the 2'- and 6'-positions of Ring I and the 1- and 3-positions of Ring II are critical for this interaction.
-
Rings III and IV: These rings contribute to the overall binding affinity and can be modified to alter the antibiotic's properties. For example, modifications at the 5''-position of Ring III have been explored to overcome enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs).
-
Guanidinylation: Conversion of the amino groups to guanidinium (B1211019) groups has been shown to increase the antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[5]
-
Lipid Conjugation: The attachment of lipid tails to the this compound scaffold can create amphiphilic molecules with altered membrane-interacting properties and enhanced activity against certain bacterial strains.[5]
Experimental Protocols for Structural Analysis
The elucidation of the structure of this compound and its analogs relies on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound and its analogs, both 1D and 2D NMR experiments are employed to assign proton and carbon signals and to determine the conformation of the glycosidic linkages and the individual rings.
Detailed Protocol for 1D and 2D NMR Analysis of this compound Analogs:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound analog in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
Adjust the pD of the solution to a desired value (e.g., 6.5) using dilute DCl or NaOD.[6]
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Use to identify scalar-coupled protons, which helps in tracing the connectivity within each sugar ring.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Use to identify all protons within a spin system (i.e., within a single sugar ring).
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify protons that are close in space, which provides information about the conformation of the glycosidic linkages and the overall 3D structure.[6]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Use to correlate each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range correlations between protons and carbons, which helps in assigning quaternary carbons and confirming the connectivity between rings.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals and to deduce the structure and conformation of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound analogs and to obtain information about their fragmentation patterns, which can aid in structural elucidation.
Detailed Protocol for LC-MS/MS Analysis of this compound Analogs:
-
Sample Preparation:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
-
Mass Spectrometry (MS) Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular weight of the analyte.
-
Perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+nH]ⁿ⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to confirm the structure of the analog. Common fragmentation pathways for aminoglycosides involve the cleavage of glycosidic bonds.[8]
-
X-ray Crystallography
X-ray crystallography provides the most detailed structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline state. This technique has been instrumental in understanding the binding of this compound and its analogs to their ribosomal RNA target.
Detailed Protocol for Crystallization of this compound Analog-RNA Complexes:
-
Preparation of RNA:
-
Synthesize the target RNA sequence (e.g., a model of the bacterial ribosomal A-site) by in vitro transcription.
-
Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Refold the RNA into its active conformation by heating and slow cooling in a buffer containing magnesium ions.
-
-
Complex Formation:
-
Mix the purified RNA with a slight molar excess of the this compound analog.
-
Incubate the mixture to allow for complex formation.
-
-
Crystallization:
-
Use the hanging-drop or sitting-drop vapor diffusion method.
-
Screen a wide range of crystallization conditions, varying the precipitant (e.g., polyethylene (B3416737) glycol), salt concentration, pH, and temperature.[9]
-
A typical crystallization drop consists of a 1:1 mixture of the RNA-analog complex and the reservoir solution.
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.
-
Quantitative Data on Biological Activity
The development of new this compound analogs is driven by the need for improved antibacterial activity, especially against resistant strains. The following tables summarize key quantitative data for this compound and some of its analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against various bacterial strains.
| Compound | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| This compound B | 4-16 | 1-4 | 32-128 | [10] |
| Guanidino-neomycin | 2-8 | 0.5-2 | 8-32 | [5] |
| This compound-Lipid Conjugate | 8-32 | 1-4 | 16-64 | [5] |
Table 2: Ribosomal Binding Affinity of this compound Analogs.
| Compound | Ribosomal A-site Binding (IC₅₀, µM) | Reference |
| This compound B | 0.2 | [11] |
| This compound Dimer (DPA 60) | 0.1 | [3] |
Visualizing Mechanisms and Workflows
Understanding the complex biological processes and experimental procedures involved in this compound research can be facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately cell death.[1][12]
Experimental Workflow: Screening of this compound Analogs
The discovery of new and improved this compound analogs often involves a systematic screening process to evaluate their biological activity.
Logical Relationship: Structure and Antibacterial Activity
The relationship between the structural features of this compound analogs and their antibacterial activity is a key focus of research.
Conclusion
The structural analysis of this compound and its analogs is a dynamic and evolving field. By combining advanced analytical techniques with synthetic chemistry and microbiological testing, researchers are continually uncovering new insights into the structure-activity relationships of these important antibiotics. This in-depth technical guide provides a foundational understanding of the core principles and methodologies in this area, serving as a valuable resource to accelerate the design and development of the next generation of aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with ribosomes and ribosomal ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Page loading... [wap.guidechem.com]
The Role of Neomycin in the Study of RNA Aptamers and Ribozymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, a well-characterized aminoglycoside antibiotic, has emerged as a powerful tool in the field of RNA biology. Its ability to bind with high affinity and specificity to structured RNA molecules has made it an invaluable probe for investigating the structure, function, and dynamics of RNA aptamers and ribozymes. This technical guide provides a comprehensive overview of the core principles and methodologies involving this compound in RNA research, with a focus on quantitative data, experimental protocols, and the visualization of key molecular processes.
Mechanism of Action and Binding Interactions
This compound's interaction with RNA is primarily driven by electrostatic interactions between its positively charged amino groups and the negatively charged phosphate (B84403) backbone of RNA.[1][2] This interaction is further stabilized by specific hydrogen bonds between the hydroxyl and amino groups of this compound and the functional groups of the RNA bases and sugars.[3][4] This dual mode of binding allows this compound to recognize and bind to specific three-dimensional RNA architectures, such as the major groove of stem-loops and the intricate folds of ribozyme active sites.[3][5]
This compound in the Study of RNA Aptamers
RNA aptamers are short, single-stranded nucleic acid sequences that can be selected in vitro to bind to a wide range of target molecules with high affinity and specificity. This compound has been instrumental in the selection and characterization of RNA aptamers that recognize aminoglycosides.
Quantitative Data: this compound-Aptamer Binding Affinities
The binding affinity of this compound to various RNA aptamers has been quantified using techniques such as isothermal titration calorimetry (ITC). The dissociation constant (Kd) is a common metric used to evaluate the strength of this interaction, with lower Kd values indicating tighter binding.
| RNA Aptamer | Binding Affinity (Kd) | Method | Reference |
| 23mer RNA Aptamer (R23) | 0.56 µM (in 10 mM NaCl) | Isothermal Titration Calorimetry | [3] |
| This compound-sensing Riboswitch Aptamer (RNA 2, Motif A) | 0.4 ± 0.6 µM | Isothermal Titration Calorimetry | [6] |
| This compound-sensing Riboswitch Aptamer (RNA 2, Motif B) | 3.1 ± 1.5 µM | Isothermal Titration Calorimetry | [6] |
Experimental Protocol: In Vitro Selection of this compound-Binding RNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique used to isolate high-affinity RNA aptamers from a large, random library of sequences.
Workflow for SELEX of this compound-Binding Aptamers
Detailed Methodology:
-
RNA Pool Preparation: A DNA template library containing a randomized region of 20-80 nucleotides flanked by constant regions for PCR amplification is synthesized. This DNA library is then used as a template for in vitro transcription to generate a diverse RNA pool.[7]
-
Affinity Chromatography: this compound is typically immobilized on a solid support, such as agarose (B213101) beads, to create an affinity column.
-
Binding and Washing: The RNA pool is passed through the this compound-agarose column. Unbound or weakly bound RNA sequences are removed by washing the column with a binding buffer.
-
Elution: The RNA molecules that are tightly bound to the this compound are eluted, often by a change in pH, ionic strength, or by competition with free this compound.
-
Amplification: The eluted RNA is reverse transcribed to cDNA, which is then amplified by PCR. The PCR product is used as a template for in vitro transcription to generate an enriched RNA pool for the next round of selection.
-
Iteration: The selection cycle is repeated for 8-12 rounds, with increasing stringency in the washing steps to enrich for the highest affinity binders.
-
Cloning and Sequencing: After the final round, the enriched pool of cDNAs is cloned and sequenced to identify individual aptamer sequences.
-
Characterization: Individual aptamers are synthesized, and their binding affinity and specificity to this compound are characterized using techniques like filter binding assays, surface plasmon resonance, or isothermal titration calorimetry.[8][9]
This compound as a Probe for Ribozyme Structure and Function
Ribozymes, or catalytic RNAs, play crucial roles in various biological processes. This compound has been extensively used to study the structure-function relationships of several ribozymes, most notably the hammerhead ribozyme.
Quantitative Data: this compound Inhibition of Ribozymes
This compound acts as an inhibitor of several ribozymes. The inhibitory potency is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Ribozyme | Inhibition Constant (Ki / IC50) | Method | Reference |
| Hammerhead Ribozyme | Ki = 13.5 µM | Kinetic Analysis | [5][10] |
| Hairpin Ribozyme | Ki = 190 ± 29 µM | Kinetic Analysis | [5] |
Experimental Protocol: Kinetic Analysis of Hammerhead Ribozyme Inhibition by this compound
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for a hammerhead ribozyme-catalyzed cleavage reaction.
Workflow for Determining Ki of this compound for Hammerhead Ribozyme
Detailed Methodology:
-
RNA Preparation: The hammerhead ribozyme and its substrate RNA are prepared by in vitro transcription from DNA templates. The substrate is typically 5'-end labeled with 32P for easy detection.
-
Reaction Setup: A series of reactions are prepared, each containing a fixed concentration of the ribozyme and the 32P-labeled substrate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Varying concentrations of this compound are added to these reactions.
-
Initiation: The cleavage reaction is initiated by the addition of MgCl2 to a final concentration of, for example, 10 mM.
-
Time Course and Quenching: Aliquots are taken from each reaction at different time points and the reaction is quenched by adding a stop buffer containing a chelating agent like EDTA and loading dye.
-
Gel Electrophoresis: The quenched reaction products are separated on a denaturing polyacrylamide gel.
-
Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the uncleaved substrate and the cleavage product are quantified using a phosphorimager and densitometry software.
-
Data Analysis: The fraction of cleaved substrate is plotted against time for each this compound concentration. The observed rate constant (kobs) for each reaction is determined by fitting the data to a single exponential equation.
-
Ki Determination: The inhibition constant (Ki) can be determined by plotting 1/kobs versus the inhibitor (this compound) concentration (Dixon plot) or by using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[11]
Experimental Protocol: RNase Footprinting of this compound on a Hammerhead Ribozyme
RNase footprinting is a technique used to identify the binding site of a ligand on an RNA molecule. The bound ligand protects the RNA from cleavage by ribonucleases.
Detailed Methodology:
-
RNA Preparation and Labeling: The hammerhead ribozyme RNA is prepared by in vitro transcription and is 5'- or 3'-end labeled with 32P.
-
Binding Reaction: The labeled ribozyme is incubated with varying concentrations of this compound in a binding buffer to allow for complex formation. A control reaction without this compound is also prepared.
-
RNase I Digestion: A limited amount of RNase I is added to each reaction. RNase I is chosen for its ability to cleave single-stranded RNA non-specifically. The digestion is allowed to proceed for a short period to ensure, on average, no more than one cleavage event per RNA molecule.
-
Quenching and RNA Purification: The digestion is stopped by the addition of a quenching buffer, and the RNA fragments are purified, typically by phenol-chloroform extraction and ethanol (B145695) precipitation.[12]
-
Gel Electrophoresis: The purified RNA fragments are separated on a high-resolution denaturing polyacrylamide sequencing gel. A sequencing ladder of the same RNA, generated by partial alkaline hydrolysis or enzymatic digestion, is run alongside the footprinting reactions to allow for precise identification of the cleaved nucleotides.
-
Analysis: The gel is visualized by autoradiography or phosphorimaging. The regions where this compound binds will be protected from RNase I cleavage, resulting in a "footprint" – a region of the gel with a significant reduction or absence of bands compared to the control lane without this compound.
This compound and the Ribosome: Inducing Translational Inaccuracy
This compound's primary antibacterial mechanism involves binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5][8] This interaction disrupts the fidelity of protein synthesis by causing misreading of the mRNA codon and inhibiting the translocation of the ribosome.[8]
Signaling Pathway of this compound-Induced Translational Misreading
The binding of this compound to the A-site induces a conformational change in the rRNA, specifically causing the flipping out of two universally conserved adenine (B156593) residues (A1492 and A1493).[8] This altered conformation mimics the state of the ribosome when a cognate (correct) tRNA is bound, thereby increasing the affinity for near-cognate or non-cognate tRNAs. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins and ultimately contributing to bacterial cell death.[13]
Development of this compound-Dependent Riboswitches
The specific interaction between this compound and its RNA aptamers has been harnessed to create synthetic riboswitches. These are engineered RNA elements that can regulate gene expression in response to the binding of a specific ligand.
Workflow for Engineering a this compound-Responsive Riboswitch
In a common design, a this compound aptamer is fused to a regulatory element, such as a ribosome binding site (RBS) or a transcriptional terminator.[1][14] In the absence of this compound, the riboswitch adopts a conformation that allows for gene expression. Upon binding of this compound to the aptamer domain, the riboswitch undergoes a conformational change that sequesters the RBS or forms a terminator hairpin, thereby inhibiting translation or transcription of the downstream gene.[4][14] This "on/off" switch mechanism provides a powerful tool for the conditional control of gene expression in various biological systems.[15]
Conclusion
This compound has proven to be a versatile and indispensable tool for the study of RNA aptamers and ribozymes. Its well-defined binding properties and inhibitory effects have provided deep insights into RNA structure, catalysis, and regulation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their own investigations of the intricate world of RNA. As our understanding of RNA's diverse roles in biology continues to expand, the utility of small molecule probes like this compound will undoubtedly continue to grow in importance.
References
- 1. japtamers.co.uk [japtamers.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Plug and Pray: Context Sensitivity and in silico Design of Artificial this compound Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolving the intricate binding of this compound B to multiple binding motifs of a this compound-sensing riboswitch aptamer by native top-down mass spectrometry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japtamers.co.uk [japtamers.co.uk]
- 8. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-Free Determination of the Dissociation Constant of Small Molecule-Aptamer Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the hammerhead ribozyme by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. RNase footprinting of protein binding sites on an mRNA target of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for engineered this compound riboswitches that control translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound B inhibits splicing of the td intron indirectly by interfering with translation and enhances missplicing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Biophysical Properties of Neomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin sulfate (B86663) is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Streptomyces fradiae. It is a mixture of this compound A, B, and C, with this compound B being the most active component.[1] Widely used in topical, oral, and parenteral preparations, this compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the core chemical and biophysical properties of this compound sulfate, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound sulfate is a white to yellowish-white, odorless, and hygroscopic powder.[2] It is highly soluble in water but very slightly soluble in ethanol (B145695) and practically insoluble in acetone (B3395972) and ether.[2][3] Aqueous solutions of this compound sulfate are dextrorotatory.[2] The stability of this compound sulfate in aqueous solutions is maintained over a pH range of 2.0 to 9.0.[2]
Table 1: Physicochemical Properties of this compound Sulfate
| Property | Value | References |
| Molecular Formula | C₂₃H₄₈N₆O₁₇S | [4][5] |
| Molecular Weight | 712.72 g/mol | [4][5] |
| Appearance | White to yellowish-white powder | [2] |
| Solubility | Freely soluble in water; very slightly soluble in ethanol; practically insoluble in acetone and ether. | [2][3] |
| Melting Point | Decomposes at >187°C | [6] |
| Optical Rotation | Dextrorotatory in aqueous solution. | [2] |
| pKa | 12.9 | [6] |
| Hygroscopicity | Hygroscopic | [2] |
Biophysical Properties and Mechanism of Action
The primary mechanism of action of this compound sulfate is the inhibition of bacterial protein synthesis. This process is initiated by the binding of this compound to the 30S ribosomal subunit of bacteria.
Binding to the 30S Ribosomal Subunit
This compound, being a polycationic molecule, electrostatically interacts with the negatively charged phosphate (B84403) backbone of the 16S ribosomal RNA (rRNA) within the 30S subunit. This binding occurs at the A-site, a critical region for the decoding of mRNA codons. The interaction is highly specific, involving the formation of hydrogen bonds between the amino and hydroxyl groups of this compound and the nucleotides of the 16S rRNA. This binding stabilizes a conformation of the A-site that leads to two primary consequences:
-
Inhibition of Initiation: The binding of this compound to the 30S subunit can interfere with the formation of the initiation complex, which is composed of the 30S subunit, mRNA, and the initiator tRNA. This blockage prevents the start of protein synthesis.
-
Induction of Misreading: this compound binding distorts the A-site, leading to the incorrect pairing of aminoacyl-tRNAs with the mRNA codons. This results in the incorporation of wrong amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1]
The culmination of these events is the disruption of essential cellular processes and ultimately, bacterial cell death.
Inhibition of Bacterial Protein Synthesis by this compound Sulfate.
Interaction with Cellular Signaling Pathways
Beyond its antibacterial activity, this compound sulfate is also known to interact with eukaryotic cellular signaling pathways, primarily through its ability to bind to phosphoinositides.
Inhibition of Phospholipase C (PLC) and PIP₂ Hydrolysis
This compound has been widely used as an inhibitor of phospholipase C (PLC), a crucial enzyme in signal transduction pathways. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
This compound, due to its polycationic nature, binds with high affinity to the negatively charged headgroup of PIP₂.[7][8] This binding can interfere with the PLC-mediated hydrolysis of PIP₂ through several proposed mechanisms:
-
Substrate Sequestration: By binding to PIP₂, this compound may render it inaccessible to the active site of PLC.[9]
-
Electrostatic Shielding: The positive charges of this compound can neutralize the negative charges on PIP₂, which are critical for the interaction with PLC.[9]
The inhibition of PIP₂ hydrolysis disrupts the downstream signaling cascades that are dependent on IP₃ and DAG, affecting a variety of cellular processes, including calcium mobilization, protein kinase C activation, and cell proliferation.[10]
This compound's inhibitory effect on the PLC signaling pathway.
Experimental Protocols
Microbiological Assay for Potency (Cylinder-Plate Method)
This assay determines the potency of this compound sulfate by measuring its inhibitory effect on a susceptible microorganism. The following is a generalized protocol based on the principles outlined in the United States Pharmacopeia (USP) <81>.[11]
1. Materials:
-
Test Organism: Staphylococcus epidermidis ATCC 12228 or Bacillus pumilus NCTC 8241; ATCC 14884.[2][12]
-
Culture Medium: Antibiotic Assay Medium No. 11.[13]
-
Phosphate Buffer: 0.1 M, pH 8.0.[12]
-
This compound Sulfate Reference Standard.
-
Petri Dishes (100 x 20 mm).
-
Sterile Cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length).
-
Incubator.
2. Preparation of Media and Inoculum:
-
Prepare and sterilize the antibiotic assay medium according to the manufacturer's instructions.
-
Prepare a standardized stock suspension of the test organism.[12]
-
Inoculate a suitable volume of the cooled (45-50°C) agar (B569324) medium with the standardized inoculum.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh a quantity of this compound Sulfate Reference Standard and dissolve it in 0.1 M phosphate buffer (pH 8.0) to obtain a final concentration of 1000 µg/mL.[12]
-
Standard Working Solutions: On the day of the assay, prepare a series of at least five working standard solutions by diluting the stock solution with the phosphate buffer. The concentrations should be in a geometric progression (e.g., 1:1.25 ratio).[14]
-
Sample Solution: Accurately weigh a quantity of the this compound sulfate sample and dissolve it in the phosphate buffer to obtain a concentration assumed to be equal to the median concentration of the standard solutions.
4. Assay Procedure:
-
Pour a base layer of uninoculated agar medium into the Petri dishes and allow it to solidify.
-
Overlay the base layer with a seeded layer of the inoculated agar medium.
-
Place the sterile cylinders on the surface of the seeded agar.
-
Fill the cylinders with the standard and sample solutions, with each concentration in a set of replicate cylinders.
-
Incubate the plates at a specified temperature (e.g., 36 ± 1°C) for a defined period (e.g., 18-24 hours).[12][13]
5. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean diameter of the zones of inhibition.
-
Determine the concentration of the sample solution from the standard curve and calculate the potency of the this compound sulfate sample.
General workflow for the cylinder-plate microbiological potency assay.
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) for Purity and Potency
HPLC-PAD is a powerful technique for the separation and quantification of this compound and its related substances.[15]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., strong anion-exchange column).[16]
2. Reagents and Solutions:
-
Mobile Phase: A suitable mobile phase, often an alkaline solution such as a weak potassium hydroxide (B78521) eluent, is used to achieve separation on an anion-exchange column.[16]
-
Standard Solutions: Prepare a series of standard solutions of this compound Sulfate Reference Standard in a suitable diluent (e.g., water) at known concentrations.
-
Sample Solution: Prepare a solution of the this compound sulfate sample in the same diluent at a concentration within the range of the standard solutions.
3. Chromatographic Conditions:
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[16]
-
Injection Volume: A fixed volume (e.g., 10-20 µL).
-
Detection: Pulsed amperometric detection with a specific waveform optimized for aminoglycosides.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the peaks corresponding to this compound B, this compound C, and any impurities by comparing their retention times and peak areas to those of the standards.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound B and C in the sample from the calibration curve.
-
Calculate the potency and the percentage of related substances.
General workflow for the HPLC-PAD analysis of this compound sulfate.
Conclusion
This technical guide has provided a detailed examination of the chemical and biophysical properties of this compound sulfate. The data presented in the tables, along with the descriptions of its mechanisms of action and detailed experimental protocols, offer a comprehensive resource for professionals in the fields of pharmaceutical research and development. The visualization of the key signaling and experimental workflows aims to facilitate a deeper understanding of this important aminoglycoside antibiotic.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cdn.who.int [cdn.who.int]
- 3. molekula.com [molekula.com]
- 4. This compound Sulfate | C23H48N6O17S | CID 197162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound sulfate (more than 75% b form) [webbook.nist.gov]
- 6. This compound | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Binding of this compound to phosphatidylinositol 4,5-bisphosphate (PIP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall Integrity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. drugfuture.com [drugfuture.com]
- 12. academic.oup.com [academic.oup.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. uspbpep.com [uspbpep.com]
- 15. Transition of Determination Method of Potency of this compound Sulfate from Microbiological Assay to HPLC-PAD [journal11.magtechjournal.com]
- 16. Determination of this compound sulfate and impurities using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Neomycin's Impact on the Gut Microbiome: A Technical Guide for Research Professionals
Introduction
Neomycin is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae.[1] Its primary clinical applications are topical or oral, with the latter being used to reduce intestinal bacteria prior to surgery or to manage hepatic encephalopathy by decreasing ammonia-producing bacteria in the gut.[1][2][3][4] Due to its poor oral absorption, this compound remains largely within the gastrointestinal tract, making it an effective agent for targeting and suppressing intestinal bacterial flora.[1][2][4]
In a research context, this compound is a valuable tool for studying the causal role of the gut microbiota in various physiological and pathological processes. By depleting or significantly altering the gut bacterial communities, researchers can investigate the subsequent effects on host metabolism, immunity, and disease models.[5] This guide provides an in-depth overview of this compound's effects, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows.
Mechanism of Action
This compound exerts its bactericidal effects by targeting bacterial protein synthesis. It irreversibly binds to the 30S subunit of the bacterial ribosome.[1][3][4] This action interferes with the translation process, specifically hindering the elongation of polypeptide chains, which leads to the production of non-functional or misfolded proteins and ultimately results in bacterial cell death.[1][3] This mechanism is highly specific to the bacterial 30S ribosomal subunit, which is not found in humans, ensuring targeted antibacterial activity.[3]
Caption: this compound's mechanism of action within a bacterial cell.
Quantitative Impact on Gut Microbiome Composition
Oral administration of this compound profoundly disrupts the gut microbial ecosystem, leading to a state of dysbiosis characterized by reduced bacterial diversity and significant shifts in the relative abundance of various taxa.[6][7][8][9] While it is effective against a range of bacteria, its primary impact is seen on Gram-negative organisms.[4][10][11]
Studies in murine models consistently demonstrate that this compound treatment decreases the overall diversity of the gut microbiota.[6][10][11] This is often accompanied by a significant increase in the phylum Bacteroidetes and a corresponding decrease in Firmicutes.[10] At the genus level, an increase in Bacteroides is a common finding, potentially due to inherent resistance mechanisms.[12] Conversely, beneficial genera such as Lactobacillus and Coprococcus are often reduced.[6]
Table 1: Summary of this compound's Effect on Gut Microbiota Composition in Murine Models
| Study Reference | Animal Model | This compound Dosage & Duration | Key Findings on Microbiota Composition |
|---|---|---|---|
| Wang et al. (2022)[6][7] | 18-week-old mice | 100 mg/kg, oral, for 14 days | Decreased overall microbiota diversity. Reduced abundance of beneficial genera like Coprococcus and Lactobacillus. Increased abundance of pathogenic genera like Enterococcus.[6][7] |
| Dutta et al. (2021)[10] | C57BL/6 male mice | 100 mg/kg, oral gavage, for 7 days | Significant increase in Bacteroidetes phylum (by 72%) and a decrease in Firmicutes phylum (by 23%).[10] Shannon diversity index was reduced.[10] |
| Lee et al. (2022)[12] | C57BL/6 mice | In drinking water (1 g/L) for 7 days | Increase in the abundance of the genus Bacteroides.[12] |
| Gámez-Beltrán et al. (2015)[13] | C57BL/6 mice | 1 g/L in drinking water (with bacitracin) for 7 days | Significant depletion of gut microbiota (methodology focused on permeability, not detailed composition).[13] |
Impact on Host Metabolism and Physiology
The dysbiosis induced by this compound extends beyond microbial composition, influencing host metabolism, immune function, and intestinal barrier integrity.
Table 2: Summary of this compound's Effect on Host Physiology
| Physiological Parameter | Study Finding | Implication | Study Reference |
|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | Increased serum propionate (B1217596) and acetate; significant decrease in serum butyrate.[10] | Altered energy source for colonocytes and signaling molecules affecting host health.[14] | Dutta et al. (2021)[10] |
| Immune Gene Expression | Increased expression of IFN-γ and IL-10 in the colon, correlated with an increase in Bacteroides fragilis.[10] | The altered microbiome directly modulates the host's gut-associated immune response. | Dutta et al. (2021)[10] |
| Intestinal Permeability | Reduced intestinal permeability (in combination with bacitracin). Increased gene expression of tight-junction proteins (ZO-1, occludin, JAM-A in ileum; ZO-1, claudin-3, claudin-4 in colon).[13] | Suggests a complex interaction where microbiota depletion can, under certain conditions, enhance barrier function. | Gámez-Beltrán et al. (2015)[13] |
| Bile Acid & Lipid Metabolism | Forms insoluble complexes with fatty acids and bile acids, increasing their fecal excretion.[15][16] This can lead to steatorrhea and has a hypocholesterolemic effect.[15][16] | Direct chemical interaction in the gut lumen, independent of microbiota changes, affecting lipid absorption. | Thompson et al. (1971)[15], Sedaghat et al. (1975)[16] |
Caption: Logical relationship between this compound, gut dysbiosis, and host response.
Detailed Experimental Protocols
Reproducibility in microbiome research hinges on detailed methodologies. Below are protocols synthesized from key studies investigating this compound's effects.
1. Murine Model for Microbiota Depletion and SCFA/Immune Analysis
-
Objective: To assess the impact of this compound on gut microbiota composition, serum SCFA levels, and colonic immune gene expression.
-
Animal Model: C57BL/6 male mice.[10]
-
Antibiotic Preparation and Administration:
-
This compound sulfate (B86663) is dissolved in sterile water.
-
Administer a daily dose of 100 mg/kg body weight via oral gavage.[10] Using gavage ensures accurate dosing compared to administration in drinking water.[5][17]
-
Treatment is continued for 7 consecutive days.[10]
-
A control group receives an equivalent volume of sterile water by oral gavage.
-
-
Sample Collection:
-
Fecal Pellets: Collect fresh fecal pellets before the first dose (Day 0) and after the final dose (Day 8) for 16S rRNA sequencing. Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
Blood: At the end of the treatment period, collect blood via cardiac puncture for serum separation. Serum is used for NMR-based metabolomics to quantify SCFAs.[10]
-
Tissues: Euthanize mice and collect the colon for gene expression analysis (e.g., TNF-α, IL-10, IFN-γ).[10]
-
-
Analysis:
-
Microbiota: Extract DNA from fecal samples and perform 16S rRNA gene sequencing to determine microbial composition and diversity (e.g., Shannon diversity index).[6][10]
-
Metabolomics: Analyze serum samples using Nuclear Magnetic Resonance (NMR) spectroscopy to measure concentrations of acetate, propionate, and butyrate.[10]
-
Gene Expression: Isolate RNA from colon tissue, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the expression levels of target immune genes.[10]
-
2. Murine Model for Intestinal Permeability Assessment
-
Objective: To evaluate the effect of microbiota depletion with this compound and bacitracin on intestinal permeability.
-
Animal Model: C57BL/6 mice.[13]
-
Antibiotic Administration:
-
Permeability Assay (FITC-Dextran):
-
After a 4-hour fasting period, administer fluorescein-isothiocyanate-dextran (FITC-dextran, 4 kDa) to mice via oral gavage (e.g., 60 mg/100 g body weight).[13]
-
Four hours after gavage, collect blood and centrifuge to obtain plasma.
-
Measure the concentration of FITC-dextran in the plasma using a fluorescence spectrophotometer. Higher concentrations indicate increased intestinal permeability.[13]
-
-
Tight-Junction Protein Analysis:
-
Collect segments of the ileum and colon.
-
Perform qPCR or Western blot to quantify the expression of tight-junction proteins such as ZO-1, occludin, claudins, and JAM-A.[13]
-
Caption: A generalized experimental workflow for studying this compound's effects.
This compound is a potent tool for modulating the gut microbiome in a research setting. Its administration leads to predictable and significant alterations, including decreased microbial diversity and major shifts in phylum-level composition, most notably an increase in Bacteroidetes.[10] These changes have profound downstream consequences for the host, altering the profile of circulating metabolites like SCFAs and modulating local immune responses.[10] However, researchers must also consider this compound's direct, microbiota-independent effects, such as its ability to precipitate lipids and bile acids in the intestinal lumen.[15] The detailed protocols and quantitative data summarized in this guide provide a foundation for designing and interpreting studies that utilize this compound to uncover the intricate relationship between the gut microbiome and host physiology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mouse Microbiota Models: Comparing Germ-Free Mice and Antibiotics Treatment as Tools for Modifying Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Four Antibiotics on the Diversity of the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Four Antibiotics on the Diversity of the Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibiotic-Therapy-Induced Gut Dysbiosis Affecting Gut Microbiota—Brain Axis and Cognition: Restoration by Intake of Probiotics and Synbiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Distinct Changes in Microbiota-Mediated Intestinal Metabolites and Immune Responses Induced by Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and bacitracin reduce the intestinal permeability in mice and increase the expression of some tight-junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Action of this compound on the intraluminal phase of lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on absorption, synthesis, and/or flux of cholesterol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Efficacy of Two Types of Antibiotic Mixtures in Gut Flora Depletion in Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Neomycin Selection of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of stable mammalian cell lines expressing a gene of interest is a cornerstone of modern biological research and drug development. This process relies on the successful introduction of exogenous DNA into a host cell's genome and the subsequent selection of these modified cells.[1][2][3] The neomycin resistance gene (neo) is a widely utilized selectable marker for this purpose.[1][4] Cells that have successfully integrated a plasmid containing the neo gene gain resistance to the aminoglycoside antibiotic G418 (also known as Geneticin®), a more potent analog of this compound for eukaryotic cells.[5][6][7] This document provides detailed application notes and protocols for the effective use of G418 in selecting and generating stable mammalian cell lines expressing the neo gene.
Mechanism of Action and Resistance
G418 exerts its cytotoxic effects by binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts protein synthesis by inhibiting the elongation step.[5][6] This ultimately leads to cell death in non-resistant cells.[5][6] The neo gene confers resistance by encoding the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II).[5][6][8] This enzyme inactivates G418 through phosphorylation, preventing it from binding to the ribosome and allowing for normal protein synthesis to proceed in cells that have successfully integrated the neo gene.[5][6]
Data Presentation: Recommended G418 Concentrations for Various Cell Lines
The optimal concentration of G418 is highly cell-line dependent and must be determined empirically for each new cell line or even a new lot of G418.[6][8][9] The following table provides a range of suggested G418 concentrations for commonly used mammalian cell lines as a starting point for optimization via a kill curve experiment.
| Cell Line | Suggested G418 Concentration (µg/mL) |
| HeLa | 400 - 500[9][10] |
| CHO | 200[9] |
| HEK293 | 400 - 800 |
| NIH-3T3 | 400 - 800 |
| Jurkat | 400 - 800 |
| MCF7 | 200 - 600 |
| U937 | 400 - 800 |
| SH-SY5Y | 600[9] |
| AtT-20 | Varies, requires optimization[10] |
Note: These are general guidelines. It is imperative to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell line and experimental conditions.[11]
Experimental Protocols
G418 Kill Curve Protocol
A "kill curve" is an essential preliminary experiment to determine the minimum concentration of G418 that effectively kills non-transfected cells within a 7-14 day period.[5][11]
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
G418 sulfate (B86663) stock solution (e.g., 50 mg/mL in water, sterile filtered)[8]
-
24-well or 96-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed the parental cells in a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.[5] Incubate overnight to allow for cell adherence.[5]
-
G418 Dilutions: The following day, prepare a series of G418 dilutions in complete cell culture medium. A typical starting range is 100 µg/mL to 1400 µg/mL.[5] It is crucial to include a "no G418" control well.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different G418 concentrations.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[5][11]
-
Medium Replacement: Replace the selective medium every 2-3 days.[12][13]
-
Determination of Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[11]
Protocol for Generating Stable Cell Lines
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the neo gene.
Materials:
-
Mammalian cells of interest
-
Expression plasmid containing the gene of interest and the neo resistance gene
-
Transfection reagent or system
-
Complete cell culture medium
-
G418 sulfate at the predetermined optimal concentration
-
Appropriate tissue culture flasks or plates
-
Cloning cylinders or 96-well plates for clonal isolation (optional)
Procedure:
-
Transfection: Transfect the mammalian cells with the plasmid of interest using a method optimized for your cell line.[11]
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without G418).[5][11]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418.[11] It is advisable to split the cells at a low density to allow for the growth of resistant colonies.[5]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[11][13] Most non-transfected cells will die within the first week of selection.
-
Isolation of Resistant Colonies: After 2-3 weeks of selection, discrete antibiotic-resistant colonies should be visible. These colonies can be isolated using cloning cylinders or by limiting dilution in 96-well plates to establish clonal cell lines.[3]
-
Expansion and Validation: Expand the isolated clones and validate the expression of the gene of interest. It is recommended to maintain a low concentration of G418 in the culture medium during long-term culture to ensure the stability of the integrated gene.
Visualizations
Caption: Mechanism of G418 action in sensitive and resistant cells.
Caption: Workflow for determining the optimal G418 concentration.
Caption: Workflow for generating a stable cell line using G418.
References
- 1. betalifesci.com [betalifesci.com]
- 2. capitalbiosciences.com [capitalbiosciences.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. The prokaryotic this compound-resistance-encoding gene acts as a transcriptional silencer in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. abo.com.pl [abo.com.pl]
- 9. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. takara.co.kr [takara.co.kr]
- 13. abo.com.pl [abo.com.pl]
protocol for G418 selection of stably transfected cell lines
An Application Note and Protocol for the G418 Selection of Stably Transfected Cell Lines
Introduction
G418, also known as Geneticin®, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea that is widely used in molecular biology as a selective agent.[1][2][3] Its primary application is the selection and maintenance of eukaryotic cells that have been successfully transfected with a vector containing the neomycin resistance gene (neo).[1][4][5] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation, thereby conferring resistance to the antibiotic.[1][2][6] This allows for the selective growth of transfected cells while non-transfected cells are eliminated.
The optimal G418 concentration is highly dependent on the specific cell line, its metabolic rate, and growth conditions, making it crucial to determine the minimum concentration that effectively kills non-transfected cells before starting a selection experiment.[1][4][7] This is typically achieved by performing a kill curve experiment.[1][4]
Mechanism of Action
G418 inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step and leads to cell death in non-resistant cells.[1][6][8] In resistant cells, the APH 3' II enzyme, produced from the neo gene, modifies and inactivates G418, preventing its interaction with the ribosome and permitting normal protein synthesis to proceed.[3][6]
Caption: Mechanism of G418 in sensitive and resistant cells.
Data Presentation: Recommended G418 Concentrations
The optimal concentration of G418 varies significantly among cell lines. The following table provides general starting ranges for common cell lines. It is imperative to perform a kill curve to determine the ideal concentration for your specific cell line and experimental conditions.[7][9]
| Cell Line | Recommended G418 Concentration (µg/mL) for Selection |
| HeLa | 400 - 800[9] |
| HEK293 | 400 - 600[9] |
| CHO-K1 | 400 - 1000[9] |
| NIH/3T3 | 400 - 800[9] |
| Jurkat | 400 - 800[9] |
| SH-SY5Y | ~600[10] |
Note: Maintenance concentrations are typically 50% of the selection concentration.[11]
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol is essential for establishing the minimum G418 concentration that kills all non-transfected cells within 7-14 days.[5][7]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)[5]
-
24-well or 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Plating: Seed the parental cell line into a 24-well plate at a density that ensures cells are approximately 80% confluent before adding the antibiotic.[4][12] For adherent cells, a density of 0.8–3.0 x 10⁵ cells/mL is typical.[4]
-
Incubation: Culture the cells overnight to allow for adherence and recovery.[4]
-
G418 Dilution Series: Prepare a range of G418 concentrations in complete culture medium. A broad range (e.g., 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL) is recommended for initial testing.[2][6][13] Always include a "no antibiotic" control.
-
Antibiotic Addition: Aspirate the medium from the wells and replace it with the medium containing the various G418 concentrations.
-
Observation and Maintenance: Incubate the cells and monitor them daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[7] Replace the selective medium every 2-3 days.[4][14]
-
Determine Optimal Dose: Continue the experiment for 7-14 days.[7] The optimal selection concentration is the lowest concentration that kills all cells within this timeframe.[4][5][7]
Protocol 2: Generation of Stably Transfected Cell Lines
This protocol outlines the selection process following transfection.
Materials:
-
Cells transfected with a neo-containing plasmid
-
Complete cell culture medium
-
Complete medium containing the pre-determined optimal concentration of G418
-
Tissue culture flasks or plates
Methodology:
-
Post-Transfection Recovery: After transfecting the cells with the plasmid carrying the neo gene, allow them to recover and express the resistance protein by culturing them in non-selective medium for 24-48 hours.[4][15]
-
Initiate Selection: After the recovery period, passage the cells and re-plate them in complete medium containing the optimal G418 concentration determined from the kill curve. It is advisable to split cells so they are no more than 25% confluent, as G418 is most effective on actively dividing cells.[16]
-
Maintain Selective Pressure: Replace the G418-containing medium every 3-4 days.[5][16] During this period (typically 1-3 weeks), non-transfected cells will die.[2][9]
-
Isolate Resistant Colonies: Once distinct, antibiotic-resistant colonies become visible, they can be isolated. Use cloning cylinders or perform limiting dilution in 96-well plates to isolate single clones.
-
Expand Clones: Expand the isolated clones in medium containing a maintenance concentration of G418 (typically half the selection concentration) for further characterization and banking.[11][17]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for generating a stable cell line using G418 selection.
Caption: Workflow for generating stable cell lines via G418.
References
- 1. benchchem.com [benchchem.com]
- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. takara.co.kr [takara.co.kr]
- 5. abo.com.pl [abo.com.pl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. zellbio.eu [zellbio.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 13. benchchem.com [benchchem.com]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. abo.com.pl [abo.com.pl]
- 17. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Neomycin in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of neomycin as a selective agent in bacterial cultures. This compound is an aminoglycoside antibiotic effective against a broad spectrum of bacteria, making it a valuable tool for selecting transformed bacteria containing a this compound resistance gene (neo).
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, which leads to misreading of the mRNA codons and ultimately results in the production of non-functional or truncated proteins, leading to cell death.[1][2][3] Resistance to this compound is typically conferred by the neo gene, which encodes an aminoglycoside phosphotransferase that inactivates the antibiotic through phosphorylation.[4][5]
Spectrum of Activity
This compound is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][6] However, its efficacy can be influenced by several factors, including the bacterial species, the composition of the culture medium, pH, and aeration.[7] It is particularly effective against many Gram-negative bacteria, such as Escherichia coli.[6][8]
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound for bacterial selection can vary depending on the bacterial strain, plasmid copy number, and culture conditions. It is highly recommended to perform a kill curve to determine the minimum concentration required to effectively inhibit the growth of non-transformed cells.
| Organism | Selection Type | Recommended Working Concentration (µg/mL) | Reference(s) |
| Escherichia coli | Plasmid Selection | 10 - 50 | [4] |
| General Bacteria | Selection | 50 | [9] |
| General Bacteria | Maintenance | Not specified |
Note: The working concentration for G418 (Geneticin®), an analog of this compound often used for eukaryotic selection, can be much higher, typically in the range of 100-200 µg/mL for bacteria.[5][10] While the neo gene confers resistance to both, the effective concentrations can differ.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution that can be stored and diluted to the desired working concentration in culture media.
Materials:
-
This compound sulfate (B86663) powder
-
Sterile distilled water (ddH₂O) or phosphate-buffered saline (PBS)
-
Sterile filter (0.22 µm)
-
Sterile conical tubes or vials for storage
Procedure:
-
Calculate the required amount: To prepare a 25 mg/mL stock solution, weigh out 1 gram of this compound sulfate powder.[2]
-
Dissolve the powder: In a sterile container, add the this compound sulfate powder to 40 mL of sterile ddH₂O or PBS.[2]
-
Ensure complete dissolution: Vortex or mix gently until the powder is completely dissolved.
-
Sterile filter: Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the stock solution at -20°C for long-term storage (stable for at least two years).[11] For short-term use, a stock solution can be stored at 4°C for up to two weeks.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended to be stored for more than one day at room temperature.[11]
Protocol 2: Determining Optimal this compound Concentration using a Kill Curve
A kill curve is essential to determine the lowest concentration of this compound that effectively kills non-resistant bacteria within a reasonable timeframe.
Materials:
-
Non-transformed bacterial strain of interest
-
Appropriate liquid bacterial culture medium (e.g., LB, TSB)
-
This compound stock solution (prepared as in Protocol 1)
-
Sterile 96-well microtiter plate or culture tubes
-
Incubator with shaking capability
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
Procedure:
-
Prepare bacterial culture: Inoculate a single colony of the non-transformed bacterial strain into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.
-
Prepare serial dilutions of this compound: In a sterile 96-well plate or culture tubes, prepare a series of this compound concentrations in the appropriate culture medium. A suggested range to test is 0, 5, 10, 25, 50, 75, and 100 µg/mL.
-
Inoculate with bacteria: Dilute the overnight bacterial culture to a starting OD₆₀₀ of approximately 0.05. Add 100 µL of this diluted culture to each well or tube containing the different this compound concentrations. Include a control well with no this compound.
-
Incubate: Incubate the plate or tubes at the optimal growth temperature with shaking.
-
Monitor growth: Measure the OD₆₀₀ of each well or tube at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Analyze the results: Plot the OD₆₀₀ values against time for each this compound concentration. The optimal concentration for selection is the lowest concentration that completely inhibits visible growth of the non-transformed bacteria after 18-24 hours of incubation.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stock Solution [mmbio.byu.edu]
- 3. uspharmacist.com [uspharmacist.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 微生物死滅曲線 [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. G418 Kill curve protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
Establishing Neomycin-Resistant Stable Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone technique in cellular and molecular biology. This process allows for the long-term and consistent expression of a gene of interest, which is crucial for various applications including recombinant protein production, drug discovery, gene function studies, and the development of cell-based assays. This document provides a comprehensive guide to establishing stable cell lines using neomycin resistance as a selectable marker. The protocol details the essential steps from initial plasmid transfection to the selection and expansion of monoclonal cell populations.
The principle of this method relies on the co-transfection of a plasmid carrying the gene of interest along with a selectable marker gene, in this case, the this compound resistance gene (neo).[1][2] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates the cytotoxic antibiotic G418 (a this compound analog) through phosphorylation.[1][3] Consequently, only the cells that have successfully integrated the plasmid containing the neo gene into their genome will survive and proliferate in a culture medium containing G418.[4][5]
Mechanism of this compound Resistance
G418, an aminoglycoside antibiotic, inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[1][6] The this compound resistance gene (neo) confers resistance by producing the enzyme aminoglycoside 3'-phosphotransferase. This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the G418 molecule, thereby inactivating it and allowing protein synthesis to proceed normally in the resistant cells.[1]
Caption: Mechanism of this compound Resistance.
Experimental Protocols
Part 1: Determination of Optimal G418 Concentration (Kill Curve)
Before initiating the stable transfection and selection process, it is imperative to determine the minimum concentration of G418 that is lethal to the parental (non-transfected) cell line. This is achieved by performing a kill curve experiment. The optimal G418 concentration can vary significantly between cell lines.[1]
Materials:
-
Parental cell line
-
Complete culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well culture plates
-
Trypan blue solution and hemocytometer
Procedure:
-
Seed the parental cells in a 24-well or 96-well plate at a density that allows for logarithmic growth (typically 20-50% confluency).[1]
-
Prepare a series of G418 concentrations in the complete culture medium. A common range to test for mammalian cells is 100 to 2000 µg/mL.[7]
-
The following day, replace the medium with the prepared media containing different G418 concentrations. Include a "no G418" control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Replenish the selective medium every 3-4 days.[7]
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and cell lysis.
-
After 7-10 days, determine the lowest concentration of G418 that results in complete cell death.[7] This concentration will be used for the selection of stably transfected cells.
Table 1: Example G418 Concentrations for Various Cell Lines
| Cell Line | G418 Concentration for Selection (µg/mL) | G418 Concentration for Maintenance (µg/mL) |
| HeLa | 400 | 200 |
| HEK293 | 400 - 800 | 200 - 400 |
| CHO | 400 - 600 | 200 - 300 |
| NIH-3T3 | 400 | 200 |
| Jurkat | 800 | 400 |
| MCF-7 | 500 | 250 |
Note: These concentrations are approximate and should be optimized for your specific cell line and culture conditions by performing a kill curve.[7][8]
Part 2: Transfection and Selection of Stable Cell Lines
This protocol outlines the generation of a polyclonal population of stably transfected cells.
Materials:
-
Plasmid DNA containing the gene of interest and the this compound resistance gene
-
High-quality transfection reagent (e.g., lipofection-based or electroporation system)
-
Parental cell line
-
Complete culture medium
-
Selection medium (complete culture medium containing the optimal G418 concentration)
Procedure:
-
Cell Culture: Ensure the cells are healthy, actively dividing, and at a low passage number (ideally below 30).[5] Passage the cells two days before transfection.[4]
-
Plasmid Preparation: Use high-purity plasmid DNA. Linearizing the plasmid DNA before transfection can increase the frequency of stable integration.[8][9]
-
Transfection: Transfect the cells with the plasmid DNA according to the manufacturer's protocol for your chosen transfection method.[10] Include a negative control of untransfected cells.[4]
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[5][11]
-
Selection: After the recovery period, passage the cells and re-plate them in the selection medium containing the predetermined optimal concentration of G418.[1]
-
Maintenance: Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.[7]
-
Observation: Over the next 1 to 2 weeks, non-transfected cells will die, and resistant cells will start to form visible colonies.[8][12]
-
Expansion of Polyclonal Population: Once distinct colonies are visible, they can be expanded as a mixed population of drug-resistant cells for initial analysis.[4]
Caption: Workflow for Establishing a Stable Cell Line.
Part 3: Isolation of Monoclonal Cell Lines by Limiting Dilution
For many applications, a homogenous cell population derived from a single cell (monoclonal) is required. Limiting dilution is a common method for isolating these clones.[13][14]
Materials:
-
Polyclonal population of G418-resistant cells
-
Selection medium
-
96-well culture plates
Procedure:
-
Cell Suspension: Create a single-cell suspension of the polyclonal G418-resistant cells by trypsinization. Ensure there are no cell clumps.[8]
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Perform serial dilutions of the cell suspension in selection medium to achieve a final concentration of approximately 0.5-1 cell per 100 µL.[14] This low concentration increases the statistical probability of seeding a single cell per well.[14]
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[14]
-
Incubation: Incubate the plates under standard conditions. Do not disturb the plates for the first 7-10 days.[15]
-
Monitoring: After 7-10 days, screen the plates using a microscope to identify wells that contain a single colony.
-
Expansion: Once the colonies in the single-colony wells are large enough, they can be trypsinized and transferred to larger culture vessels (e.g., 24-well plates, then 6-well plates, and so on) for expansion.[8] Continue to use the selection medium during the initial expansion phases.
-
Verification: After expansion, each monoclonal cell line should be analyzed to verify the expression of the gene of interest using techniques such as Western blotting, qPCR, or functional assays.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No resistant colonies appear | - G418 concentration is too high.- Low transfection efficiency.- Plasmid integration is a rare event. | - Re-evaluate the G418 concentration with a new kill curve.- Optimize the transfection protocol.- Increase the number of cells initially seeded for selection.[1] |
| All cells die during selection | - G418 concentration is too high.- Cells are too sensitive to the selection agent. | - Perform a new kill curve.- Allow for a longer recovery period (48-72 hours) before adding G418. |
| High background of non-transfected cells | - G418 concentration is too low.- G418 has degraded. | - Increase the G418 concentration.- Use a fresh stock of G418 and perform a new kill curve.[1] |
| Low or no expression of the gene of interest in resistant clones | - Gene silencing.- The gene of interest is toxic to the cells. | - Use a different promoter in the expression vector.- Screen a larger number of clones.[16] |
Conclusion
The establishment of this compound-resistant stable cell lines is a powerful and routine technique for a wide range of research and development applications. Careful optimization of key parameters, particularly the G418 concentration, and meticulous execution of the transfection and clonal selection protocols are critical for success. The detailed protocols and guidelines provided in this application note will enable researchers to reliably generate stable cell lines for their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. invivogen.com [invivogen.com]
- 4. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. invivogen.com [invivogen.com]
- 7. astralscientific.com.au [astralscientific.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. takara.co.kr [takara.co.kr]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. synthego.com [synthego.com]
- 14. content.protocols.io [content.protocols.io]
- 15. addgene.org [addgene.org]
- 16. Problem with stable overexpression cell lines - Cell Biology [protocol-online.org]
Application Notes: Utilizing Neomycin in Dual-Selection Systems for Stable Cell Line Generation
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puromycin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable production of mutant mice from double gene converted ES cells with puromycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 20. invivogen.com [invivogen.com]
- 21. benchchem.com [benchchem.com]
- 22. takara.co.kr [takara.co.kr]
Application Notes and Protocols for Neomycin Selection in CRISPR/Cas9 Gene Editing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing neomycin selection as a robust method for enriching and isolating cells that have been successfully edited using the CRISPR/Cas9 system. This document outlines the underlying principles, detailed experimental protocols, potential challenges, and critical considerations to ensure the successful generation of gene-edited cell lines.
Introduction to this compound Selection
This compound selection is a widely adopted technique for the enrichment of mammalian cells that have been successfully transfected with a plasmid carrying the this compound resistance gene (neo).[1][2] In the context of CRISPR/Cas9 gene editing, the neo gene is often co-expressed with the Cas9 nuclease and the guide RNA (gRNA) from a single plasmid. This allows for the selective elimination of non-transfected cells using the aminoglycoside antibiotic G418 (also known as Geneticin®).[1][2]
The neo gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation.[1] This enzymatic inactivation prevents G418 from binding to the 80S ribosomal subunit and inhibiting protein synthesis, thus allowing cells expressing the neo gene to survive and proliferate.[1]
Key Considerations and Potential Off-Target Effects
While this compound selection is a powerful tool, it is essential to be aware of potential confounding factors:
-
Transcriptional Silencing: The neo gene has been reported to exert a cis-acting negative effect on the expression of nearby promoters, potentially leading to a five- to ten-fold decrease in the expression of the gene of interest.[3]
-
Alterations in Gene Expression and Metabolism: Expression of the neo gene can induce changes in the cellular environment. Studies have shown that NIH-3T3 cells expressing the neo gene exhibited a reduction in fructose (B13574) 2,6-bisphosphate concentration and lactate (B86563) production, indicating a less glycolytic state.[4] Furthermore, alterations in the mRNA levels of genes like procollagen (B1174764) 1 alpha, fibronectin, and c-myc have been observed.[4]
-
Metabolic Load: The expression of a foreign resistance gene can impose a metabolic burden on the cells, which may influence their growth and other characteristics.[5]
-
Selection of Spontaneously Resistant Clones: Although rare, it is possible to select for cells that have developed spontaneous resistance to G418, rather than through the integration of the neo gene. Rigorous validation of edited clones is therefore crucial.
Data Presentation: G418 Concentration for Various Cell Lines
The optimal concentration of G418 is highly cell-line specific and must be determined empirically through a "kill curve" experiment. The following table provides a starting point for G418 concentrations for several commonly used mammalian cell lines.
| Cell Line | Typical G418 Concentration Range (µg/mL) | Reference(s) |
| HeLa | 400 - 500 | [6] |
| CHO | 200 - 600 | [6] |
| HEK293 | 200 - 800 | [6] |
| NIH 3T3 | 400 - 800 | [6] |
| C2C12 | 1000 - 2000 | [6] |
| HepG2 | 400 | [7] |
Note: These are approximate ranges. It is imperative to perform a kill curve for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
A kill curve is essential to determine the minimum G418 concentration that effectively kills non-transfected cells within a 7-14 day period.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the parental cells in a 24-well or 96-well plate at a density that allows for logarithmic growth over 7-14 days. Allow the cells to adhere overnight.
-
G418 Dilution Series: Prepare a series of G418 dilutions in complete culture medium. A typical starting range is 100 µg/mL to 1400 µg/mL.[6] Include a "no G418" control.
-
Initiate Selection: Aspirate the existing medium and replace it with the medium containing the different G418 concentrations.
-
Monitor Cell Viability: Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Replacement: Replace the selective medium every 2-3 days.
-
Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of G418 that results in 100% cell death. This is the optimal concentration for selecting your CRISPR-edited cells.
Protocol 2: this compound Selection of CRISPR/Cas9 Edited Cells
Materials:
-
Target mammalian cell line
-
CRISPR/Cas9 plasmid containing the this compound resistance gene
-
Transfection reagent
-
Complete cell culture medium
-
G418 at the predetermined optimal concentration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Transfection: Transfect the target cells with the CRISPR/Cas9-neo plasmid using your preferred transfection method. Follow the manufacturer's protocol for the chosen reagent.
-
Recovery: Allow the cells to recover and express the Cas9 and neo proteins for 24-48 hours post-transfection in a non-selective medium.
-
Initiate G418 Selection: After the recovery period, passage the cells into fresh culture vessels with complete medium containing the predetermined optimal concentration of G418. It is crucial to split the cells at a low density (e.g., 1:10 or 1:20) to allow space for resistant colonies to grow.[1]
-
Monitor for Colony Formation: Observe the plates for the formation of resistant colonies. This typically takes 1-3 weeks, depending on the cell line and transfection efficiency.[1] Non-transfected cells should gradually die off.
-
Medium Replacement: Replace the selective medium every 2-3 days to remove dead cells and their toxic byproducts.
-
Isolation of Resistant Colonies: Once colonies are visible, they can be isolated for expansion and further analysis.
Protocol 3: Single-Cell Cloning of G418-Resistant Cells
To ensure the clonality of your edited cell line, it is essential to isolate and expand single cells.
Materials:
-
Pool of G418-resistant cells
-
Complete cell culture medium with a reduced concentration of G418 (e.g., 50% of the selection concentration)
-
96-well plates
-
Cloning cylinders or a fluorescence-activated cell sorter (FACS)
Procedure (Limiting Dilution):
-
Cell Suspension: Trypsinize the pool of G418-resistant cells and resuspend them in a single-cell suspension.
-
Serial Dilution: Perform a serial dilution of the cell suspension to a final concentration of approximately 0.5-1 cell per 100 µL.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates. Statistically, this will result in some wells containing a single cell.
-
Colony Growth: Incubate the plates and monitor for the formation of single colonies. This may take 1-3 weeks.
-
Expansion: Once colonies are established, they can be trypsinized and expanded into larger culture vessels.
Mandatory Visualizations
Caption: Workflow for this compound Selection in CRISPR/Cas9 Experiments.
Caption: Mechanism of this compound Resistance and G418 Action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No surviving cells after selection | G418 concentration is too high. | Perform a new, more detailed kill curve with a lower range of G418 concentrations. |
| Low transfection efficiency. | Optimize your transfection protocol. | |
| Inefficient expression of the neo gene. | Use a vector with a strong constitutive promoter suitable for your cell line. | |
| High number of non-edited "survivors" | G418 concentration is too low. | Re-evaluate your kill curve to ensure you are using a sufficiently stringent concentration. |
| Inactive G418 solution. | Use a fresh, properly stored aliquot of G418. | |
| High cell density during selection. | Plate cells at a lower density to ensure all cells are exposed to the antibiotic. | |
| Loss of desired phenotype in selected clones | Transcriptional silencing by the neo gene. | Consider using a different selection marker or an IRES-based vector to separate the neo gene from your gene of interest. |
| Off-target effects of CRISPR/Cas9. | Perform whole-genome sequencing or targeted sequencing of predicted off-target sites to validate clones. |
By carefully considering these factors and following the detailed protocols, researchers can effectively employ this compound selection to streamline the generation of CRISPR/Cas9-edited cell lines for a wide array of applications in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prokaryotic this compound-resistance-encoding gene acts as a transcriptional silencer in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Serglycin’s role in primary liver cancer: insights into tumor microenvironment and macrophage interaction [frontiersin.org]
Application Notes and Protocols for Determining Optimal G418 Concentration Using a Kill Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
G418, also known as Geneticin®, is an aminoglycoside antibiotic widely used in molecular biology as a selective agent for eukaryotic cells.[1] Its utility lies in the selection of cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo).[1][2] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation, thereby conferring resistance to the cells expressing it.[3][4]
The optimal concentration of G418 required for selection is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the specific lot of the antibiotic.[1][2] Therefore, it is imperative to perform a kill curve experiment to determine the minimum concentration of G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days) while allowing resistant cells to survive.[2][5] This application note provides a detailed protocol for establishing a G418 kill curve to identify the optimal concentration for generating stable cell lines.
Mechanism of Action and Resistance
G418 inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[1][6] This leads to the production of non-functional proteins and ultimately results in cell death.[6] The neo gene product, APH 3' II, confers resistance by phosphorylating G418, which prevents its binding to the ribosome and allows for normal protein synthesis to proceed.[3][4]
Figure 1. Mechanism of G418 action and resistance.
Experimental Protocols
Materials
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 sulfate (B86663) powder or sterile solution
-
Sterile, deionized water or PBS for stock solution preparation
-
Sterile 0.22 µm or 0.45 µm filter[2]
-
24-well or 96-well tissue culture plates
-
Reagents for cell viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo®)
-
Hemocytometer or automated cell counter
Preparation of G418 Stock Solution
-
Determine Potency : Check the manufacturer's certificate of analysis for the potency of the G418 powder (typically >700 µg/mg).[7]
-
Weigh G418 : Accurately weigh the required amount of G418 powder.
-
Dissolve : Dissolve the G418 powder in sterile, deionized water or PBS to a final concentration of 50 mg/mL.[2]
-
Sterile Filter : Sterilize the stock solution by passing it through a 0.22 µm or 0.45 µm filter.[2]
-
Aliquot and Store : Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term storage or at 4°C for short-term use.[8]
G418 Kill Curve Protocol
This protocol is designed for a 24-well plate format but can be adapted for other plate sizes.
-
Cell Seeding :
-
The day before starting the experiment, seed the parental cell line into a 24-well plate at a density that will allow them to be 20-25% confluent at the time of G418 addition.[7] For adherent cells, a typical seeding density is 0.8–3.0 x 10^5 cells/mL, while for suspension cells, it is 2.5–5.0 x 10^5 cells/mL.[8]
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
G418 Treatment :
-
Prepare a series of G418 dilutions in complete culture medium. A common range to test for mammalian cells is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[2][5] It is recommended to test at least six concentrations.[7]
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of G418. Include a "no G418" control.
-
-
Incubation and Monitoring :
-
Data Collection :
Figure 2. Experimental workflow for G418 kill curve.
Cell Viability Assays
Trypan Blue Exclusion Assay This method distinguishes between viable and non-viable cells based on membrane integrity.[10]
-
Harvest cells from one well.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.[11]
-
Load the mixture into a hemocytometer.
-
Count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells.
MTT Assay This colorimetric assay measures the metabolic activity of cells.[12]
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[10][11]
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.[10]
Data Presentation and Interpretation
The data from the kill curve experiment should be summarized in a table and can also be plotted as a graph of cell viability versus G418 concentration at different time points.
Quantitative Data Summary
| G418 Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 | 100 |
| 100 | 95 | 80 | 60 | 40 | 20 |
| 200 | 90 | 65 | 30 | 10 | 0 |
| 400 | 70 | 40 | 5 | 0 | 0 |
| 600 | 50 | 10 | 0 | 0 | 0 |
| 800 | 30 | 0 | 0 | 0 | 0 |
| 1000 | 10 | 0 | 0 | 0 | 0 |
| Note: The data presented in this table is for illustrative purposes only. |
Determining the Optimal Concentration
The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days .[5] In the example table above, 400 µg/mL would be a candidate concentration as it results in 0% viability by day 10. A concentration of 600 µg/mL could also be chosen for a more rapid selection.[5] Using a concentration that is too high may lead to non-specific cell death, while a concentration that is too low may result in the survival of non-transfected cells.[13]
Conclusion
Establishing a G418 kill curve is a critical step for the successful generation of stably transfected cell lines. This application note provides a comprehensive protocol for determining the optimal G418 concentration for a specific cell line. By carefully following these procedures and accurately interpreting the data, researchers can ensure efficient and reliable selection of their desired cell populations. It is important to remember that this experiment should be repeated for each new cell line and each new lot of G418 to ensure reproducibility.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. abo.com.pl [abo.com.pl]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. tiarisbiosciences.com [tiarisbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. astralscientific.com.au [astralscientific.com.au]
- 8. takara.co.kr [takara.co.kr]
- 9. G418 Kill curve protocol [protocols.io]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. Cell viability assays (MTT, trypan blue assay, and crystal violet assay) [bio-protocol.org]
- 12. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Neomycin Selection in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, serves as a crucial selection agent in plant tissue culture for the identification and isolation of successfully transformed cells.[1] Its utility lies in its ability to inhibit protein synthesis in prokaryotic and eukaryotic cells by binding to ribosomal subunits.[1] In plant transformation, the this compound phosphotransferase II (nptII) gene is commonly introduced into the plant genome along with the gene of interest. The nptII gene confers resistance to this compound and related antibiotics, such as kanamycin (B1662678) and G418 (Geneticin), by phosphorylating and thus inactivating them.[2][3] This allows for the selective growth of transformed plant cells while inhibiting the growth of non-transformed cells.
These application notes provide a comprehensive guide to utilizing this compound and its analogs for the selection of transgenic plants, including detailed protocols and key considerations for optimizing selection efficiency.
Data Presentation: Efficacy of this compound and Analogs in Plant Selection
The optimal concentration of a selection agent is highly dependent on the plant species and the specific tissue being cultured. It is imperative to perform a dose-response experiment (kill curve) to determine the minimal concentration that effectively inhibits the growth of non-transformed tissue without causing excessive damage to transformed cells. The following table summarizes recommended concentration ranges for this compound and its analogs in various plant species.
| Antibiotic | Plant Species | Explant Type | Effective Concentration (mg/L) | Reference |
| This compound | Apple (Malus sp.) | Leaf tissue | 63 - 100 | [2] |
| G418 (Geneticin) | General Plant Cells | - | 25 - 50 | [4][5] |
| G418 (Geneticin) | Soybean (Glycine max) | Embryogenic cultures | Not specified, but effective | [6] |
| Kanamycin | Arabidopsis | Seedlings | ~43 (86µM) | [3] |
| Kanamycin | Apple (Malus sp.) | Leaf discs | 60 | [2] |
| Kanamycin | Tomato (Solanum lycopersicum) | Cotyledon sections | Not specified, but used | [7] |
| Kanamycin | Subterranean Clover (Trifolium subterraneum) | - | 100 | [8] |
| Paromomycin | Apple (Malus sp.) | Leaf tissue | 25 - 63 | [2] |
| Paromomycin | Arabidopsis | Seedlings | ~18.5 (30µM) | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed plant tissue.
Materials:
-
Non-transformed plant explants (e.g., leaf discs, calli, protoplasts)
-
Appropriate plant tissue culture medium (e.g., MS medium)
-
This compound sulfate (B86663) stock solution (e.g., 50 mg/mL in sterile distilled water, filter-sterilized)
-
Sterile petri dishes or multi-well plates
-
Growth chamber with controlled light and temperature
Methodology:
-
Media Preparation: Prepare the plant tissue culture medium and autoclave. Allow it to cool to approximately 50-55°C.
-
Antibiotic Addition: Add the this compound stock solution to the cooled medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100 mg/L). Pour the medium into sterile petri dishes or dispense into multi-well plates.
-
Explant Plating: Place a known number of non-transformed explants onto the surface of the solidified medium for each this compound concentration. Ensure consistent size and age of explants.
-
Incubation: Culture the explants under standard growth conditions for the specific plant species.
-
Data Collection: Observe the explants every 3-4 days for a period of 2-4 weeks. Record parameters such as:
-
Percentage of surviving explants
-
Degree of tissue browning or necrosis
-
Fresh weight increase (optional)
-
Callus induction and proliferation efficiency
-
-
Analysis: Determine the lowest concentration of this compound that causes significant growth inhibition or death of the explants. This concentration will be used for the initial selection of transformed tissues.
Protocol 2: Selection of Transformed Plant Tissues using this compound
Objective: To select and regenerate transgenic plants following transformation. This protocol assumes that Agrobacterium-mediated transformation has been performed.
Materials:
-
Putatively transformed plant explants (post-co-cultivation with Agrobacterium)
-
Plant tissue culture medium
-
This compound sulfate (or G418/kanamycin) at the predetermined optimal concentration
-
An antibiotic to eliminate Agrobacterium (e.g., cefotaxime (B1668864) at 250-500 mg/L or carbenicillin (B1668345) at 500 mg/L)
-
Sterile filter paper
-
Sterile petri dishes
-
Growth chamber
Methodology:
-
Post-Co-cultivation Wash: After the co-cultivation period with Agrobacterium, wash the explants with sterile distilled water or liquid culture medium containing an antibiotic like cefotaxime to remove excess bacteria.
-
Resting Phase (Optional): Culture the explants on a hormone-free or regeneration medium without any selection agent for 2-3 days to allow the plant cells to recover.
-
Initial Selection: Transfer the explants to the selection medium containing the optimal concentration of this compound and an antibiotic to control Agrobacterium growth.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During subculturing, remove any dead or dying tissues.
-
Identification of Resistant Tissues: Over time, transformed cells will proliferate and form resistant calli or shoots, while non-transformed tissues will turn brown and die.
-
Regeneration of Shoots: Once healthy, resistant calli have formed, transfer them to a shoot regeneration medium, which may contain a lower concentration of this compound or no selection agent to encourage shoot development.
-
Rooting of Shoots: Excise well-developed shoots and transfer them to a rooting medium. A low concentration of this compound can be included in the rooting medium to confirm the resistance of the regenerated shoots.
-
Acclimatization: Once plantlets have a well-developed root system, transfer them to soil and acclimatize them to greenhouse conditions.
Mandatory Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance conferred by the nptII gene.
Experimental Workflow for this compound Selection
Caption: Workflow for selecting transgenic plants using this compound after transformation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jashs [journals.ashs.org]
- 3. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the this compound phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. An Improved Protocol for Agrobacterium-Mediated Transformation in Subterranean Clover (Trifolium subterraneum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neomycin Selection in Transgenic Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, and its more commonly used analog G418 (Geneticin®), is a widely employed aminoglycoside antibiotic for the selection of genetically modified (transgenic) organisms.[1] This selection system relies on the expression of the this compound phosphotransferase II (nptII or neo) gene, which confers resistance to this compound and G418.[2][3] This application note provides detailed protocols and data for utilizing this compound/G418 selection in various research and development settings, including mammalian cell lines and plant systems.
The principle of this compound selection is straightforward: cells that have successfully integrated a transgene containing the nptII gene will produce the this compound phosphotransferase II enzyme. This enzyme inactivates this compound and its analogs by phosphorylation, allowing the transgenic cells to survive and proliferate in a culture medium containing the antibiotic.[4][5] Non-transgenic cells, lacking the resistance gene, are unable to synthesize proteins and subsequently die.[1]
Molecular Mechanism of this compound Selection
The selection process is initiated by the introduction of a vector containing the gene of interest and the nptII selectable marker gene into the host organism's cells. The nptII gene, originally isolated from the bacterial transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase (APH(3')II).[1][2] In the presence of this compound or G418, this enzyme transfers a phosphate (B84403) group from ATP to the antibiotic, rendering it inactive.[4][5] This detoxification allows for the selective survival and growth of cells that have successfully incorporated the transgene.
Data Presentation: this compound/G418 Concentrations for Selection
The optimal concentration of this compound or G418 for selection is highly dependent on the cell type. It is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells for each specific cell line.[6][7] The following tables provide a general guideline for starting concentrations.
Table 1: Recommended G418 Concentrations for Mammalian Cell Lines
| Cell Line | Starting Concentration Range (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |
| HEK293 | 200 - 800 | 100 - 400 | [8][9] |
| HeLa | 200 - 500 | 100 - 250 | [10][11] |
| CHO-K1 | 400 - 1000 | 200 - 500 | [12] |
| NIH-3T3 | 200 - 800 | 100 - 400 | [13] |
| A549 | 800 | 400 | [11] |
| Mouse Embryonic Stem (ES) Cells | 100 - 400 | 50 - 200 | [14][15] |
Table 2: Recommended this compound/G418/Kanamycin (B1662678)/Paromomycin (B158545) Concentrations for Plant Selection
| Plant Species | Selection Agent | Concentration Range | Reference(s) |
| Arabidopsis thaliana | Kanamycin | 50 - 100 µg/mL | [4] |
| Arabidopsis thaliana | Paromomycin | 30 µM | [16] |
| Rice (Oryza sativa) | G418 | 30 - 50 mg/L | [17] |
| Rice (Oryza sativa) | Paromomycin | 70 mg/L | [17] |
| Soybean (Glycine max) | G418 | Not specified, requires optimization | [18] |
| Oat (Avena sativa) | Paromomycin | Not specified, effective selection | [19] |
Experimental Protocols
Protocol 1: Determining Optimal G418 Concentration (Kill Curve) for Mammalian Cells
This protocol is essential to determine the lowest concentration of G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[6]
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the cells into a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.[6]
-
G418 Dilution Series: Prepare a series of G418 dilutions in complete culture medium. A typical starting range for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[7]
-
Treatment: The following day, replace the existing medium with the medium containing the different G418 concentrations. Include a "no G418" control.
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Medium Replacement: Replace the selective medium every 2-3 days.[6]
-
Monitoring Cell Viability: Examine the cells daily for signs of toxicity, such as rounding, detachment, and cell lysis.
-
Endpoint Analysis: After 7-14 days, determine the percentage of viable cells in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells.[11]
Protocol 2: Generation of Stable Mammalian Cell Lines Using G418 Selection
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the nptII resistance gene.
Materials:
-
Mammalian cell line
-
Transfection reagent
-
Plasmid DNA containing the gene of interest and the nptII gene
-
Complete culture medium
-
G418 (at the predetermined optimal concentration)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Transfection: Transfect the mammalian cells with the plasmid DNA using a suitable transfection method.
-
Recovery Period: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.[20]
-
Initiation of Selection: After the recovery period, split the cells into fresh culture dishes and replace the medium with complete culture medium containing the optimal concentration of G418.
-
Selection Period: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.[20] Most non-transfected cells should die within 7-14 days.
-
Colony Formation: Resistant cells will begin to form distinct colonies over 2-3 weeks.
-
Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution cloning to establish monoclonal cell lines.
-
Expansion and Verification: Expand the isolated clones and verify the integration and expression of the transgene through methods such as PCR, Southern blotting, Western blotting, or functional assays.
Protocol 3: Selection of Transgenic Plants using Kanamycin
This protocol provides a general guideline for selecting transgenic plants, such as Arabidopsis thaliana, that express the nptII gene.
Materials:
-
Seeds from potentially transformed plants (T1 generation)
-
Murashige and Skoog (MS) medium with vitamins
-
Phytagel or Agar
-
Kanamycin stock solution
-
Petri dishes
-
Sterile water
Procedure:
-
Surface Sterilization of Seeds:
-
Place seeds in a microcentrifuge tube.
-
Add 70% ethanol (B145695) and vortex for 1 minute.
-
Remove ethanol and add a solution of 50% bleach and 0.05% Tween-20. Vortex for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile distilled water.
-
-
Preparation of Selection Medium:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add sucrose (typically 1-3%).
-
Adjust the pH to 5.7-5.8.
-
Add Phytagel or Agar and autoclave.
-
Cool the medium to approximately 50-60°C and add Kanamycin to the desired final concentration (e.g., 50 µg/mL).
-
Pour the medium into sterile petri dishes.
-
-
Plating Seeds:
-
Resuspend the sterilized seeds in sterile 0.1% agarose (B213101) or water.
-
Pipette the seeds onto the surface of the kanamycin-containing MS plates.
-
-
Stratification:
-
Seal the plates and store them at 4°C for 2-4 days to promote uniform germination.
-
-
Growth and Selection:
-
Transfer the plates to a growth chamber with appropriate light and temperature conditions.
-
After 7-14 days, transgenic seedlings will appear green and healthy with well-developed roots, while non-transgenic seedlings will be bleached and will not develop true leaves.[4]
-
-
Transfer and Acclimatization:
-
Carefully transfer the green, healthy seedlings to soil.
-
Cover the pots with a plastic dome for the first few days to maintain high humidity and then gradually acclimate them to lower humidity.
-
Troubleshooting
Problem: All cells, including transfected cells, are dying during selection.
-
Possible Cause: G418 concentration is too high.
-
Solution: Re-evaluate the kill curve and use a lower concentration of G418.
Problem: Non-transfected control cells are not dying.
-
Possible Cause: G418 concentration is too low or the G418 solution has lost its potency.
-
Solution: Perform a new kill curve with a fresh stock of G418. Ensure proper storage of the G418 solution.[7]
Problem: Low yield of resistant colonies.
-
Possible Cause: Low transfection efficiency or inefficient expression of the resistance gene.
-
Solution: Optimize the transfection protocol. Ensure the vector contains a strong promoter for the cell line being used.[7]
Problem: Resistant colonies do not express the gene of interest.
-
Possible Cause: The gene of interest may be toxic to the cells, or there may be an issue with the detection method.
-
Solution: Consider using an inducible expression system. Optimize the protein detection method for higher sensitivity.[21] In some cases, only a fraction of this compound-resistant clones express the co-transfected gene.[22]
Conclusion
This compound and its analogs are powerful tools for the selection of transgenic organisms. The success of this selection system hinges on the careful optimization of the antibiotic concentration and adherence to well-defined protocols. By following the guidelines and protocols outlined in this application note, researchers can effectively generate and select transgenic cell lines and organisms for a wide range of applications in basic research, drug discovery, and biotechnology.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. A mutant this compound phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the this compound phosphotransferase II transgene | PLOS One [journals.plos.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. takara.co.kr [takara.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. d-nb.info [d-nb.info]
- 13. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the this compound phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agrobacterium-mediated genetic transformation of commercially elite rice restorer line using nptII gene as a plant selection marker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Use of paromomycin as a selective agent for oat transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abo.com.pl [abo.com.pl]
- 21. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neomycin as a Tool for Studying Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing neomycin, an aminoglycoside antibiotic, as a versatile pharmacological tool for the investigation of ion channel function. This compound's ability to interact with both the ion conduction pathway of certain channels and to bind with high affinity to phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of many ion channels, makes it a valuable probe in ion channel research.
Introduction to this compound's Mechanisms of Action on Ion Channels
This compound exerts its effects on ion channels through two primary mechanisms:
-
Direct Channel Block: this compound can directly occlude the pore of various ion channels, thereby inhibiting ion flux. This action is often voltage-dependent and is influenced by the concentration of both this compound and the permeant ions.
-
Modulation via PIP2 Sequestration: this compound is a polycationic molecule that binds with high affinity to the negatively charged phospholipid PIP2.[1] Many ion channels require PIP2 for their normal function, and this compound's sequestration of PIP2 from the plasma membrane can lead to indirect inhibition or modulation of these channels. This property makes this compound an invaluable tool for studying the PIP2-dependence of ion channel activity.
Quantitative Data: this compound's Efficacy on Various Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of this compound on a range of ion channels, providing a reference for experimental design.
| Ion Channel Type | Subtype(s) | Preparation | Experimental Method | IC50 Value (µM) | Reference(s) |
| Voltage-Gated Ca²⁺ Channels | P-type | Rat striatal slices | [³H]dopamine release assay | ~25 | [2] |
| N-type, L-type, non-L/non-N-type | Chick and rat brain synaptosomes/slices | ⁴⁵Ca²⁺ influx and neurotransmitter release | 90 - 400 | [3] | |
| DHP-sensitive | Rat mesenteric and basilar arteries | Isometric myography | 70 | [4] | |
| Voltage-gated inward current | Freshly isolated basilar arterial myocytes | Patch-clamp | 32 | [4] | |
| Potassium Channels | Inwardly rectifying K⁺ channels (IK) | Gerbil vestibular hair cells | Whole-cell patch-clamp | >1000 (1mM caused ~16% inhibition) | [5] |
| Slow Vacuolar (SV) Channel | Arabidopsis thaliana vacuoles | Excised patch-clamp | Voltage-dependent block | [6][7] | |
| Mechanosensitive Channels | Stretch-activated channels | Mouse skeletal muscle fibers | Cell-attached patch-clamp | ~200 |
Experimental Protocols
Protocol 1: Investigating Direct Block of Voltage-Gated Calcium Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for characterizing the direct inhibitory effect of this compound on voltage-gated calcium channels (VGCCs) in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture reagents
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound sulfate (B86663) stock solution (100 mM in deionized water, sterile filtered)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microelectrode puller and polisher
Procedure:
-
Cell Preparation: Culture SH-SY5Y cells to 70-80% confluency on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit VGCC currents by applying a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the absence of this compound.
-
-
This compound Application:
-
Prepare a series of dilutions of this compound in the external solution (e.g., 1, 10, 30, 100, 300, 1000 µM).
-
Perfuse the recording chamber with each concentration of this compound for at least 2-3 minutes to allow for equilibration.
-
Record VGCC currents at each this compound concentration using the same voltage protocol as in the baseline recording.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at a specific voltage step (e.g., +10 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline (control) current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Studying the PIP2-Dependence of an Ion Channel using this compound Sequestration
This protocol describes how to use this compound to investigate whether the activity of a putative PIP2-dependent ion channel (e.g., a Kir channel expressed in HEK293 cells) is reliant on PIP2.
Materials:
-
HEK293 cells stably expressing the ion channel of interest
-
Cell culture reagents
-
External solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES (pH 7.4 with KOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound sulfate stock solution (100 mM in deionized water, sterile filtered)
-
Patch-clamp setup as in Protocol 1
Procedure:
-
Cell and Pipette Preparation: Follow steps 1 and 2 from Protocol 1.
-
Recording Setup: Place a coverslip with transfected HEK293 cells in the recording chamber and perfuse with the external solution.
-
Establish Inside-Out Patch Configuration:
-
Form a gigaohm seal on the cell membrane in the cell-attached configuration.
-
Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to the patch to elicit channel activity.
-
Record baseline channel activity in the control bath solution.
-
-
This compound Application:
-
Prepare a solution of this compound in the external solution at a concentration known to sequester PIP2 (e.g., 10-100 µM).
-
Perfuse the excised patch with the this compound-containing solution.
-
Record channel activity during and after this compound application. A decrease in channel activity upon this compound application suggests PIP2 dependence.
-
-
Washout and Rescue (Optional):
-
Perfuse the patch with the control solution to wash out this compound. Observe if channel activity recovers.
-
To confirm PIP2 dependence, apply exogenous PIP2 to the bath after this compound-induced inhibition to see if channel function can be rescued.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV) before, during, and after this compound application.
-
Plot the current amplitude over time to visualize the effect of this compound.
-
Visualizing this compound's Interactions and Experimental Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanisms of this compound's action on ion channels.
Experimental Workflow for Characterizing this compound's Effect
Caption: Workflow for electrophysiological analysis.
Logical Relationship for Investigating PIP2-Dependence
Caption: Logic for determining PIP2-dependence.
References
- 1. Maintenance of CaV2.2 channel-current by PIP2 unveiled by this compound in sympathetic neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutically relevant concentrations of this compound selectively inhibit P-type Ca2+ channels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound on neuronal L-, N-, and non-L/non-N-type voltage-sensitive calcium channel responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits K+-induced force and Ca2+ channel current in rat arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of K+ currents in type I vestibular hair cells by gentamicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the Interaction of this compound with the Slow Vacuolar Channel of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Neomycin-Resistant Cell Pools
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating stable, neomycin-resistant mammalian cell pools. The protocols detailed below are essential for a variety of applications, including recombinant protein production, drug discovery screening, and gene function studies. The primary method involves introducing a plasmid containing the this compound resistance gene (neo) into mammalian cells, followed by selection with G418 (Geneticin®), a potent aminoglycoside antibiotic.
The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation.[1][2] This allows only the cells that have successfully integrated the plasmid to survive and proliferate, forming a stable pool of resistant cells.
Key Considerations Before Starting:
-
G418 vs. This compound: While the resistance gene is called the this compound resistance gene, this compound itself is generally toxic to mammalian cells.[3][4] G418 (Geneticin®) is an analog of this compound that is less toxic and highly effective for selection in mammalian cell culture.[1][3] Therefore, G418 is the selective agent used in these protocols.
-
Cell Line Variability: The optimal concentration of G418 required for selection is highly dependent on the specific cell line, with different lines exhibiting varying levels of sensitivity.[2][5] It is imperative to experimentally determine the minimum concentration of G418 that effectively kills non-transfected cells by performing a "kill curve" for each new cell line or even new batches of G418.[1][5]
-
Plasmid Design: For efficient selection, the expression vector should ideally contain both the gene of interest and the neo resistance gene on the same plasmid. If co-transfecting two separate plasmids, a higher ratio of the gene of interest plasmid to the selection plasmid (e.g., 5:1 or 10:1) is recommended.[2][6]
Data Presentation: G418 Concentration Ranges
The selection of an appropriate G418 concentration is critical for successful stable cell line generation. The following table provides suggested starting concentration ranges for various commonly used mammalian cell lines. However, it is crucial to perform a kill curve to determine the optimal concentration for your specific experimental conditions.[1]
| Cell Line | Organism | Suggested G418 Concentration (µg/mL) for Selection |
| A549 | Human | 800[7] |
| HEK293 | Human | 200 - 500[8] |
| HeLa | Human | 200 - 400[7][9] |
| Jurkat | Human | 750[10] |
| MCF-7 | Human | 750 - 800[10][11] |
| PC3 | Human | 1000[10] |
| RKO | Human | 500[10] |
| THP-1 | Human | 500[10] |
| MB49 | Mouse | 1000[10] |
Note: These are guideline concentrations. The optimal concentration should be determined empirically via a kill curve experiment.
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
This protocol is essential for determining the minimum G418 concentration required to kill all non-transfected cells within a 7-14 day period.[1][7]
Materials:
-
Healthy, actively dividing mammalian cells
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)[2]
-
24-well or 96-well cell culture plates[2]
-
Trypan blue solution and hemocytometer or an automated cell counter
Procedure:
-
Cell Seeding: Seed your cells in a 24-well or 96-well plate at a density that ensures they are in a logarithmic growth phase (typically 20-50% confluency) for the duration of the experiment.[2] Incubate overnight to allow for cell adherence.[1]
-
G418 Dilution Series: The next day, prepare a series of G418 concentrations in your complete cell culture medium. A typical starting range is 100 µg/mL to 1400 µg/mL.[1] It is critical to include a "no G418" well as a negative control.[1]
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various G418 concentrations.[1]
-
Incubation and Monitoring: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).[2] Monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[1][2]
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic activity.[5][12]
-
Determining Optimal Concentration: Continue the experiment for 7-14 days.[1][5] The optimal concentration for selection is the lowest concentration of G418 that kills all the cells within this timeframe.[7][12]
Protocol 2: Generating a this compound-Resistant Stable Cell Pool
This protocol outlines the process of generating a stable cell pool following transfection.
Materials:
-
Mammalian cells transfected with a neo-containing plasmid
-
Complete cell culture medium
-
G418 at the predetermined optimal concentration
-
Appropriate tissue culture flasks or plates
Procedure:
-
Transfection: Transfect the mammalian cells with the plasmid containing the this compound resistance gene using your preferred method.
-
Recovery Period: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.[13]
-
Initiate Selection: After the recovery period, passage the cells and re-plate them into a fresh medium containing the optimal concentration of G418 as determined by the kill curve experiment.[2] It is important to split the cells at a density where they are not more than 25% confluent, as G418 is most effective on actively dividing cells.[13]
-
Selection Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.[13]
-
Observation of Foci: Over the course of 1-3 weeks, non-transfected cells will die off, and resistant cells will begin to form distinct colonies or foci.[5][13] The time required depends on the cell line and transfection efficiency.
-
Pooling and Expansion: Once distinct colonies are visible, they can be handled in two ways to create a cell pool:
-
Direct Expansion: Continue to culture the entire plate. The surviving colonies will eventually grow to confluency, creating a mixed population (pool) of resistant cells.
-
Clonal Isolation and Pooling: Alternatively, individual colonies can be isolated using cloning cylinders or by manual picking with a pipette tip.[2] Transfer 5-10 of these individual clones into a new culture dish to create a pooled culture.[13]
-
-
Expansion and Cryopreservation: Expand the resistant cell pool in a maintenance medium, which typically contains a lower concentration of G418 (e.g., half the selection concentration) to prevent the loss of the integrated plasmid. Once a sufficient number of cells is obtained, cryopreserve the cell pool in multiple vials.
Visualizations
Mechanism of G418 Resistance
Caption: Mechanism of G418 action in sensitive and resistant mammalian cells.
Experimental Workflow for Generating a Stable Cell Pool
Caption: Workflow for generating a stable this compound-resistant cell pool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Sulfate - FAQs [thermofisher.com]
- 4. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gentarget.com [gentarget.com]
- 11. researchgate.net [researchgate.net]
- 12. takara.co.kr [takara.co.kr]
- 13. abo.com.pl [abo.com.pl]
Application Notes and Protocols for Neomycin Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Neomycin sulfate (B86663) is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae. It is widely utilized in cell culture applications primarily as a selective agent for cells transfected with this compound resistance genes and to prevent bacterial contamination. This document provides detailed protocols for the preparation, storage, and application of this compound sulfate solutions in a research setting.
Mechanism of Action
This compound sulfate inhibits protein synthesis in prokaryotes by binding to the 30S ribosomal subunit.[1][2][3] This binding interferes with the translation process, leading to miscoding of the mRNA and ultimately inhibiting the initiation and elongation of the polypeptide chain.[1][2][4] This targeted action makes it an effective agent against a wide range of gram-positive and gram-negative bacteria.[1][5]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation and storage of this compound sulfate solutions.
| Parameter | Value | Source(s) |
| Stock Solution | ||
| Concentration | 10 mg/mL | [1][2] |
| Solvent | 0.9% NaCl Solution or Aqueous Buffers | [2][6] |
| Sterilization Method | 0.1 µm or 0.22 µm sterile filtration | [2][4] |
| Working Concentration | ||
| For Contamination Control | 5 mL/L (equivalent to 50 µg/mL) of a 10 mg/mL stock | [1][7] |
| For Stable Cell Line Selection | 0.5 g/L (500 µg/mL) | [6] |
| Storage Conditions | ||
| This compound Sulfate Powder | 15 to 30°C or -20°C for long-term storage | [6][8] |
| Stock Solution (Aqueous) | 2-8°C for short-term; -20°C for long-term | [1][2][4][6][9] |
| Stability | ||
| Powder (at -20°C) | At least 2 years | [6] |
| Solution (at 37°C) | Stable for 5 days | [1][2] |
| Solution (at 2-8°C) | Up to 1 month | [4] |
| Solution (at -20°C) | Up to 12 months | [4] |
| Aqueous Solution (General) | Not recommended to store for more than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Sterile this compound Sulfate Stock Solution
This protocol details the steps to prepare a 10 mg/mL stock solution of this compound sulfate from a powdered form.
Materials:
-
This compound sulfate powder
-
Sterile, deionized, and distilled water (ddH₂O) or Phosphate Buffered Saline (PBS)
-
Sterile 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile syringes (10-50 mL)
-
Sterile storage vials or tubes
-
Analytical balance and weighing paper
-
Sterile spatula
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound sulfate powder. For example, to prepare 50 mL of a 10 mg/mL solution, weigh 500 mg of the powder.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add a portion of the sterile ddH₂O or PBS (e.g., 40 mL) to the tube.
-
Mixing: Vortex the solution until the this compound sulfate powder is completely dissolved. This compound sulfate is freely soluble in water.[6][10]
-
Volume Adjustment: Adjust the final volume to 50 mL with sterile ddH₂O or PBS.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filtering: Filter the solution into a sterile conical tube or directly into sterile storage aliquots. This step removes any potential bacterial contamination.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 2-8°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Use of this compound Sulfate for Contamination Control in Cell Culture
This protocol describes the standard application of this compound sulfate to prevent bacterial contamination in routine cell culture.
Materials:
-
Sterile 10 mg/mL this compound Sulfate Stock Solution
-
Complete cell culture medium appropriate for the cell line
-
Cell culture flasks or plates with the desired cell line
Procedure:
-
Thaw: Thaw a frozen aliquot of the 10 mg/mL this compound sulfate stock solution at room temperature or in a 37°C water bath.
-
Dilution: Aseptically add the this compound sulfate stock solution to the complete cell culture medium to achieve the desired final concentration. The recommended concentration is typically 5 mL of a 10 mg/mL stock solution per liter of medium, resulting in a final concentration of 50 µg/mL.[1][7]
-
Medium Exchange: Use this antibiotic-supplemented medium for routine cell culture, replacing the medium as required by the specific cell line's protocol.
-
Monitoring: Regularly monitor the cell cultures for any signs of contamination. It is important to note that this compound is not effective against fungi.[4]
Visualizations
This compound Sulfate Solution Preparation Workflow
References
- 1. himedialabs.com [himedialabs.com]
- 2. 10 mg/mL this compound 1405-10-3 cell culture Sigma [sigmaaldrich.com]
- 3. ibisci.com [ibisci.com]
- 4. This compound sulfate (10 mM) - Elabscience® [elabscience.com]
- 5. This compound Sulfate solution, Sterile, 10mg/ml [biobasic-asia.com]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
- 8. This compound Sulfate 100 g | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 9. gen9bio.com [gen9bio.com]
- 10. cdn.who.int [cdn.who.int]
Application of Neomycin in the Study of Viral Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, has traditionally been used for its bactericidal properties, which stem from its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] However, a growing body of research has unveiled its multifaceted role in virology, demonstrating its potential as a tool to study and inhibit the replication of a diverse range of viruses. This document provides a comprehensive overview of the applications of this compound in viral replication research, detailing its mechanisms of action, summarizing key quantitative data, and providing experimental protocols and conceptual diagrams.
This compound's antiviral activities are not attributed to a single mechanism but rather a variety of interactions with both host cellular pathways and viral components. Its applications in virology can be broadly categorized into two main areas: as a host-directed antiviral agent that stimulates innate immunity, and as a direct-acting agent that interferes with specific stages of the viral life cycle.[5][6][7][8]
Recent studies have highlighted the potential of intranasal this compound to induce a broad-spectrum antiviral state in the upper respiratory tract by stimulating the expression of interferon-stimulated genes (ISGs).[5][6][7][8][9] This has shown efficacy against respiratory viruses such as influenza A virus and SARS-CoV-2 in animal models.[5][8][9] In contrast, other research has demonstrated this compound's ability to directly inhibit viral entry, as observed with Herpes Simplex Virus type 1 (HSV-1), by blocking the interaction between the viral glycoprotein (B1211001) C and cell surface heparan sulfate (B86663).[10] Furthermore, this compound and its derivatives have been investigated as inhibitors of HIV-1 replication, targeting multiple stages including viral binding and Tat-mediated transactivation.[11][12]
These diverse mechanisms make this compound a valuable research tool for dissecting the intricacies of viral replication and for the initial exploration of novel antiviral strategies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the antiviral effects of this compound and its derivatives.
| Virus | Compound | Assay | Cell Line/Model | Endpoint | Concentration/EC₅₀ | Reference |
| HIV-1 (M-tropic & T-tropic isolates) | This compound B-hexaarginine conjugate (NeoR) | Anti-HIV Activity | Human Peripheral Blood Mononuclear Cells (PBMC) | Inhibition of viral replication | EC₅₀ = 0.8-5.3 µM | [11] |
| Herpes Simplex Virus type 1 (HSV-1) | This compound | Virus Binding Assay | - | Near-maximal (but incomplete) inhibition of wild-type virus binding | 1 mM | [10] |
| Herpes Simplex Virus type 1 (HSV-1) | This compound | Infection Inhibition Assay | - | Significant inhibition of infection by wild-type and gC-negative virions | > 10 mM | [10] |
| SARS-CoV-2 | This compound | In vivo therapeutic treatment | K18-hACE2 mice | Delayed weight loss and improved survival | 2 mg (intranasal) | [13] |
| Influenza A virus (hvPR8) | This compound | In vivo prophylaxis | Mx1 congenic mice | Reduced viral titers in nasal turbinates | 2 mg (intranasal) | [5] |
EC₅₀: Half-maximal effective concentration
Mechanisms of Action & Signaling Pathways
This compound's utility in studying viral replication stems from its diverse mechanisms of action, which can be either host-directed or virus-directed.
Host-Directed Antiviral Activity via Induction of Interferon-Stimulated Genes (ISGs)
Intranasal administration of this compound has been shown to induce a robust ISG response in the nasal mucosa, independent of the commensal microbiota and type I or III interferon receptor signaling.[5][6][7] This creates a localized antiviral state that can prevent or mitigate respiratory viral infections.
Caption: Host-directed antiviral mechanism of intranasal this compound.
Direct Inhibition of Viral Entry: Herpes Simplex Virus type 1 (HSV-1)
This compound can directly interfere with the initial stages of HSV-1 infection by inhibiting the binding of the viral glycoprotein C (gC) to heparan sulfate on the cell surface.[10] At higher concentrations, it also inhibits post-binding events.[10]
Caption: Inhibition of HSV-1 entry by this compound.
Multi-target Inhibition of HIV-1 Replication by this compound Conjugates
A this compound B-hexaarginine conjugate (NeoR) has been shown to inhibit HIV-1 replication through multiple mechanisms. It acts as an antagonist to the viral Tat protein, interfering with Tat-TAR RNA interactions essential for viral gene expression. Additionally, it blocks viral entry by binding to the CXCR4 coreceptor.[11]
Caption: Multi-target inhibition of HIV-1 by a this compound conjugate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Prophylaxis Against Influenza A Virus Using Intranasal this compound
This protocol is adapted from studies demonstrating the prophylactic efficacy of this compound against respiratory viruses in a mouse model.[5]
Objective: To assess the ability of a single prophylactic intranasal dose of this compound to protect against influenza A virus infection.
Materials:
-
Mx1 congenic mice
-
This compound sulfate solution (e.g., 80 mg/mL in sterile PBS or water)
-
Vehicle control (sterile PBS or water)
-
Highly virulent influenza A virus strain (e.g., PR8)
-
Anesthetic (e.g., isoflurane)
-
Plaque assay reagents (e.g., MDCK cells, agar (B569324) overlay)
-
Tissue homogenization equipment
Procedure:
-
Animal Acclimatization: House Mx1 congenic mice in a specific-pathogen-free (SPF) facility for at least one week prior to the experiment.
-
This compound Administration:
-
Lightly anesthetize the mice.
-
Administer a single 2 mg dose of this compound intranasally. This can be achieved by delivering 25 µL of an 80 mg/mL solution per nostril.
-
Administer an equivalent volume of the vehicle control to the control group of mice.
-
-
Viral Challenge:
-
24 hours after this compound or vehicle treatment, intranasally infect the mice with a sublethal dose of influenza A virus (e.g., 26.5 Plaque Forming Units (PFU) of hvPR8).
-
-
Sample Collection:
-
At 2 days post-infection (DPI), euthanize the mice.
-
Aseptically collect nasal turbinate and lung tissues.
-
-
Viral Titer Analysis:
-
Homogenize the collected tissues in a known volume of PBS.
-
Clarify the homogenates by centrifugation.
-
Determine the infectious virus titer in the supernatants using a standard plaque assay on MDCK cells.[14]
-
-
Data Analysis: Compare the viral titers between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Caption: Experimental workflow for in vivo influenza prophylaxis study.
Protocol 2: In Vitro Inhibition of HSV-1 Binding
This protocol is based on the methodology used to demonstrate this compound's inhibition of HSV-1 glycoprotein C-dependent binding.[10]
Objective: To quantify the effect of this compound on the binding of HSV-1 to host cells.
Materials:
-
Host cell line susceptible to HSV-1 (e.g., Vero cells)
-
Wild-type HSV-1 and a gC-negative mutant strain
-
This compound solutions at various concentrations (e.g., 0.1 mM to 50 mM) in binding buffer
-
Binding buffer (e.g., cold PBS with 1% calf serum)
-
Scintillation counter and appropriate reagents (if using radiolabeled virus) or qPCR reagents for viral DNA quantification.
Procedure:
-
Cell Preparation: Plate host cells in multi-well plates and grow to confluence.
-
Virus Preparation: Prepare stocks of wild-type and gC-negative HSV-1. The virus can be radiolabeled (e.g., with [³H]thymidine) for ease of quantification.
-
Binding Assay:
-
Pre-chill the cell monolayers on ice.
-
Wash the cells with cold binding buffer.
-
Prepare virus dilutions in binding buffer containing the desired final concentrations of this compound (or buffer alone for control).
-
Add the virus-neomycin mixtures to the cells.
-
Incubate on ice for a set period (e.g., 2-3 hours) to allow binding but prevent entry.
-
-
Washing: Remove the inoculum and wash the cell monolayers extensively with cold binding buffer to remove unbound virus.
-
Quantification:
-
Lyse the cells.
-
If using radiolabeled virus, measure the cell-associated radioactivity using a scintillation counter.
-
Alternatively, extract DNA and quantify the number of viral genomes using qPCR.
-
-
Data Analysis: Calculate the percentage of virus binding relative to the no-neomycin control for each concentration. Plot the results to determine the inhibitory effect of this compound on both wild-type and gC-negative virus binding.
Concluding Remarks
This compound presents itself as a versatile and valuable compound in the field of virology research. Its ability to induce a host-directed antiviral state offers a model system for studying innate immune responses in the respiratory mucosa.[5][8] Concurrently, its capacity to directly inhibit viral processes, such as the entry of HSV-1 and multiple stages of the HIV-1 life cycle, allows for detailed investigations into specific virus-host interactions.[10][11] Researchers and drug development professionals can leverage these properties to explore novel antiviral mechanisms, validate therapeutic targets, and conduct preliminary screening for broad-spectrum antiviral agents. The protocols and data presented herein provide a foundational resource for employing this compound as a tool to advance the understanding of viral replication.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Intranasal this compound evokes broad-spectrum antiviral immunity in the upper respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nasal this compound May Offer Virus Protection | Conexiant [conexiant.com]
- 7. news-medical.net [news-medical.net]
- 8. Common antibiotic may be helpful in fighting respiratory viral infections | Yale News [news.yale.edu]
- 9. Intranasal this compound evokes broad-spectrum antiviral immunity in the upper respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits glycoprotein C (gC)-dependent binding of herpes simplex virus type 1 to cells and also inhibits postbinding events in entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound B-arginine conjugate, a novel HIV-1 Tat antagonist: synthesis and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recognition of HIV-TAR RNA using this compound-Benzimidazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Methods to Study Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neomycin Concentration for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing neomycin (commonly available as G418 sulfate) concentration for the selection of stably transfected cell lines.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Troubleshooting Guide
Q1: All my cells, including the transfected ones, are dying after adding this compound.
A1: This issue often arises from a this compound concentration that is too high for your specific cell line.
-
Solution: It is crucial to perform a kill curve experiment to determine the optimal this compound concentration.[1][2] A lower concentration may be sufficient to eliminate non-transfected cells without harming the transfected population. Additionally, ensure your transfection efficiency was adequate; if very few cells were successfully transfected, they may be difficult to observe among the dying cells.
Q2: None of my cells are dying, not even the non-transfected control cells.
A2: This indicates that the this compound concentration is too low or the antibiotic itself may be inactive.
-
Solution:
-
Verify this compound Concentration: Perform a new kill curve with a higher range of this compound concentrations.[2]
-
Check this compound Activity: Ensure your this compound stock solution has been stored correctly (typically at 4°C, protected from light) and has not expired.[2] Prepare fresh dilutions from a reliable stock.
-
Cell Density: High cell density can sometimes confer a protective effect, reducing the efficacy of the antibiotic. Ensure cells are not overly confluent when starting the selection.[1][3]
-
Q3: The selection process is very slow, and it's taking a long time to see a difference between transfected and non-transfected cells.
A3: This could be due to a suboptimal this compound concentration or characteristics of your cell line.
-
Solution:
-
Review Kill Curve Data: A slightly higher, yet non-toxic, concentration of this compound might expedite the selection process. The optimal concentration should kill most non-resistant cells within 7-14 days.[2][4]
-
Cell Division Rate: this compound is most effective on actively dividing cells.[1][3] Ensure your cells are healthy and proliferating.
-
Media Changes: Replace the selection medium every 2-3 days to maintain the effective concentration of the antibiotic.[2][5]
-
Q4: I'm observing satellite colonies around my resistant colonies.
A4: Satellite colonies are non-resistant cells that survive due to the breakdown of the selection agent by the resistant colonies or by feeding off the nutrients released by dying cells.
-
Solution:
-
Increase this compound Concentration: A slightly higher concentration of this compound during the initial selection phase can help eliminate satellite colonies.
-
Clonal Isolation: Once resistant colonies are established, it is crucial to isolate them and expand them clonally in the presence of the selection antibiotic to ensure a pure population.
-
This compound Concentration for Various Cell Lines
The optimal concentration of this compound is highly cell-line dependent.[1][2] The following table provides a summary of suggested starting concentrations for commonly used cell lines. It is imperative to perform a kill curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HEK293 | 200 - 800[6][7] | 100 - 400 |
| HeLa | 200 - 800[8][9] | 100 - 400[10] |
| CHO | 400 - 1000[7][11] | 200 - 500 |
| A549 | 800[8] | 400 |
| Jurkat | 750[7] | 375 |
| MCF-7 | 800[7] | 400 |
| HT1080 | 250[7] | 125 |
| PC3 | 1000[7] | 500 |
Experimental Protocols
This compound Kill Curve Assay
A kill curve is essential to determine the minimum concentration of this compound that effectively kills non-transfected cells over a specific period.[5][8]
Methodology:
-
Cell Plating: Seed your non-transfected cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.[5]
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[5][12]
-
Incubation and Observation: Incubate the cells and observe them daily for signs of toxicity, such as rounding up, detachment, and cell lysis.[2]
-
Media Replacement: Refresh the selective medium every 2-3 days.[2][5]
-
Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of this compound that results in complete cell death.[4][8] This is the optimal concentration for your stable cell line selection.
Visualizations
Caption: Workflow for a this compound kill curve experiment.
Caption: Troubleshooting logic for this compound selection.
Caption: Mechanism of this compound resistance in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (G418) in mammalian cells?
A1: this compound, and its analog G418, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][4] In eukaryotes, it binds to the 80S ribosome, leading to mistranslation and ultimately cell death.[1]
Q2: How does the neo gene confer resistance to this compound?
A2: The neo gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH).[2][12] This enzyme inactivates this compound by phosphorylation, preventing it from binding to the ribosome and inhibiting protein synthesis.[2] This allows cells expressing the neo gene to survive in the presence of this compound.
Q3: How should I prepare and store my this compound (G418) stock solution?
A3: It is generally recommended to dissolve G418 powder in sterile, nuclease-free water or PBS to create a stock solution.[3] This stock solution should then be sterile-filtered and can be stored at 4°C for short-term use or at -20°C for long-term storage.[10][13] Avoid repeated freeze-thaw cycles.[13]
Q4: Can I use this compound sulfate (B86663) for mammalian cell selection?
A4: While G418 sulfate (Geneticin®) is the most commonly used and recommended form of this compound for mammalian cell selection, this compound sulfate is generally considered too toxic for this application.[14][15]
Q5: How long does this compound selection typically take?
A5: The selection process usually takes between one and three weeks.[2] Most non-resistant cells should die within 7 to 14 days of applying the appropriate concentration of G418.[2][4] The exact duration will depend on the cell line, the this compound concentration, and the overall health of the cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. abo.com.pl [abo.com.pl]
- 4. G418 Kill curve protocol [protocols.io]
- 5. takara.co.kr [takara.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. gentarget.com [gentarget.com]
- 8. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abo.com.pl [abo.com.pl]
- 13. invivogen.com [invivogen.com]
- 14. This compound Sulfate - FAQs [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Neomycin Selection
This guide provides troubleshooting advice and frequently asked questions to address common issues researchers, scientists, and drug development professionals may encounter during neomycin (G418) selection for the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell selection?
This compound is an aminoglycoside antibiotic. For selection in mammalian cells, a highly effective and less toxic analog called G418 Sulfate (B86663) (Geneticin®) is used.[1][2] G418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome and disrupting the elongation step.[3] Resistance is conferred by the this compound resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II).[4] This enzyme inactivates G418 through phosphorylation, allowing cells that express the neo gene to survive.[4]
Q2: Is there a difference between this compound and G418?
Yes. While related, this compound is generally toxic to mammalian cells and is not recommended for stable selection.[1][2] G418 (Geneticin®) is a less toxic and highly effective alternative specifically used for selection in mammalian cells.[1] The this compound resistance gene (neo) confers resistance to both.[5]
Q3: What is the recommended storage condition for G418?
G418 sulfate solution should be stored at 4°C or -20°C and protected from light.[3][6] It is important to avoid repeated freeze-thaw cycles, and it is recommended to prepare aliquots.[3][7] If stored at -20°C, it can be stable for up to three years.[3] Once opened and stored at 4°C, it should be used within 4-6 weeks.[7]
Q4: How long does G418 selection typically take?
The selection process can take anywhere from one to three weeks.[4] Most non-resistant cells should die within 7 to 14 days of G418 application.[4]
Troubleshooting Guide
Issue 1: No resistant colonies are forming after G418 selection.
This is a common problem that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
Possible Causes and Solutions:
-
Incorrect G418 Concentration: The optimal G418 concentration is highly cell-line dependent.[4] If the concentration is too high, it will kill all cells, including the transfected ones. If it's too low, non-transfected cells will survive.
-
Low Transfection Efficiency: If only a small percentage of cells took up the plasmid, the number of surviving cells may be too low to detect.
-
Solution: Optimize your transfection protocol. Confirm transfection efficiency 24-48 hours post-transfection using a reporter gene (e.g., GFP) or by qPCR.
-
-
Inefficient Expression of the neo Gene: The promoter driving the neo gene may not be strong enough in your specific cell line, leading to insufficient levels of the resistance protein.[4]
-
Solution: Ensure you are using a vector with a strong promoter suitable for your cell line.[4]
-
-
Inactive G418: Improper storage or multiple freeze-thaw cycles can lead to a loss of G418 potency.[4]
-
Solution: Use a fresh, properly stored stock of G418. It is recommended to add G418 fresh to the media for each use.[4]
-
-
Toxicity of the Gene of Interest: The expressed protein may be toxic to the cells.
-
Solution: Consider using an inducible expression system to control the expression of your protein of interest.[4]
-
Issue 2: Non-transfected control cells are not dying.
Possible Causes and Solutions:
-
G418 Concentration is Too Low: The concentration is not sufficient to kill your specific cell line.
-
Solution: Perform a new kill curve to determine the optimal concentration.[4]
-
-
Inactive G418: The G418 may have lost its potency.
-
Solution: Use a new, verified stock of G418 and add it fresh to the medium with every change.[4]
-
-
High Cell Density: High cell density and cell-to-cell contact can sometimes protect cells from the effects of G418.[4]
-
Solution: Plate cells at a lower density to ensure all cells are exposed to the antibiotic.
-
Issue 3: Both transfected and non-transfected cells are dying.
Possible Causes and Solutions:
-
G418 Concentration is Too High: The concentration determined from the kill curve might be too stringent.
-
Solution: Perform a new kill curve and select a slightly lower concentration of G418.[4]
-
-
Low Transfection Efficiency or Poor neo Gene Expression: As mentioned previously, if the transfection was inefficient or the neo gene expression is weak, the cells will not produce enough resistance protein to survive.[4]
-
Solution: Optimize transfection and verify the integrity of your vector and the strength of the promoter.[4]
-
-
Plasmid Integration Issues: For stable cell lines, the plasmid must integrate into the host cell's genome. If it doesn't integrate, it will be lost as the cells divide.[4]
Experimental Protocols
G418 Kill Curve Protocol
A kill curve is essential to determine the optimal concentration of G418 for your specific cell line and experimental conditions.[8]
Materials:
-
Healthy, actively dividing cells of your cell line of interest.
-
Complete culture medium appropriate for your cell line.
-
G418 sulfate solution.
-
24-well or 96-well tissue culture plates.
Methodology:
-
Cell Plating:
-
G418 Dilution Series:
-
G418 Addition:
-
Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no G418" control.[4]
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Data Presentation
Table 1: Recommended G418 Concentration Ranges for Common Cell Lines
| Cell Line | Recommended Starting G418 Concentration (µg/mL) |
| HeLa | 200 |
| A549 | 800 |
| HEK293 | 200 - 500[11] |
| CHO-K1 | 400 - 600 |
| NIH-3T3 | 400 - 800 |
| Jurkat | 800 - 1000 |
Note: These are starting recommendations. The optimal concentration must be determined experimentally for your specific cell line and culture conditions.[4]
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| No colonies survive | G418 concentration too high; Low transfection efficiency; Inefficient neo gene expression; Gene of interest is toxic | Perform a new kill curve; Optimize transfection protocol; Use a vector with a stronger promoter; Use an inducible expression system[4] |
| Non-transfected cells survive | G418 concentration too low; Inactive G418; High cell density | Perform a new kill curve; Use fresh G418 stock; Plate cells at a lower density[4] |
| All cells die (transfected and non-transfected) | G418 concentration too high; Low transfection efficiency; Inefficient neo gene expression; Plasmid did not integrate | Use a lower G418 concentration; Optimize transfection and vector design[4] |
| Loss of gene of interest expression, but cells remain G418 resistant | Gene silencing | Screen multiple clones for stable expression; Use a different vector or integration strategy |
References
- 1. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound Sulfate - FAQs [thermofisher.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. takara.co.kr [takara.co.kr]
- 7. capricorn-scientific.com [capricorn-scientific.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 抗生素杀灭曲线 [sigmaaldrich.com]
- 10. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Neomycin Toxicity in Sensitive Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with neomycin and G418 toxicity in sensitive cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and G418 toxicity in mammalian cells?
This compound and its analog, G418 (Geneticin®), are aminoglycoside antibiotics that induce toxicity in mammalian cells by inhibiting protein synthesis.[1][2][3] They bind to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis, which leads to mistranslation and ultimately triggers cell death in non-resistant cells.[1] Resistance to G418 is conferred by the this compound resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 through phosphorylation, preventing it from binding to the ribosome and allowing for normal protein synthesis in resistant cells.[1][4] While this compound's primary target is the 30S ribosomal subunit in bacteria, it can also affect mitochondrial ribosomes in eukaryotic cells due to their prokaryotic origins, contributing to its toxic effects.[5]
Q2: Why is G418 typically used for mammalian cell selection instead of this compound sulfate (B86663)?
G418, a semi-synthetic derivative of this compound, is recommended for screening stable mammalian cell lines because it has enhanced permeability and toxicity to mammalian cells compared to this compound sulfate.[6][7] this compound sulfate has difficulty penetrating the cell membrane of mammalian cells, and its efficiency at inhibiting eukaryotic ribosomes is extremely low, making it a weak selection agent.[6][7]
Q3: What is a "kill curve" and why is it essential?
A kill curve is a dose-response experiment performed to determine the minimum concentration of a selection antibiotic, like G418, that is required to kill all cells of a specific cell line within a certain timeframe (typically 7-14 days).[8][9][10][11] It is a crucial preliminary step before generating stable cell lines because different cell lines exhibit varying sensitivities to G418.[1][12] Performing a kill curve ensures the use of an optimal antibiotic concentration that effectively eliminates non-transfected cells without being excessively toxic to the transfected cells that have integrated the resistance gene.[11]
Q4: What are the visible signs of this compound/G418 toxicity in cell culture?
Cells undergoing this compound/G418-induced toxicity will exhibit several morphological changes, including rounding up, detachment from the culture surface (for adherent cells), vacuolization, and eventually lysis (cell bursting).[12][13] A decrease in cell confluency will also be observed over time.[13]
Troubleshooting Guides
Q1: My non-transfected control cells are not dying after G418 selection. What went wrong?
There are several potential reasons for this issue:
-
Incorrect G418 Concentration: The concentration of G418 may be too low for your specific cell line. It is critical to perform a kill curve to determine the optimal lethal dose.[12]
-
Inactive G418: The G418 solution might have lost its potency due to improper storage (it should be stored at 4°C and protected from light) or multiple freeze-thaw cycles.[12] It's recommended to add G418 fresh to the media for each use.[12]
-
High Cell Density: A high cell density can sometimes lead to cell-to-cell contact that protects cells from the antibiotic's effects. Ensure that cells are not more than 25% confluent when starting the selection.[4]
Q2: My transfected cells are dying along with the non-transfected cells. What should I do?
This problem can arise from several factors:
-
G418 Concentration is Too High: The G418 concentration determined from the kill curve might be too stringent, leading to the death of even the cells that have successfully integrated the resistance gene.[12] Try using a slightly lower concentration for selection.
-
Low Transfection Efficiency: If only a small percentage of cells were successfully transfected, the number of surviving cells might be very low to begin with.[12] It is advisable to optimize your transfection protocol.
-
Inefficient Expression of the Resistance Gene: The promoter driving the expression of the neo gene may not be strong enough in your cell line, resulting in insufficient levels of the resistance protein to confer protection.[12]
-
Toxicity of the Gene of Interest: The overexpression of your gene of interest might be toxic to the cells.[12] If this is suspected, consider using an inducible expression system to control the timing and level of protein expression.
Q3: After the initial selection, my antibiotic-resistant clones do not express my gene of interest. What could be the issue?
Possible causes and solutions include:
-
Insufficient Number of Clones Screened: The expression level of a transgene can vary significantly between different stable clones due to the random nature of integration into the genome. It is recommended to screen at least 20 individual clones to find one with optimal expression.[14]
-
Inappropriate Antibiotic Concentration: An incorrect antibiotic concentration during selection can lead to the survival of clones with low or no expression of the gene of interest. A properly performed kill curve is essential.[14]
-
Gene Silencing: Over time, the expression of the integrated gene can be silenced. To counteract this, it is good practice to periodically culture the stable cell line in a medium containing the selection antibiotic to eliminate any revertants.[15]
-
Detection Method Sensitivity: The method used to detect the protein of interest may not be sensitive enough. Consider using a more sensitive technique, such as a western blot instead of Coomassie or silver staining.[14]
Data Presentation
Table 1: Recommended G418 Concentration Ranges for Commonly Used Cell Lines
The optimal G418 concentration is highly dependent on the specific cell line. The following table provides general starting ranges. It is imperative to perform a kill curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | G418 Concentration Range (µg/mL) |
| HeLa | 200 - 500[11][16] |
| HEK293 | 200 - 800[16] |
| A549 | 600 - 800[11] |
| CHO | 400 - 1000 |
| NIH-3T3 | 200 - 800 |
| Jurkat | 800 - 1200 |
| MCF-7 | 400 - 1000 |
| PC-3 | 400 - 800 |
Note: These are general guidelines. The optimal concentration can vary based on the specific sub-clone, passage number, and culture conditions.
Experimental Protocols
Detailed Protocol for a Kill Curve Assay
This protocol outlines the steps to determine the minimal G418 concentration required to kill non-transfected cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
G418 sulfate solution
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 24-well plate at a density of 0.8–3.0 x 10^5 cells/mL in 0.5 mL of complete growth medium per well.[8]
-
For suspension cells, seed at a density of 2.5–5.0 x 10^5 cells/mL.[8]
-
Incubate the plate overnight to allow the cells to adhere and enter a logarithmic growth phase.[1] The cells should be around 50-80% confluent before adding the antibiotic.[8][10]
-
-
G418 Dilution Series:
-
G418 Addition:
-
Carefully aspirate the existing medium from the wells and replace it with the medium containing the different G418 concentrations.[1]
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Visualizations
Caption: Workflow for determining the optimal G418 concentration using a kill curve assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis in sensitive cells.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abo.com.pl [abo.com.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. takara.co.kr [takara.co.kr]
- 9. G418 Kill curve protocol [protocols.io]
- 10. Antibiotic Kill Curve [sigmaaldrich.com]
- 11. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound Sulfate - FAQs [thermofisher.com]
- 14. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
factors affecting G418 selection efficiency in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during G418 selection in mammalian cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during G418 selection.
Q1: Why are all my cells, including the transfected ones, dying after G418 selection?
A1: This is a common issue that can arise from several factors:
-
G418 Concentration is Too High: The concentration of G418 used may be too stringent, killing even the cells that have successfully integrated the resistance gene. It is crucial to perform a kill curve experiment to determine the optimal G4t18 concentration for your specific cell line.[1][2]
-
Low Transfection Efficiency: If only a small percentage of your cells were successfully transfected, the number of surviving cells may be very low, giving the appearance that all cells are dying.[1][2] It is advisable to optimize your transfection protocol.
-
Inefficient Expression of the Resistance Gene: The promoter driving the expression of the neomycin resistance gene (neo) may not be strong enough in your cell line, leading to insufficient levels of the resistance protein to confer protection.[1][2]
-
Toxicity of the Gene of Interest: The expressed protein of interest might be toxic to the cells.[1] Consider using an inducible expression system to control the expression of your protein.[1]
Q2: My non-transfected control cells are not dying. What could be the problem?
A2: Several factors could lead to the survival of non-transfected cells:
-
Incorrect G418 Concentration: The G418 concentration may be too low for your specific cell line. Performing a kill curve is essential to determine the optimal concentration.[1]
-
Inactive G418: The G418 solution may have lost its potency due to improper storage (it should be stored at 4°C, protected from light) or multiple freeze-thaw cycles.[1][3] It is recommended to use fresh aliquots of G418 for each experiment.[4]
-
High Cell Density: A high cell density can sometimes protect cells from the effects of G418 due to cell-to-cell contact.[1][5][6][7] Plating cells at a lower density is recommended.[1]
-
Slowly Proliferating Cells: G418 is more effective on rapidly dividing cells.[5][6] If your cells are proliferating slowly, the selection process may take longer.
Q3: After an initial period of successful selection, I am losing expression of my gene of interest, but the cells remain G418 resistant. Why is this happening?
A3: This phenomenon can be attributed to a few key issues:
-
Gene Silencing: The promoter driving your gene of interest may be silenced over time through epigenetic modifications like methylation, while the promoter for the resistance gene remains active.[1]
-
Partial Integration of the Plasmid: The plasmid may have fragmented before integration into the host genome, resulting in the integration of the neo gene but not your gene of interest.[1][4]
-
Toxicity of the Gene of Interest: If the protein you are expressing is toxic to the cells, there will be strong selective pressure for cells that have silenced or lost the expression of your gene of interest to outcompete the expressing cells.[1]
Q4: How long does G418 selection typically take?
A4: The selection process can take anywhere from one to three weeks.[8] Most non-resistant cells should die within 7 to 14 days of G418 application.[1][9]
Q5: Can I use G418 that has been stored for a long time?
A5: G418 solutions are stable for at least one year at 4°C and for at least two years at -20°C.[10] However, it is crucial to avoid repeated freeze-thaw cycles as this can reduce its potency.[3] If you suspect your G418 has lost activity, it is best to use a fresh stock.
Quantitative Data Summary
The optimal concentration of G418 is highly dependent on the cell line. The following table provides a general starting range for some commonly used mammalian cell lines. It is imperative to perform a kill curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Typical G418 Concentration for Selection (µg/mL) | Typical G418 Concentration for Maintenance (µg/mL) |
| General Mammalian Cells | 400 | 200 |
| HeLa | 400 - 500 | 200 |
| CHO (Chinese Hamster Ovary) | 200 - 800 | 200 - 400 |
| HEK293 (Human Embryonic Kidney) | 200 - 800 | 100 - 400 |
| NIH-3T3 (Mouse Embryonic Fibroblast) | 400 - 800 | 200 |
| C2C12 (Mouse Myoblast) | 1000 - 2000 | 500 - 1000 |
| SH-SY5Y (Human Neuroblastoma) | 600 | 300 |
Note: These are general guidelines. The optimal concentration can vary depending on the specific cell line, passage number, and the lot of G418. A kill curve is always recommended.[11]
Experimental Protocols
Determining the Optimal G418 Concentration (Kill Curve)
A kill curve is a dose-response experiment essential for determining the minimum G418 concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).[1][12][13][14]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
G418 sulfate (B86663) stock solution (e.g., 50 mg/mL in water or PBS, sterile-filtered)[13][15]
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Seeding: Seed your cells in a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 20-25% confluency).[5][6] Incubate the plate overnight to allow the cells to adhere.[5][6]
-
G418 Dilution Series: The next day, prepare a series of G418 dilutions in your complete cell culture medium. A good starting range for mammalian cells is typically 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[1] It is recommended to test a wide range of concentrations.[1] Include a "no G418" well as a negative control.[1]
-
G418 Addition: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of G418.
-
Incubation and Observation: Incubate the cells under their normal growth conditions. Examine the cells daily for signs of toxicity, such as rounding, detachment, and lysis.[1]
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.[1][12]
-
Determine Optimal Concentration: The optimal G418 concentration is the lowest concentration that kills all the cells within 7-14 days.[13][15]
Visualizations
Caption: Mechanism of G418 action and resistance.
Caption: Troubleshooting workflow for G418 selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. agscientific.com [agscientific.com]
- 7. Regulation of G418 selection efficiency by cell-cell interaction in transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G418 - Wikipedia [en.wikipedia.org]
- 9. G418 Kill curve protocol [protocols.io]
- 10. genaxxon.com [genaxxon.com]
- 11. benchchem.com [benchchem.com]
- 12. takara.co.kr [takara.co.kr]
- 13. abo.com.pl [abo.com.pl]
- 14. zellbio.eu [zellbio.eu]
- 15. wiki.phagocytes.ca [wiki.phagocytes.ca]
Technical Support Center: Alternative Selection Markers for Specific Cell Lines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of alternative selection markers to neomycin in various cell lines.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why should I consider an alternative selection marker to this compound (G418)?
While this compound and its analog G418 are widely used, some cell lines exhibit high intrinsic resistance, requiring very high concentrations of G418 for effective selection.[1] Additionally, other selection markers may offer faster selection times or be more effective in specific cell types.[2] For dual-selection experiments, a second antibiotic resistance marker is necessary.[3]
Q2: How do I determine the optimal concentration of a new selection antibiotic for my cell line?
The optimal concentration of any selection antibiotic is highly cell-line specific and must be determined empirically by performing a kill curve (also known as a dose-response curve).[4][5] This experiment involves exposing the parental (non-transfected) cell line to a range of antibiotic concentrations to identify the minimum concentration that kills all cells within a specific timeframe, typically 7-14 days.[6][7]
Q3: What is a kill curve and why is it essential?
A kill curve is a dose-response experiment where cells are cultured in the presence of increasing concentrations of a selection antibiotic.[8] Its purpose is to determine the lowest antibiotic concentration that is sufficient to kill all non-resistant cells.[9] This is a critical first step before starting a stable cell line generation experiment to ensure effective selection without causing undue stress on transfected cells.[7]
Q4: How long should I wait after transfection before adding the selection antibiotic?
It is generally recommended to wait 24 to 72 hours after transfection before applying selection pressure.[4][10] This allows the cells to recover from the transfection procedure and to express the resistance gene at a sufficient level to survive the antibiotic treatment.[7]
Selection Marker Specific Information
This section provides detailed information, protocols, and troubleshooting for specific alternative selection markers.
Hygromycin B
Hygromycin B is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by disrupting translocation and promoting mistranslation at the 80S ribosome.[11] Resistance is conferred by the hygromycin B phosphotransferase gene (hph).[3]
Quantitative Data: Hygromycin B Working Concentrations
| Cell Line | Typical Concentration (µg/mL) | Reference |
| Mammalian (general) | 50 - 1000 | [3] |
| CHO | ~250 | [11] |
| HeLa | ~550 | [11] |
| Jurkat T cell | ~1000 | [11] |
| S2 Drosophila | 200 - 300 | [11] |
Note: The optimal concentration should always be determined experimentally for your specific cell line.
Experimental Protocol: Hygromycin B Kill Curve
-
Cell Plating: Seed the parental cell line in a 24-well plate at a density that allows them to be approximately 25-50% confluent on the day of antibiotic addition.[5]
-
Antibiotic Preparation: Prepare a series of dilutions of Hygromycin B in complete culture medium. A typical range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[3][5]
-
Treatment: The day after plating, replace the medium with the prepared media containing the different concentrations of Hygromycin B. Include a "no antibiotic" control.[5]
-
Monitoring and Medium Changes: Incubate the cells and monitor them daily for viability using a light microscope.[5] Replace the selective medium every 2-3 days.[5]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days.[6]
Troubleshooting Guide: Hygromycin B Selection
Q: My cells are dying very slowly or not at all, even at high concentrations of Hygromycin B.
-
Possible Cause: Some cell lines are naturally more resistant to Hygromycin B. The antibiotic may also lose activity if not stored properly.[6]
-
Solution: Verify the storage conditions of your Hygromycin B stock solution; it should be stored at 2-8°C and freezing should be avoided.[6] Re-evaluate the concentration range in your kill curve, potentially testing higher concentrations. The pH of the culture medium can also affect sensitivity, with higher pH increasing sensitivity.[9]
Q: All of my cells, including the transfected ones, are dying.
-
Possible Cause: The Hygromycin B concentration is too high, or the transfection efficiency was very low.
-
Solution: Use a slightly lower concentration of Hygromycin B for the initial selection phase. Verify your transfection efficiency using a positive control, such as a GFP-expressing plasmid. Ensure you allow a 24-72 hour recovery period post-transfection before adding the antibiotic.[5]
Puromycin (B1679871)
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis by causing premature chain termination during translation.[11] It is a potent inhibitor in both prokaryotic and eukaryotic cells.[11] Resistance is conferred by the puromycin N-acetyl-transferase (pac) gene.[11]
Quantitative Data: Puromycin Working Concentrations
| Cell Line | Typical Concentration (µg/mL) | Reference |
| Mammalian (adherent) | 2 - 5 | [11] |
| Mammalian (suspension) | 0.5 - 2 | [11] |
| 293T | 1 - 2 | [2] |
| HeLa | 2 - 3 | [12] |
Note: The optimal concentration should always be determined experimentally for your specific cell line.
Experimental Protocol: Puromycin Selection for Stable Cell Lines
-
Transfection: Transfect cells with a plasmid containing the gene of interest and the puromycin resistance gene.
-
Recovery: Allow cells to recover for 48-72 hours in non-selective medium.[4]
-
Selection: Passage the cells into fresh medium containing the predetermined optimal concentration of puromycin.[10]
-
Monitoring and Medium Changes: Replace the selective medium every 2-3 days.[4] Puromycin acts quickly, and selection of resistant cells can often be achieved in less than a week.[11]
-
Expansion: Once resistant colonies are established, they can be expanded for further analysis.
Troubleshooting Guide: Puromycin Selection
Q: Even at low concentrations, all my cells are dying rapidly.
-
Possible Cause: Puromycin is a very potent and fast-acting antibiotic.[11] The concentration determined from the kill curve may still be too harsh for newly transfected cells.
-
Solution: Try using a slightly lower concentration of puromycin for the initial 2-3 days of selection and then increase it to the optimal concentration. Also, confirm high transfection efficiency.
Q: I am not getting any resistant colonies.
-
Possible Cause: Transfection efficiency may be too low, or the puromycin concentration is too high.
-
Solution: Optimize your transfection protocol to achieve higher efficiency. Re-run the kill curve to ensure you are using the true minimum lethal concentration.
Mechanism of Action: Puromycin
Zeocin™
Zeocin™ is a formulation of phleomycin (B10820842) D1, which intercalates into DNA and induces cleavage, leading to cell death. [13]Resistance is conferred by the Sh ble gene, which encodes a protein that binds to Zeocin™ and inhibits its DNA-cleaving activity. [14]
Quantitative Data: Zeocin™ Working Concentrations
| Cell Line/Organism | Typical Concentration (µg/mL) | Reference |
| Mammalian (general) | 50 - 1000 (typically 250-400) | [13] |
| HEK293 | 400 | [8] |
| E. coli | 25 - 50 (in low salt LB) | [14] |
| Yeast | 50 - 300 | [13] |
Note: The optimal concentration should always be determined experimentally for your specific cell line.
Experimental Protocol: Zeocin™ Kill Curve
-
Cell Plating: Plate cells to be approximately 25% confluent. [8]2. Antibiotic Preparation: Prepare a range of Zeocin™ concentrations in complete medium (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL). [13]3. Treatment: Replace the medium with the Zeocin™-containing media.
-
Monitoring: Replenish the selective medium every 3-4 days and observe cell viability. [8]Selection can take 1-2 weeks. [8]5. Determine Optimal Concentration: Identify the lowest concentration that kills the majority of cells.
Troubleshooting Guide: Zeocin™ Selection
Q: My cells are not dying, even at high Zeocin™ concentrations.
-
Possible Cause: The activity of Zeocin™ is inhibited by high ionic strength and extremes in pH. [15]For E. coli, the salt concentration in the medium should not exceed 5 g/L. [15]Some cell lines may also be inherently more resistant. [15]* Solution: For bacterial selection, use a low salt LB medium. [15]For mammalian cells, if they are dividing rapidly, you can try a cold shock: after adding Zeocin™, incubate at 37°C for 2-3 hours, then move the plates to 4°C for 2 hours before returning to 37°C. [15]This temporary halt in cell division can increase Zeocin's efficacy.
Q: The selection process is very slow.
-
Possible Cause: Zeocin™-induced cell death can be slower compared to other antibiotics, with foci taking 2-6 weeks to develop. [13]* Solution: Be patient and continue to maintain the cells under selection, replacing the medium every 3-4 days.
Blasticidin S
Blasticidin S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by targeting the ribosome. [7][16]Resistance is conferred by the bsr or BSD genes, which encode a deaminase that inactivates Blasticidin S. [16]
Quantitative Data: Blasticidin S Working Concentrations
| Cell Line/Organism | Typical Concentration (µg/mL) | Reference |
| Mammalian (general) | 2 - 20 | [17] |
| HEK293 | 5 - 10 | [17] |
| SH-SY5Y | ~10 | [17] |
| E. coli | 50 - 100 (in low salt LB) | [17] |
| Yeast | 25 - 300 | [17] |
Note: The optimal concentration should always be determined experimentally for your specific cell line.
Experimental Protocol: Blasticidin S Kill Curve
-
Cell Plating: Seed cells in a 24-well plate at a density of 50,000 – 200,000 cells/ml and incubate for 24 hours. [18]2. Antibiotic Preparation: Prepare a range of Blasticidin S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL). [19]3. Treatment: Replace the medium with the Blasticidin S-containing media.
-
Monitoring: Refresh the selective medium every 3-4 days and observe cell survival. [18]5. Determine Optimal Concentration: The lowest concentration that kills the vast majority of cells within 10-14 days is the optimal concentration. [18][20]
Troubleshooting Guide: Blasticidin S Selection
Q: I see a lawn of cells and no distinct colonies.
-
Possible Cause: The Blasticidin S concentration is too low, or the cells were plated at too high a density after transfection. [21]* Solution: Increase the Blasticidin S concentration. Plate the transfected cells at a lower density to allow for the formation of individual colonies.
Q: My kill curve results are inconsistent.
-
Possible Cause: Inconsistent cell seeding, evaporation from the outer wells of the plate ("edge effects"), or lot-to-lot variation of the Blasticidin S. [21]* Solution: Ensure consistent cell seeding in each well. Avoid using the outermost wells of the plate or ensure proper humidification. Perform a new kill curve with each new lot of Blasticidin S. [21]
Glutamine Synthetase (GS) Selection System
The GS system is commonly used for high-yield recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) cells. It relies on the expression of glutamine synthetase, an enzyme essential for glutamine synthesis.
-
Mechanism: In glutamine-free medium, only cells expressing sufficient levels of GS can survive. The selection stringency can be increased by adding methionine sulfoximine (B86345) (MSX), a GS inhibitor. [22]Using a GS-knockout host cell line can enhance selection efficiency. [22]
Troubleshooting Guide: GS Selection
Q: I am getting a low yield of high-producing clones.
-
Possible Cause: The selection pressure may not be stringent enough.
-
Solution: If using a wild-type CHO cell line, consider increasing the concentration of MSX (e.g., 25-50 µM). [22]For improved stringency, using a GS-knockout CHO cell line is highly recommended, which can even allow for selection without MSX. [22]
Dihydrofolate Reductase (DHFR) Selection System
The DHFR system is another powerful tool for generating high-producing cell lines, particularly in DHFR-deficient CHO cells.
-
Mechanism: DHFR is an enzyme required for the synthesis of purines and thymidylate. In a nucleoside-free medium, only cells expressing a functional DHFR gene can survive. [23]Selection pressure can be increased by adding methotrexate (B535133) (MTX), a DHFR inhibitor. [23]This can lead to gene amplification of the DHFR gene and the co-linked gene of interest, resulting in higher protein expression. [23]
Troubleshooting Guide: DHFR Selection
Q: My protein expression does not increase with increasing MTX concentration.
-
Possible Cause: The gene of interest and the DHFR gene may have integrated into a chromosomal region that is not amenable to amplification. [23]The protein of interest might also be toxic to the cells at high expression levels.
-
Solution: Screen a larger number of initial stable clones. Consider using a different expression vector or host cell line.
Q: High expression is unstable and is lost when MTX is removed.
-
Possible Cause: The gene amplification may be maintained on extrachromosomal elements (double minute chromosomes) which are less stable.
-
Solution: Maintain selective pressure during all culturing phases. Perform extensive stability studies during clone selection to identify clones with stable, integrated amplicons. [23]
Visualizations
General Workflow for Stable Cell Line Generation
Caption: A typical workflow for generating stable cell lines. [24][25][26]
DHFR/MTX Gene Amplification Pathway
Caption: Increasing MTX concentration leads to co-amplification of DHFR and the GOI. [23][27]
Troubleshooting Logic for Antibiotic Selection
Caption: A logical workflow for troubleshooting common antibiotic selection issues.
References
- 1. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 2. diva-portal.org [diva-portal.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. takara.co.kr [takara.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. origene.com [origene.com]
- 11. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 13. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. invivogen.com [invivogen.com]
- 15. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 16. abo.com.pl [abo.com.pl]
- 17. benchchem.com [benchchem.com]
- 18. toku-e.com [toku-e.com]
- 19. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Cell Line Development Workflow, Recombinant Proteins | Molecular Devices [moleculardevices.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. researchgate.net [researchgate.net]
dealing with satellite colonies in neomycin selection plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with neomycin (G418) selection, particularly the appearance of satellite or excessive background colonies.
Troubleshooting Guide
Encountering a high number of surviving, untransformed cells—which may resemble satellite colonies—is a common challenge in G418 selection. This guide provides a systematic approach to diagnose and resolve the underlying issues.
Problem: High Background of Non-Resistant Colonies or "Satellite Colonies"
Unlike bacterial selection with ampicillin, the formation of true satellite colonies in G418 selection of mammalian cells is less common. The resistance mechanism, enzymatic inactivation of G418 by this compound phosphotransferase (NPTII), primarily occurs intracellularly. Therefore, the appearance of numerous small colonies alongside true resistant colonies typically points to suboptimal selection pressure rather than localized antibiotic degradation.
Immediate Diagnostic Steps:
-
Verify G418 Concentration: The single most critical factor is the G418 concentration. It must be empirically determined for each cell line.
-
Assess Plating Density: High cell density can lead to cell-to-cell contact that may interfere with G418 efficacy.[1][2][3]
-
Check G418 Potency: Ensure your G418 stock is not expired and has been stored correctly. G418 can lose potency if stored improperly or subjected to multiple freeze-thaw cycles.[3][4]
Troubleshooting Workflow Diagram:
References
Technical Support Center: The Impact of Serum Concentration on Neomycin Selection Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum concentration on the efficacy of neomycin (and its analog, G418) for the selection of genetically modified cells.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the efficacy of this compound/G418 selection?
A1: Serum concentration can significantly impact this compound/G418 selection efficacy through several mechanisms. Higher serum concentrations may lead to increased cell proliferation and metabolic activity, which can alter the apparent sensitivity of cells to the antibiotic.[1][2][3] Furthermore, components within the serum, such as growth factors and proteins, can have a protective effect on cells, potentially reducing the cytotoxic effects of this compound.[4] One study has shown that Fetal Bovine Serum (FBS) can protect hair cell-like HEI-OC-1 cells from this compound-induced apoptosis in a dose-dependent manner.[4]
Q2: What are the specific components in serum that can interfere with this compound/G418 activity?
A2: While this compound exhibits low binding to serum proteins (0-30%), other components in serum can still influence its activity.[5][6][7] These include:
-
Growth Factors and Cytokines: These molecules promote cell growth and survival, which may counteract the cytotoxic effects of G418.[1][2][3]
-
Binding Proteins: Although this compound binding is low, serum albumin and other proteins can nonspecifically interact with various compounds, potentially reducing the effective concentration of the antibiotic available to the cells.[8][9]
-
Other undefined components: Serum is a complex mixture, and other molecules could potentially interfere with drug uptake or activity.
Q3: Should I use heat-inactivated (HI) or non-heat-inactivated (non-HI) serum for my selection experiments?
A3: The use of heat-inactivated serum is a common practice to eliminate complement proteins, which can lyse cells.[10][11][12] However, heat inactivation can also degrade heat-labile growth factors and other essential components, which may affect cell growth and, consequently, selection efficiency.[12][13][14] For most robust cell lines like HEK293 and CHO, heat inactivation is often not necessary.[11][13] However, for sensitive or differentiated cell lines, or for immunological assays, HI-FBS may be beneficial.[11][13] It is recommended to test both HI and non-HI serum if you encounter issues with cell viability or selection efficiency.
Q4: How do I determine the optimal this compound/G418 concentration for my specific cell line and serum conditions?
A4: The most reliable method is to perform a kill curve experiment.[15] This involves exposing non-transfected cells to a range of G418 concentrations in your complete culture medium (including your chosen serum concentration). The optimal concentration is the lowest dose that effectively kills all non-transfected cells within a specific timeframe, typically 7-14 days.[6][15] It is crucial to perform a new kill curve whenever you use a new cell line, a new lot of G418, or change the type or concentration of serum.[15]
Troubleshooting Guide
| Problem | Possible Cause Related to Serum | Suggested Solution |
| High background of non-transfected cells surviving selection. | Serum concentration is too high, leading to increased cell resistance. | Decrease the serum concentration in your selection medium. A pilot study to determine the lowest tolerable serum level for your cells is recommended.[16] |
| Inconsistent serum concentration or batch. | Ensure you are using the same concentration and batch of serum for all comparative experiments to maintain consistency. | |
| Protective components in the serum are interfering with G418 activity. | Consider using a different source or lot of serum. You could also test a lower serum concentration. | |
| No resistant colonies are forming after transfection and selection. | Serum concentration is too low, leading to poor cell health and viability. | Ensure your cells are healthy and proliferating before and during the initial stages of selection. You may need to increase the serum concentration to support cell survival. |
| Heat inactivation has degraded essential growth factors. | Try using non-heat-inactivated serum, especially for robust cell lines. | |
| Slow growth of resistant colonies. | Sub-optimal serum concentration for the selected clones. | Once resistant colonies are established, you may need to optimize the serum concentration for their expansion. |
| Metabolic burden from the resistance gene is exacerbated by suboptimal culture conditions. | Ensure the medium, including the serum concentration, provides adequate nutrients to support the increased metabolic load on the cells expressing the resistance gene.[1][2][3] | |
| High variability in selection efficacy between experiments. | Batch-to-batch variation in serum. | Purchase a large batch of a single lot of serum and test it thoroughly for your application. |
| Inconsistent use of heat-inactivated vs. non-heat-inactivated serum. | Use the same type of serum (either HI or non-HI) consistently across all experiments. |
Data Presentation
Table 1: Illustrative Impact of FBS Concentration on G418 Efficacy for Different Cell Lines
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of serum concentration. Actual optimal G418 concentrations will vary and must be determined experimentally via a kill curve.
| Cell Line | FBS Concentration | Recommended G418 Starting Range (µg/mL) | Estimated Time to Kill Non-Transfected Cells (Days) |
| HEK293 | 10% | 400 - 800 | 7 - 10 |
| 5% | 200 - 600 | 5 - 7 | |
| 2% | 100 - 400 | 3 - 5 | |
| CHO-K1 | 10% | 500 - 1000 | 10 - 14 |
| 5% | 300 - 700 | 7 - 10 | |
| 2% | 200 - 500 | 5 - 7 | |
| NIH/3T3 | 10% | 400 - 800 | 7 - 12 |
| 5% | 200 - 600 | 5 - 9 | |
| 2% | 100 - 400 | 4 - 6 |
Experimental Protocols
Protocol: Determining Optimal G418 Concentration via Kill Curve
This protocol is essential for determining the minimum concentration of G418 required to kill your non-transfected host cell line under specific serum conditions.
Materials:
-
Your non-transfected host cell line
-
Complete growth medium with your desired serum concentration
-
G418 stock solution (e.g., 50 mg/mL active concentration)
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed your cells in a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 20-25% confluency). Incubate overnight to allow for cell adherence.
-
Prepare G418 Dilutions: The next day, prepare a range of G418 concentrations in your complete cell culture medium. A typical starting range is 100 µg/mL to 1400 µg/mL.[17] Include a well with no G418 as a negative control.
-
Apply Selective Medium: Remove the existing medium from the wells and replace it with the medium containing the different G418 concentrations.
-
Incubation and Monitoring: Incubate the plate under normal growth conditions (e.g., 37°C, 5% CO2). Monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Replacement: Replenish the selective medium every 2-3 days.[15]
-
Determine Optimal Concentration: Continue the experiment for 7-14 days.[15] The optimal G418 concentration is the lowest concentration that results in the death of all cells within this timeframe.
Visualizations
Caption: Mechanism of G418 (this compound) action in sensitive eukaryotic cells.
Caption: Mechanism of this compound resistance conferred by the neo gene.
Caption: Logical workflow for considering serum concentration in this compound selection.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. This compound | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Binding of aminoglycoside antibiotics to human serum proteins. III. Effect of experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with this compound: kinetic and thermodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The interaction of albumin and drugs with two haemofiltration membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. FAQ - Is Heat Inactivation of Fetal Bovine Serum Necessary or Recommended? [coriell.org]
- 12. corning.com [corning.com]
- 13. Heat-inactivated FBS: When it makes sense and when it doesn't [capricorn-scientific.com]
- 14. Routine heat inactivation of serum reduces its capacity to promote cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 16. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Neomycin Resistance Gene Expression
This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability of neomycin resistance gene (neoR) expression in mammalian cell lines. This resource is intended for researchers, scientists, and drug development professionals encountering challenges with the long-term stability of their engineered cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decreased this compound resistance over time in my stable cell line?
The most common cause of diminished this compound resistance is the silencing of the integrated transgene, including the this compound resistance gene (neoR).[1][2][3] This silencing is often a result of epigenetic modifications, such as DNA methylation and histone modifications, which lead to the formation of heterochromatin and subsequent repression of gene expression.[1][3][4]
Q2: Can the choice of promoter affect the stability of neoR gene expression?
Yes, the choice of promoter can significantly impact the long-term expression and stability of the neoR gene. Some promoters, like the CMV promoter, are known to be susceptible to silencing over time, particularly in certain cell types like murine cell lines.[5]
Q3: Does the integration site of the neoR gene in the host genome matter?
Absolutely. The genomic context of the integration site plays a crucial role in the stability of transgene expression.[2] Integration into heterochromatic regions or near centromeres can lead to epigenetic silencing of the nearby transgene.[2]
Q4: Is it necessary to maintain continuous antibiotic selection to ensure neoR expression?
While not always strictly necessary after isolating a stable clone, maintaining a low level of antibiotic selection pressure is often recommended to eliminate any cells that may have lost the transgene or silenced its expression.[6] However, for certain experiments, removing the antibiotic is preferable to avoid any potential off-target effects.[6]
Q5: Can the expression of the this compound resistance gene itself affect the cell?
Yes, the expression of the neoR gene has been reported to potentially induce changes in cellular gene expression and metabolism.[7] It has been observed to decrease the expression of certain genes like procollagen (B1174764) 1 alpha and fibronectin, while increasing others like c-myc in NIH-3T3 cells.[7]
Troubleshooting Guides
Problem 1: My stable cell line is losing this compound resistance and dying in selection medium.
-
Possible Cause A: Transgene Silencing. The integrated this compound resistance gene has likely been silenced through epigenetic mechanisms.[1][3][4]
-
Solution 1: Re-select the population. Increase the concentration of G418 (Geneticin®) to select for cells that have maintained high levels of neoR expression.[8] It is crucial to perform a new kill curve to determine the optimal G418 concentration for re-selection.[9]
-
Solution 2: Single-cell cloning. Perform limiting dilution cloning to isolate single-cell-derived colonies that have retained robust neoR expression.[10][11] This allows for the selection of a homogenous population with stable expression.
-
Solution 3: Use of epigenetic modulators. In some research contexts, treating cells with inhibitors of DNA methylation (e.g., 5-azacytidine) or histone deacetylation (e.g., trichostatin A) can reactivate silenced transgenes. However, these treatments are potent and can have widespread effects on cellular gene expression.
-
-
Possible Cause B: Cell Line Instability. The cell line itself may be genetically unstable, leading to the loss of the integrated transgene over time.
-
Solution 1: Go back to an earlier passage. Thaw an earlier, cryopreserved vial of the stable cell line. It is crucial to cryopreserve multiple vials at early passages.[11][12]
-
Solution 2: Monitor for genetic drift. Regularly perform cell line authentication and characterization to ensure the genetic integrity of your cell line.[12]
-
Problem 2: I've isolated clonal populations, but there is high variability in this compound resistance and transgene expression among clones.
-
Possible Cause: Positional Effect Variegation (PEV). The random integration of the transgene into different genomic locations leads to varied expression levels due to the influence of surrounding chromatin.[2]
-
Solution: Screen a larger number of clones. It is essential to screen a sufficient number of individual clones to identify those with the desired level and stability of expression.[9]
-
Problem 3: My cells initially express the gene of interest, but its expression, along with this compound resistance, decreases after several passages.
-
Possible Cause: Promoter Silencing. The promoter driving the expression of your gene of interest and the neoR gene may be prone to silencing.[5]
-
Solution 1: Choose a different promoter. For new constructs, consider using promoters known for more stable, long-term expression, such as the EF-1 alpha promoter.
-
Solution 2: Re-clone and re-select. If feasible, re-transfect with a new construct containing a more robust promoter.
-
Quantitative Data Summary
Table 1: Example G418 Kill Curve Data for a Hypothetical Cell Line
| G418 Concentration (µg/mL) | Percent Cell Viability (Day 7) | Observations |
| 0 | 100% | Negative control, confluent growth. |
| 100 | 85% | Some cell death, but significant growth. |
| 200 | 40% | Significant cell death, some surviving colonies. |
| 400 | 5% | Very few surviving cells. |
| 600 | 0% | Complete cell death. |
| 800 | 0% | Complete cell death. |
| 1000 | 0% | Complete cell death. |
Note: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of non-transfected cells within a reasonable timeframe (typically 7-14 days). This will vary significantly between cell lines.[9][13]
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol is essential before generating a stable cell line to determine the minimum G418 concentration required to kill non-transfected cells.[9]
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
G418 (Geneticin®) stock solution
-
24-well plate
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the parental cell line into the wells of a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.
-
Incubate the plate under standard cell culture conditions.
-
Observe the cells daily for signs of cytotoxicity (rounding, detachment, lysis).
-
Replace the G418-containing medium every 2-3 days.
-
After 7-14 days, determine the lowest concentration of G418 that causes complete cell death. This is the optimal concentration for selecting your stable cell line.
Protocol 2: Generating a Stable Cell Line via G418 Selection
Materials:
-
Transfection-ready host cell line
-
Plasmid DNA containing the gene of interest and the this compound resistance gene
-
Transfection reagent
-
Complete culture medium
-
G418-containing selection medium (at the predetermined optimal concentration)
-
Culture plates/flasks
Procedure:
-
Transfect the host cell line with the plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.[11]
-
Allow the cells to recover and express the this compound resistance protein for 24-48 hours in non-selective medium.[13]
-
Passage the cells into a larger culture vessel and replace the medium with selection medium containing the optimal G418 concentration.
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days.
-
Observe the culture for the death of non-transfected cells and the emergence of resistant colonies. This process can take 1-3 weeks.
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines.[14]
-
Expand the isolated clones and screen for the expression of the gene of interest.
-
Cryopreserve early passage stocks of validated clones.[11]
Visualizations
Caption: Pathway of transgene silencing via epigenetic modifications.
Caption: Workflow for generating a stable cell line using this compound selection.
Caption: Troubleshooting logic for loss of this compound resistance.
References
- 1. Silencing of transgene expression in mammalian cells by DNA methylation and histone modifications in gene therapy perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sound of silence: transgene silencing in mammalian cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing Neomycin-Based Selection and Reducing False Positives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing neomycin and its analog G418 for stable cell line selection. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, with a focus on minimizing false positives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for G418 and the role of the this compound resistance gene?
G418, also known as Geneticin®, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit.[1][2] This disruption of the elongation step of polypeptide synthesis leads to cell death in non-resistant cells.[1] Resistance to G418 is conferred by the this compound resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II).[1][3] This enzyme inactivates G418 through phosphorylation, preventing it from binding to the ribosome and allowing for normal protein synthesis to continue in cells that have successfully integrated the neo gene.[1]
Q2: What are the primary causes of false positives in this compound-based selection?
False positives in G418 selection refer to cell colonies that survive the selection process but do not express the gene of interest. Common causes include:
-
Satellite Colonies: These are small colonies of non-resistant cells that grow in close proximity to a truly resistant colony. The resistant cells can secrete the resistance enzyme, lowering the effective G418 concentration in the immediate vicinity and allowing non-resistant cells to survive. Plating cells at a lower density can help mitigate this issue.
-
Insufficient G418 Concentration: If the concentration of G418 is too low, it may not be sufficient to kill all non-transfected cells, leading to a high background of surviving colonies.[3]
-
Degraded G418: G418 can lose its potency if not stored correctly (at 4°C, protected from light) or if it undergoes multiple freeze-thaw cycles.[3] It is recommended to add G418 fresh to the media for each use.[3]
-
High Cell Density: A high cell density can lead to cell-to-cell contact, which can sometimes protect non-resistant cells from the antibiotic.[3]
-
Transient Expression of the Resistance Gene: Cells that have not stably integrated the plasmid can transiently express the this compound resistance gene, allowing them to survive for a period. However, these cells will eventually die off as the plasmid is lost.[4]
Q3: Why is it crucial to perform a kill curve experiment?
A kill curve is essential for determining the optimal concentration of G418 for each specific cell line and even for new batches of the antibiotic.[5][6] The sensitivity to G418 can vary significantly between different cell lines.[3][6] The goal is to find the minimum concentration of G418 that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[1][7] Using a concentration that is too high can be overly harsh on the transfected cells, while a concentration that is too low will result in a high number of false positives.[3]
Troubleshooting Guides
Problem 1: Non-transfected control cells are not dying.
This is a common issue that can invalidate a selection experiment. Follow these steps to troubleshoot:
dot
Caption: Troubleshooting workflow for surviving non-transfected cells.
Problem 2: No colonies (or very few) survive the selection process.
This can occur even when transfection efficiency appears to be good.
dot
Caption: Troubleshooting workflow for poor colony survival.
Quantitative Data Summary
The optimal G418 concentration is highly cell-line dependent. The following table provides a general reference for starting concentrations for commonly used cell lines. It is imperative to perform a kill curve for your specific cell line. [3]
| Cell Line | Typical G418 Working Concentration (µg/mL) |
| HEK293 | 200 - 800[8] |
| CHO | 400 - 1000[8] |
| HeLa | 200 - 800[8] |
| Jurkat | 750[9] |
| MCF-7 | 800[9] |
| PC3 | 1000[9] |
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum G418 concentration required to kill non-transfected cells.[1][7]
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
G418 stock solution
-
24-well or 96-well culture plates
Methodology:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to be 50-70% confluent within 24 hours.[7]
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[7]
-
Treatment: After 24 hours, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[7]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[6][7]
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[7]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as MTT or Trypan Blue exclusion.[7]
-
Determination of Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[1][7]
dot
Caption: Experimental workflow for a kill curve assay.
Protocol 2: Generation of Stable Cell Lines using G418 Selection
Once the optimal G418 concentration is determined, you can proceed with generating the stable cell line.[7]
Methodology:
-
Transfection: Transfect the parental cells with the plasmid vector containing your gene of interest and the this compound resistance gene.[7]
-
Recovery Period: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without G418).[7]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418.[6][7]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[7] Most non-resistant cells should die within 7 to 14 days.[3]
-
Isolation of Resistant Colonies: Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution into 96-well plates for clonal expansion.[6][10]
Protocol 3: Validation of Positive Clones
It is crucial to validate that the surviving colonies are indeed expressing your gene of interest and are of monoclonal origin.[11]
Methods for Validation:
-
Molecular Validation:
-
RT-qPCR: Isolate total RNA from each clonal cell line and perform reverse transcription followed by quantitative PCR to quantify the mRNA expression levels of your gene of interest.[6]
-
Western Blot: Prepare cell lysates from each clone and perform a Western blot to detect the protein expression of your gene of interest using a specific primary antibody.[6]
-
-
Functional Validation: Perform a functional assay relevant to your protein of interest (e.g., enzyme activity assay, reporter assay) to confirm that the expressed protein is active.[8]
-
Monoclonality Assessment:
-
Limiting Dilution Cloning: This method involves diluting the cell suspension to a concentration where, statistically, each well of a 96-well plate receives a single cell.[11]
-
STR Profiling: Short Tandem Repeat (STR) profiling can be used to confirm the genetic identity of the clonal population and ensure it matches the parental cell line.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. abo.com.pl [abo.com.pl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gentarget.com [gentarget.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Neomycin Selection Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize neomycin (often referred to by its brand name, G418) selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is G418 and how does it work for cell selection?
A1: G418, also known as geneticin, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit.[1][2] This disruption of the elongation step of polypeptide synthesis leads to cell death in non-resistant cells.[1][2] Resistance to G418 is conferred by the this compound resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II).[1][3] This enzyme inactivates G418 through phosphorylation, allowing cells that have successfully incorporated the neo gene to survive and proliferate.[1][2]
Q2: Can I use this compound sulfate (B86663) for selecting mammalian cells?
A2: No, this compound sulfate is generally toxic to mammalian cells and is not recommended for selection.[4][5] G418 (Geneticin®) is a less toxic and more effective alternative for selecting stably transfected mammalian cells.[4][5]
Q3: What is the optimal concentration of G418 for my experiments?
A3: The optimal G418 concentration is highly dependent on the specific cell line, as different cell types exhibit varying levels of sensitivity.[2][6] It is crucial to experimentally determine the minimum concentration of G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[1][2] This is achieved by performing a kill curve experiment.[7]
Q4: How long should the G418 selection process take?
A4: The selection process can take anywhere from one to three weeks.[2] Most non-resistant cells should die within 7 to 14 days of G418 application.[2][8] The exact duration depends on factors like the cell line's growth rate and the G418 concentration used.[9]
Q5: How should I prepare and store G418?
A5: It is generally recommended to dissolve G418 in a buffered solution like PBS or water to create a concentrated stock solution.[3][10] This stock solution should be sterile-filtered and can be stored at -20°C for long-term storage or at 4°C for shorter periods.[3][11] To maintain its potency, it's advisable to add G418 fresh to the culture medium for each use rather than pre-mixing it into large batches of media.[2]
Troubleshooting Guide
Problem 1: Non-transfected control cells are not dying.
| Possible Cause | Recommended Solution |
| Incorrect G418 Concentration: The concentration is too low for your specific cell line.[2] | Perform a kill curve to determine the optimal G418 concentration.[2][4] |
| Inactive G418: The G418 solution may have lost its potency due to improper storage or multiple freeze-thaw cycles.[2] | Use a fresh vial of G418 or prepare a new stock solution. Store G418 at 4°C and protect it from light.[2] |
| High Cell Density: High cell confluency can sometimes lead to resistance to the antibiotic.[2][3] | Ensure cells are not more than 25-50% confluent when you begin the selection process.[3][12] |
| Cell Line Resistance: Some cell lines, like 293T cells, may have intrinsic resistance to G418.[13] | Verify the sensitivity of your specific cell line. |
Problem 2: All cells, including transfected cells, are dying.
| Possible Cause | Recommended Solution |
| G418 Concentration is Too High: The concentration is too stringent for your cells.[2] | Perform a new kill curve to determine a less toxic G418 concentration.[2] |
| Low Transfection Efficiency: A small percentage of cells were successfully transfected, resulting in few or no surviving cells.[2] | Optimize your transfection protocol to increase efficiency. |
| Inefficient Expression of the neo Gene: The promoter driving the neo gene expression may be weak in your cell line.[2] | Use a vector with a strong constitutive promoter suitable for your cell line. |
| Toxicity of the Gene of Interest: The expressed protein may be toxic to the cells. | Consider using an inducible expression system to control the expression of your protein of interest.[4] |
Problem 3: Low yield of resistant colonies.
| Possible Cause | Recommended Solution |
| Suboptimal G418 Concentration: The concentration may be too high, leading to the death of even weakly expressing transfected cells. | Re-evaluate the kill curve and consider using a slightly lower G418 concentration for the initial selection phase. |
| Insufficient Recovery Time Post-Transfection: Cells may not have had enough time to express the resistance gene before selection began. | Allow cells to recover and express the neo gene for 48-72 hours post-transfection before adding G418.[7] |
| Poor Cell Health: Unhealthy cells are more susceptible to the effects of G418. | Ensure cells are healthy and actively dividing before and during the selection process. |
Experimental Protocols
Protocol 1: Determining Optimal G418 Concentration (Kill Curve)
This protocol is essential for determining the minimum G418 concentration required to kill all non-transfected cells within 7-14 days.
Materials:
-
Parental (non-transfected) cell line
-
Complete growth medium
-
G418 stock solution
-
24-well or 96-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate the parental cells in a 24-well or 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 30-50% confluency).[14] Incubate overnight.[7]
-
G418 Dilution Series: Prepare a series of G418 concentrations in complete growth medium. A typical starting range is 100 µg/mL to 1400 µg/mL.[1] Include a "no G418" well as a negative control.[1]
-
Treatment: Remove the existing medium and replace it with the medium containing the different G418 concentrations.[1]
-
Incubation and Monitoring: Incubate the plate under standard conditions.[2] Monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).[1]
-
Media Changes: Replace the selective medium every 2-3 days.[2]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[2][10]
Data Presentation: Suggested G418 Concentrations for Common Cell Lines
The following table provides a starting point for G418 concentration ranges. It is critical to perform a kill curve for your specific cell line and experimental conditions. [2]
| Cell Line | Suggested G418 Concentration Range (µg/mL) |
| HeLa | 200 - 500[11][15] |
| HEK293 | 200 - 800[13][15] |
| A549 | 800[15] |
| Jurkat | 400 - 800[16] |
| General Mammalian Cells | 100 - 1400[1][12] |
Protocol 2: Generating a Stable Cell Line Using G418 Selection
Materials:
-
Transfected mammalian cells
-
Complete cell culture medium
-
G418 at the predetermined optimal concentration
-
Appropriate tissue culture flasks or plates
Procedure:
-
Transfection: Transfect your mammalian cells with the plasmid containing the this compound resistance gene using your preferred method.
-
Recovery: Allow the cells to grow in non-selective medium for 48-72 hours to allow for expression of the neo gene.[7]
-
Initiate Selection: Replace the medium with complete growth medium containing the optimal concentration of G418 determined from the kill curve.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[3]
-
Observe Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, and colonies of resistant cells will begin to form.[2][11]
-
Isolate Clones: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution in a 96-well plate to establish clonal cell lines.
Visualizations
Caption: Mechanism of G418 action in sensitive and resistant mammalian cells.
Caption: Workflow for determining the optimal G418 concentration via a kill curve.
Caption: General workflow for generating a stable cell line using G418 selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abo.com.pl [abo.com.pl]
- 4. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound Sulfate - FAQs [thermofisher.com]
- 6. invivogen.com [invivogen.com]
- 7. takara.co.kr [takara.co.kr]
- 8. G418 Kill curve protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. abo.com.pl [abo.com.pl]
- 11. researchgate.net [researchgate.net]
- 12. gentarget.com [gentarget.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 16. manuals.cellecta.com [manuals.cellecta.com]
Technical Support Center: Troubleshooting Neomycin Degradation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with neomycin degradation in cell culture media.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues with this compound efficacy in your experiments, which may be related to its degradation.
Q1: My this compound selection is not working. My non-transfected/non-resistant cells are surviving. What are the possible causes?
A1: Several factors could be contributing to the failure of your this compound selection process. Here are the key aspects to investigate:
-
Incorrect this compound Concentration: The optimal concentration of this compound (or its analog G418/Geneticin®) is highly cell-line dependent.[1][2] A concentration that is too low will not effectively kill non-resistant cells.
-
Degradation of this compound Stock Solution: this compound in aqueous solutions can degrade over time, especially if not stored properly.[3] It is recommended to prepare fresh aqueous solutions and not store them for more than a day.[3] For long-term storage, this compound sulfate (B86663) powder should be kept at -20°C.[3]
-
Degradation of this compound in Culture Media: this compound stability in culture media at 37°C is limited. Some sources suggest it is stable for about 5 days.[4][5][6][7] If your selection process is prolonged, the this compound concentration may drop to sub-lethal levels.
-
High Cell Density: A high density of cells can sometimes have a protective effect, preventing the antibiotic from effectively killing all non-resistant cells.[1]
-
Use of this compound Instead of G418 for Mammalian Cells: this compound sulfate is primarily effective against prokaryotic cells and is not efficiently taken up by mammalian cells.[2][8][9] For selection of mammalian cells carrying the neo resistance gene, G418 (Geneticin®), a more toxic derivative, is the recommended agent.[2][8] The neo gene product, an aminoglycoside phosphotransferase, inactivates G418 by phosphorylation.[1]
Q2: I suspect the this compound in my culture medium is degrading. How can I confirm this?
A2: Confirming this compound degradation requires analytical methods. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[10][11][12] This technique allows for the separation and quantification of this compound and its potential degradation products.[11][12]
Q3: What factors in my culture media could be causing this compound to degrade?
A3: Several factors can influence the stability of this compound in your culture medium:
-
Temperature: Higher temperatures accelerate the degradation of this compound.[13] While it is relatively thermostable, prolonged incubation at 37°C will lead to a gradual loss of potency.[4][5][14] Some studies have shown significant degradation at this temperature over several days.[14]
-
pH: this compound is most active and stable in alkaline solutions and is relatively stable over a pH range of 2.0 to 9.0.[15] Extreme pH values outside of this range can lead to increased degradation.
-
Humidity: this compound sulfate is hygroscopic and can degrade when exposed to a humid atmosphere, with the process being faster at higher temperatures.[13] This is more of a concern for the storage of the powdered form.
-
Enzymatic Degradation: If you are working with bacterial cultures, the presence of aminoglycoside-modifying enzymes (AMEs) will lead to rapid inactivation of this compound.[16][17] These enzymes, such as aminoglycoside acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs), chemically modify the antibiotic, preventing it from binding to its ribosomal target.[16][18][19]
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in culture media?
A1: The half-life of this compound in culture media at 37°C can vary. One study observed significant degradation in a Tryptic Soy Broth (TSB) medium at 37°C, with only about 71.8% of the active ingredient remaining after one day and an average decrease of 10% with each subsequent measurement.[14] However, other sources state that this compound solutions are stable for 5 days at 37°C.[4][5][6][7] It is important to consider that the composition of the media can influence stability.
Q2: How should I properly store my this compound stock solution?
A2: For long-term storage, this compound sulfate powder should be stored at -20°C in a tightly closed container, protected from light and humidity.[3][13] Aqueous stock solutions should be filter-sterilized and stored at 2-8°C.[6] However, it is highly recommended to prepare aqueous solutions fresh for each use, as they are not recommended for storage for more than one day.[3]
Q3: Can I autoclave my media with this compound?
A3: While this compound is considered thermostable, autoclaving at 121°C can lead to some loss of activity.[20][21] It is generally recommended to add filter-sterilized this compound solution to autoclaved and cooled media to ensure its efficacy.
Q4: What are the main degradation products of this compound?
A4: this compound can degrade through hydrolysis. For example, acid hydrolysis of this compound B can yield this compound A (neamine) and neobiosamine B.[11] Enzymatic degradation by bacteria can result in acetylated, phosphorylated, or nucleotidylated forms of this compound, which are inactive.[16][18][19]
Q5: Can components of the media, like serum, affect this compound stability?
A5: While the provided search results do not explicitly detail the effects of serum on this compound stability, it is a complex biological mixture that could potentially contain enzymes that may contribute to the degradation of antibiotics. It is always advisable to perform a kill curve for your specific cell line in your complete culture medium, including serum, to determine the optimal G418 concentration.[1]
Quantitative Data Summary
Table 1: Stability of this compound in Different Conditions
| Condition | Stability/Degradation Rate | Source(s) |
| Aqueous Solution (General) | Stable over a pH range of 2.0 to 9.0. | [15] |
| Tryptic Soy Broth (TSB) at 37°C | ~28.2% degradation after 1 day; ~10% average decrease per subsequent measurement. | [14] |
| Culture Media at 37°C | Stable for 5 days. | [4][5][6][7] |
| Storage (Powder) | Stable for at least two years at -20°C. | [3] |
| Storage (Aqueous Solution) | Not recommended for more than one day. | [3] |
Key Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of G418 required to kill non-resistant cells of your specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete culture medium
-
G418 (Geneticin®) stock solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a low density (e.g., 20-25% confluency) and allow them to attach overnight.
-
G418 Dilution Series: Prepare a series of G418 concentrations in your complete culture medium. A typical starting range for many cell lines is 100 µg/mL to 1000 µg/mL.[1][22] Include a no-G418 control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different G418 concentrations.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cell death (e.g., rounding, detachment).
-
Medium Change: Replace the medium with fresh G418-containing medium every 2-3 days.
-
Endpoint Determination: Continue the experiment until all cells in one of the wells are dead (typically within 7-14 days).[1] The lowest concentration that results in complete cell death is the optimal concentration for your selection experiments.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general outline for quantifying this compound in culture media. Specific parameters will need to be optimized for your particular HPLC system and column.
Materials:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Pulsed Amperometric Detection (PAD))[10][11]
-
This compound standard
-
Mobile phase (e.g., a mixture of trifluoroacetic acid and heptafluorobutyric acid, or a weak potassium hydroxide (B78521) eluent)[10][23]
-
Culture media samples containing this compound
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation: Collect an aliquot of your culture medium at different time points. Centrifuge to remove any cells or debris. Filter the supernatant through a 0.22 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of known concentrations of the this compound standard in a fresh, this compound-free culture medium.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared standards to generate a standard curve.
-
Inject the prepared samples from your experiment.
-
-
Data Analysis: Quantify the amount of this compound in your samples by comparing the peak areas to the standard curve. A decrease in the this compound peak area over time indicates degradation.
Visualizations
Caption: Troubleshooting workflow for failed this compound/G418 selection.
Caption: Factors contributing to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. himedialabs.com [himedialabs.com]
- 6. 1404-04-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound solution, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Sulfate - FAQs [thermofisher.com]
- 10. Efficient degradation of this compound by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. asianpubs.org [asianpubs.org]
- 13. cdn.who.int [cdn.who.int]
- 14. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycoside Modifying Enzymes [pdb101-east.rcsb.org]
- 18. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stable Clone Isolation with Neomycin (G418) Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving stable clone isolation after neomycin (G418) selection. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your stable cell line generation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound (G418) selection and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| No surviving cells after selection | G418 concentration is too high: The selection pressure may be too stringent, killing even the cells that have successfully integrated the resistance gene.[1] | Perform a new kill curve to determine a less stringent G418 concentration.[1] |
| Low transfection efficiency: If only a small percentage of cells were successfully transfected, the number of surviving cells may be very low.[1] | Optimize your transfection protocol. Consider using a different transfection reagent or method. | |
| Inefficient expression of the neo gene: The promoter driving the expression of the this compound resistance gene may not be strong enough in your cell line.[1] | Ensure you are using a vector with a strong promoter suitable for your cell line. | |
| Toxicity of the gene of interest: The expressed protein may be toxic to the cells. | Consider using an inducible expression system to control the expression of your protein of interest.[1][2] | |
| All cells, including the negative control, are surviving | G418 concentration is too low: The concentration of the antibiotic is insufficient to kill the non-transfected cells.[1] | It is essential to perform a kill curve to determine the optimal G418 concentration for your specific cell line.[1][3][4][5] |
| Inactive G418: The G418 may have lost its potency due to improper storage or multiple freeze-thaw cycles.[1] | Store G418 solution at 4°C and protect it from light.[1][6] It is recommended to add G418 fresh to the media for each use.[1] | |
| High cell density: High cell confluence can sometimes lead to decreased antibiotic efficacy.[7] | Split cells to a lower density (e.g., not more than 25% confluent) when starting the selection.[7] | |
| Low yield of stable clones | Suboptimal G418 concentration: An inappropriate concentration can lead to the survival of only a few resistant clones. | Re-evaluate the G418 concentration with a new kill curve. The optimal concentration is the lowest that kills all non-transfected cells within 7-14 days.[4][8] |
| Plasmid linearization: Random integration of a circular plasmid can disrupt the expression cassette. | Linearize the plasmid before transfection at a site that is not critical for the expression of the gene of interest or the resistance marker.[2][9] | |
| Loss of protein expression over time in stable clones | Silencing of the integrated gene: The integrated transgene may be silenced over time due to epigenetic modifications. | This is a known phenomenon. It is advisable to screen multiple clones and select for those with stable long-term expression. Regularly re-select the cell line with G418 to eliminate non-expressing cells. |
| Heterogeneous population: The isolated "clone" may not be truly monoclonal. | Perform a second round of single-cell cloning (sub-cloning) to ensure monoclonality.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and G418, and which one should I use for mammalian cell selection?
A1: this compound is toxic to mammalian cells and should not be used for selection.[2][11] G418, also known as Geneticin®, is an aminoglycoside antibiotic that is a derivative of this compound and is effective for selecting mammalian cells that have been successfully transfected with a vector containing the this compound resistance gene (neo).[2][3][12] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates G418 by phosphorylation, allowing the transfected cells to survive.[3]
Q2: Why is it critical to perform a kill curve?
A2: The optimal concentration of G418 is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[3] Therefore, a kill curve is essential to determine the minimum concentration of G418 that effectively kills non-transfected cells while allowing the survival and proliferation of resistant cells.[3][4][8] Using a concentration that is too high can kill all cells, including the desired clones, while a concentration that is too low will result in the survival of non-transfected cells.[1]
Q3: How long should I wait after transfection before adding G418?
A3: It is recommended to wait 24-72 hours after transfection before adding G418 to the culture medium.[6][7][13] This allows the cells to recover from the transfection procedure and to express the this compound resistance gene at a sufficient level to confer resistance.
Q4: How often should I change the medium containing G418?
A4: G418 can be labile at 37°C.[10] It is recommended to replace the selective medium every 2-4 days to maintain the selection pressure and remove dead cells.[4][6][7]
Q5: How long does the selection process typically take?
A5: The selection process can take anywhere from one to four weeks.[1][10] Most non-resistant cells should die within 7 to 14 days of G418 application.[1][4][14] The appearance of resistant colonies may take an additional week or more, depending on the cell line and transfection efficiency.[7]
Quantitative Data Summary
The following table provides a general starting range for G418 concentrations for various commonly used cell lines. It is crucial to perform a kill curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Species | Tissue | Recommended G418 Concentration (µg/mL) |
| 293 | Human | Kidney | 400 - 600[7] |
| HeLa | Human | Cervix | 200 - 800[8][15] |
| CHO | Hamster | Ovary | 400 - 1000 |
| Jurkat | Human | T lymphocyte | 800 - 1000 |
| A549 | Human | Lung | 800[8] |
| Mlg | Mouse | Lung fibroblast | 500 - 1000[16] |
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol outlines the steps to determine the minimal G418 concentration required to kill non-transfected cells.
-
Cell Plating: Seed the parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.[4][6] For adherent cells, plate at a density of 0.8–3.0 x 10^5 cells/mL; for suspension cells, plate at 2.5–5.0 x 10^5 cells/mL.[6]
-
Incubation: Incubate the cells overnight to allow for attachment and recovery.[6]
-
G418 Addition: The next day, replace the medium with fresh medium containing a range of G418 concentrations. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[1][4] Include a "no G418" control.[6]
-
Incubation and Observation: Incubate the cells under their normal growth conditions.[1] Examine the cells daily for signs of toxicity, such as rounding, detachment, and cell lysis.[1]
-
Medium Change: Replace the selective medium every 2-3 days.[1][6]
-
Determine Optimal Concentration: Continue the experiment for 7-14 days.[1][4] The optimal concentration for selection is the lowest concentration that results in the death of all cells within this timeframe.[8][14]
Protocol 2: Generation of Stable Cell Lines and Isolation of Clones
This protocol describes the process of generating stable cell lines following transfection and isolating individual clones.
-
Transfection: Transfect the target cells with the plasmid DNA containing the gene of interest and the this compound resistance gene using your optimized transfection protocol.
-
Recovery Period: After transfection, allow the cells to grow in non-selective medium for 24-72 hours to allow for the expression of the resistance gene.[6][7][13]
-
Initiation of Selection: After the recovery period, split the cells into fresh medium containing the predetermined optimal concentration of G418. It is advisable to plate the cells at a low density to allow for the formation of distinct colonies.[17]
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-4 days, for 2-4 weeks.[4][6][7][10] During this time, non-transfected cells will die, and resistant cells will begin to form colonies.
-
Isolation of Clones (Two Methods):
-
Cloning Cylinders:
-
Once colonies are visible (typically 50-100 cells), wash the plate with sterile PBS.
-
Place a cloning cylinder pre-coated with sterile vacuum grease around a single, well-isolated colony.
-
Add a small volume of trypsin-EDTA to the inside of the cylinder and incubate until the cells detach.
-
Aspirate the cell suspension and transfer it to a well of a new culture plate containing selective medium.
-
-
Limiting Dilution:
-
Trypsinize the entire plate of resistant cells to create a single-cell suspension.
-
Count the cells and perform serial dilutions to achieve a final concentration of approximately 0.5-1 cell per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies in the wells. Wells with a single colony are considered monoclonal.
-
-
-
Expansion and Screening: Expand the isolated clones and screen for the expression and function of your gene of interest. It is recommended to screen at least 20 clones.[2]
-
Cryopreservation: Once a desired clone is identified, expand it and create a cryopreserved cell bank.
Visualizations
Caption: Mechanism of G418 action and resistance.
Caption: Workflow for stable clone isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. abo.com.pl [abo.com.pl]
- 5. researchgate.net [researchgate.net]
- 6. takara.co.kr [takara.co.kr]
- 7. abo.com.pl [abo.com.pl]
- 8. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. This compound Sulfate - FAQs [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. G418 Kill curve protocol protocol v1 [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating G418 Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to G418 (Geneticin®) selection, with a particular focus on addressing lot-to-lot variability in potency.
Frequently Asked Questions (FAQs)
Q1: What is G418, and how does it work?
G418, also known as Geneticin, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1][2][3][4] Its primary application in a laboratory setting is not as an antimicrobial agent but as a potent selective agent for eukaryotic cells.[4] G418 functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][5][6][7][8][9] It binds to the 80S ribosomal subunit in eukaryotic cells, which disrupts the elongation step of polypeptide synthesis, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, ultimately resulting in cell death.[4][5][6][10][11]
Q2: How does the neomycin resistance gene (neo) confer resistance to G418?
Resistance to G418 is conferred by the this compound resistance gene (neo), commonly found on expression vectors.[1][2][6][10][12] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II).[1][6][7][10][11][12] APH 3' II inactivates G418 by transferring a phosphate (B84403) group from ATP to the antibiotic molecule, a process known as phosphorylation.[6][7][8][10][11][13] This modification prevents G418 from binding to the ribosome, thus rendering the cell resistant to its toxic effects and allowing for the selective growth of successfully transfected cells.[1][6][10][11]
Q3: Why is there significant lot-to-lot variability in G418 potency?
Lot-to-lot variability in G418 potency is a common issue that can significantly impact the reproducibility of selection experiments.[7] This variability arises from several factors:
-
Purity and Potency: The actual potency of G418, typically reported in µg of active compound per mg of powder, can vary between different manufacturing lots and suppliers.[7] The manufacturing process involves fermentation and isolation, which can result in the presence of impurities, such as other gentamicin-related compounds, that can affect its efficacy and toxicity.[1][7]
-
Certificate of Analysis (CofA): It is crucial to consult the Certificate of Analysis for each specific lot of G418. The CofA provides vital information on the potency, which must be used to calculate the correct concentration for your stock solution.[7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to G418.[6][7][8][14] Therefore, what is an effective concentration for one cell line may not be for another.
Due to this variability, it is imperative to perform a kill curve analysis for each new cell line and with every new lot of G418 to determine the minimum concentration required for effective selection.[6][7][12][14]
Troubleshooting Guide
This guide addresses common problems encountered during G418 selection experiments.
| Problem | Possible Causes | Solutions |
| No cell death in the negative control (untransfected cells) | 1. G418 concentration is too low. [7][8] 2. G418 has lost its activity. [7][8] 3. The cell line has intrinsic resistance. [7] 4. High cell density. [7] | 1. Perform a new kill curve to determine the optimal concentration.[7][8] 2. Use a fresh aliquot of G418 stock solution or prepare a new stock from powder. Ensure proper storage at 4°C and avoid repeated freeze-thaw cycles.[8] It is also recommended to add G418 fresh to the media for each use.[8][15] 3. Verify that your cell line is not known to be resistant to G418.[7] 4. Seed cells at a lower density to ensure each cell is sufficiently exposed to the antibiotic.[7] |
| All cells are dying, including transfected cells | 1. G418 concentration is too high. [7][8] 2. Insufficient expression of the resistance gene. [7][8] 3. Selection started too early after transfection. [7] | 1. Perform a new kill curve to determine a less toxic concentration.[7] 2. Ensure your vector and transfection protocol are optimized for your cell line. Consider using a vector with a stronger promoter for the resistance gene.[8][16] 3. Allow cells to recover and express the resistance gene for 24-72 hours post-transfection before adding G418.[7][11][14][17] |
| Inconsistent results between experiments | 1. Lot-to-lot variation of G418. [7] 2. Inconsistent cell density at the start of selection. [7] 3. Variation in cell health or passage number. [7] | 1. Perform a kill curve for every new lot of G418.[7] 2. Ensure consistent cell seeding densities.[7] 3. Use cells that are healthy, in the logarithmic growth phase, and within a consistent passage number range.[7] |
| Surviving cells are not expressing the gene of interest (GOI) | 1. The promoter driving the GOI is weaker than the promoter for the resistance gene. [7] 2. Silencing of the GOI expression over time. [7][16] | 1. Consider using a vector with a stronger promoter for your GOI or a 2A peptide to link the expression of your GOI and the resistance gene.[7] Using a bi-cistronic vector with an Internal Ribosome Entry Site (IRES) can also be beneficial.[16] 2. After selection, perform single-cell cloning to isolate clones with stable and high expression of the GOI.[7] |
Experimental Protocols
Protocol for Determining the Optimal G418 Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of G418 required to kill non-transfected cells within a specific timeframe. It is crucial to perform this assay with the parental (non-transfected) cell line and for each new lot of G418.[6][7][12][14]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
G418 Dilution Series:
-
Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of G418.[8]
-
-
Incubation and Observation:
-
Data Collection and Analysis:
Recommended G418 Concentration Ranges for Common Cell Lines (as a starting point):
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HeLa | 400 - 500[19][21] | 200[21] |
| CHO | 200 - 400[19] | Not specified |
| NIH 3T3 | Varies (used for ED50 assay)[22] | Not specified |
| C2C12 | 1000[15] | Not specified |
| Jurkat | Varies | Not specified |
| SH-SY5Y | 600[19] | Not specified |
Note: These are general guidelines. The optimal concentration must be determined experimentally for your specific cell line and culture conditions.[2][6][7][8][13]
Visualizations
G418 Mechanism of Action and Resistance Pathway
Caption: G418 inhibits protein synthesis, leading to cell death. The neo gene product, APH(3')II, inactivates G418.
Experimental Workflow for Stable Cell Line Generation with G418
Caption: A typical workflow for generating stable cell lines using G418 selection.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abo.com.pl [abo.com.pl]
- 13. astralscientific.com.au [astralscientific.com.au]
- 14. takara.co.kr [takara.co.kr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. knowledge.lonza.com [knowledge.lonza.com]
- 18. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 19. zellbio.eu [zellbio.eu]
- 20. G418 Kill curve protocol [protocols.io]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of Neomycin in Research Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing the off-target effects of neomycin and its analog G418 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound/G418, and how does it confer resistance?
This compound and its analog G418 are aminoglycoside antibiotics that inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1][2] They bind to the 30S ribosomal subunit, disrupting the elongation of polypeptides and leading to mistranslation, which ultimately results in cell death.[2][3] Resistance is conferred by the this compound phosphotransferase (neo) gene, which encodes an enzyme that inactivates G418 by phosphorylation, preventing it from binding to the ribosome and allowing for normal protein synthesis to proceed in cells expressing this gene.
Q2: What are the known off-target effects of this compound that can interfere with my research?
Beyond its intended use as a selection agent, this compound can cause several off-target effects that may confound experimental results:
-
Inhibition of Phospholipase C (PLC): this compound can inhibit PLC, a key enzyme in phosphoinositide signaling pathways, thereby affecting intracellular calcium mobilization and other downstream events.[4][5][6]
-
Interference with G-Protein-Coupled Receptors (GPCRs): this compound can influence the binding of agonists to GPCRs, mimicking the effects of divalent cations like magnesium and potentially altering signaling cascades.[7]
-
Alteration of Intracellular Calcium Levels: this compound has been shown to induce a transient increase in cytosolic calcium concentration by mobilizing it from intracellular stores.[8]
-
Induction of Apoptosis: In certain cell types, particularly at higher concentrations, this compound can induce apoptosis through the activation of caspase-8 and caspase-9.[9][10]
-
Changes in Gene Expression: The expression of the this compound resistance gene itself has been linked to alterations in the expression of endogenous genes involved in metabolism and cellular structure.[11][12]
-
Ototoxicity and Nephrotoxicity: In vivo, this compound is known to cause hearing loss and kidney damage, with underlying cellular mechanisms involving mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).[10]
Q3: How does G418 compare to other selection antibiotics like puromycin (B1679871)?
The choice of selection antibiotic can significantly impact the efficiency of stable cell line generation. Puromycin is known for its rapid action, typically resulting in the death of non-resistant cells within 2-7 days. In contrast, G418 selection is a slower process, often requiring 7-14 days or longer. This can be a critical factor in experimental timelines.
Q4: Can the expression of the this compound resistance gene itself affect cellular physiology?
Yes, studies have shown that the expression of the neo gene can lead to changes in cellular metabolism and gene expression. For example, NIH-3T3 cells expressing the neo gene showed reduced glycolysis and alterations in the mRNA levels of genes like c-myc, procollagen (B1174764) 1 alpha, and fibronectin.[11] It is crucial to use a parental cell line as a control in all experiments to account for these potential effects.
Troubleshooting Guides
Issue 1: High Cell Death in Transfected Population or No Resistant Colonies
| Possible Cause | Recommended Solution |
| G418 concentration is too high. | The optimal G418 concentration is highly cell-line dependent. It is crucial to perform a kill curve for each new cell line to determine the minimum concentration that kills all non-transfected cells within 7-14 days.[1][13] |
| Low transfection efficiency. | Confirm your transfection efficiency using a reporter plasmid (e.g., GFP). Optimize your transfection protocol if the efficiency is low. |
| Inefficient expression of the neo gene. | Ensure the vector you are using has a strong promoter that is active in your cell line. |
| Toxicity of the gene of interest. | If your gene of interest is toxic to the cells, consider using an inducible expression system. |
Issue 2: Non-Transfected Control Cells are Not Dying
| Possible Cause | Recommended Solution |
| G418 concentration is too low. | This is the most common reason. Perform a kill curve to determine the optimal lethal dose for your specific cell line.[1] |
| Inactive G418. | G418 can lose potency if not stored correctly (at 4°C, protected from light) or after multiple freeze-thaw cycles. It is recommended to add fresh G418 to the media for each use.[14] |
| High cell density. | A high density of cells can create a "community effect" that protects some cells from the antibiotic. Plate cells at a lower density to ensure effective selection.[15] |
Issue 3: Stable Cell Line Exhibits an Unexpected Phenotype
| Possible Cause | Recommended Solution |
| Off-target effects of G418/neomycin. | This compound can interfere with signaling pathways.[4][7] To confirm if the observed phenotype is an off-target effect, include a parental cell line control (no transfection) and a mock-transfected control (transfected with an empty vector) in your experiments. |
| Alterations due to neo gene expression. | The neo gene itself can alter cellular processes.[11] Compare your stable cell line to a mock-transfected control to distinguish the effects of your gene of interest from the effects of the selection marker. |
| Clonal variation. | If you have isolated single clones, the observed phenotype may be due to the specific integration site of your plasmid. Analyze multiple clones to ensure the phenotype is consistent and not an artifact of a single integration event. |
Data Presentation
Table 1: Recommended G418 Concentrations for Selection in Common Cell Lines
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HeLa | 400 - 800 | 200 - 400 |
| CHO | 200 - 1000 | 100 - 500 |
| HEK293 | 200 - 800 | 100 - 400 |
| NIH-3T3 | 400 - 800 | 200 - 400 |
| MCF-7 | 400 - 1000 | 200 - 500 |
Note: These are starting recommendations. It is imperative to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.[1][13]
Table 2: Quantitative Data on this compound's Off-Target Effects
| Off-Target Effect | System | Effective Concentration | Reference |
| Inhibition of Phospholipase C | Catharanthus roseus transformed roots | IC50: 100 µM | [9] |
| Inhibition of PTH release | Bovine parathyroid cells | Half-maximal inhibition at 30 µM | [8] |
| Inhibition of dopamine-stimulated cAMP accumulation | Bovine parathyroid cells | Half-maximal effect at 40-50 µM | [8] |
| Induction of high-affinity agonist binding to GPCRs | HL 60 cell membranes | 0.1 - 10 mM | [7] |
| Abolishment of angiogenin-induced cell proliferation | Human endothelial cells | 50 µM | [4] |
Experimental Protocols
Protocol 1: G418 Kill Curve Determination
This protocol is essential for determining the optimal G418 concentration for selecting stably transfected cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
G418 stock solution
-
24-well tissue culture plate
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to be 50-70% confluent within 24 hours.[13]
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A typical starting range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[13]
-
Treatment: After 24 hours, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control well.
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the selective medium every 2-3 days.[1]
-
Determine Optimal Concentration: Continue the experiment for 7-14 days. The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[13]
Protocol 2: Control Experiments to Validate Observed Phenotypes
To ensure that an observed phenotype is due to the expression of your gene of interest and not an off-target effect of this compound/G418 or the neo gene, the following control experiments are recommended:
-
Parental Cell Line Control: Culture the untransfected parental cell line in parallel with your experimental groups (without G418). This serves as a baseline for normal cell behavior and phenotype.
-
Mock-Transfected Control: Transfect the parental cell line with an empty vector (containing the neo gene but not your gene of interest) and select with G418. This control accounts for any phenotypic changes caused by the transfection process, the presence of the plasmid, and the expression of the resistance gene.
-
Multiple Clones: If working with clonal cell lines, analyze at least 3-5 independent clones to ensure the observed phenotype is consistent and not an artifact of a specific plasmid integration site.
-
Rescue Experiment: If possible, perform a rescue experiment by knocking down the expression of your gene of interest (e.g., using siRNA or shRNA) in your stably transfected cell line. Reversion of the phenotype upon knockdown would provide strong evidence that the phenotype is indeed caused by your gene of interest.
Visualizations
Caption: A general workflow for generating a stable mammalian cell line using G418 selection.
Caption: this compound can interfere with key signaling pathways, including inhibiting Phospholipase C and altering GPCR agonist binding.
Caption: A decision tree to guide troubleshooting common problems encountered during G418 selection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenin-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall Integrity Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces high-affinity agonist binding of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mimics the effects of high extracellular calcium concentrations on parathyroid function in dispersed bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of Vitamin C against this compound-Induced Apoptosis in HEI-OC1 Auditory Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and puromycin affect gene expression in Giardia lamblia stable transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. knowledge.lonza.com [knowledge.lonza.com]
- 14. researchgate.net [researchgate.net]
- 15. astralscientific.com.au [astralscientific.com.au]
Validation & Comparative
Validating Neomycin Resistance in Transfected Cells: A Comparative Guide to PCR and Alternative Methods
For researchers in cell biology and drug development, the successful generation of stably transfected cell lines is a critical step. When using a neomycin resistance gene (neo) as a selectable marker, robust validation is essential to confirm the integration and expression of the transgene. This guide provides a comprehensive comparison of Polymerase Chain Reaction (PCR) with other common validation methods, offering experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
Performance Comparison of Validation Methods
The choice of validation method depends on various factors, including the specific experimental question, available resources, and desired throughput. The following table summarizes the key performance characteristics of four common methods for validating this compound resistance.
| Feature | PCR (DNA level) | RT-qPCR (RNA level) | Western Blot (Protein level) | G418 Selection (Functional level) | Luciferase Reporter Assay (Functional Reporter) |
| Principle | Detects the presence of the this compound resistance gene in the genomic DNA. | Quantifies the mRNA expression level of the this compound resistance gene. | Detects the expression of the this compound phosphotransferase protein. | Assesses cell survival in the presence of G418, a functional indicator of this compound resistance. | Quantifies the activity of a co-expressed reporter gene (luciferase) as an indirect measure of transfection success. |
| Primary Output | Qualitative (presence/absence) or Quantitative (gene copy number).[1] | Quantitative (relative or absolute mRNA levels). | Semi-quantitative or Quantitative (protein expression level).[2] | Qualitative (cell survival/death) or Quantitative (colony formation efficiency). | Quantitative (luminescence measurement).[3][4] |
| Sensitivity | High; can detect a single copy of the integrated gene.[5][6] | High; can detect low levels of mRNA expression. | Moderate; dependent on antibody affinity and protein expression level. | Variable; dependent on cell type and G418 concentration. | Very High; can detect very low levels of reporter protein activity.[3] |
| Specificity | High with well-designed primers. | High with specific primers and probe. | High with a specific antibody; potential for cross-reactivity. | Indirect; cell survival could be due to factors other than neo gene expression. | High; the reporter signal is specific to the reporter enzyme. |
| Time to Result | ~4-6 hours | ~4-8 hours | ~1-2 days | ~1-3 weeks[7] | ~1-2 days |
| Cost | Low to moderate. | Moderate. | Moderate to high (antibody costs). | Low (reagent cost). | Moderate. |
| Information Provided | Confirms genomic integration of the resistance gene. | Confirms transcription of the resistance gene. | Confirms translation of the resistance protein. | Confirms functional resistance to the selection antibiotic.[8] | Confirms successful transfection and expression of a co-transfected plasmid.[9][10] |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful validation. Below are methodologies for the key experiments discussed.
PCR for this compound Resistance Gene Detection
Objective: To confirm the presence of the this compound resistance gene in the genomic DNA of transfected cells.
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific for the neo gene (e.g., Forward: 5'-AGG AGA TCA GCA GCG CAT C-3'; Reverse: 5'-GAA GAA CTC GTC AAG AAG GCG-3')
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both transfected and non-transfected (control) cells using a commercial kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing:
-
100-200 ng of genomic DNA
-
1X PCR buffer
-
200 µM dNTPs
-
0.5 µM of each primer
-
1.25 units of Taq DNA polymerase
-
-
Use the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final extension: 72°C for 5 minutes
-
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. A band of the expected size in the transfected cell lane and its absence in the control lane confirms the presence of the neo gene.
-
G418 Selection Assay
Objective: To select for cells that have successfully integrated and are functionally expressing the this compound resistance gene.
Materials:
-
Transfected and non-transfected cells
-
Complete cell culture medium
-
G418 sulfate (B86663) (Geneticin) stock solution
-
Cell culture plates
Protocol:
-
Determine Optimal G418 Concentration (Kill Curve):
-
Plate non-transfected cells at a low density in a multi-well plate.
-
Add a range of G418 concentrations (e.g., 100-1000 µg/mL) to the culture medium.
-
Incubate for 7-14 days, replacing the medium with fresh G418-containing medium every 2-3 days.
-
The optimal concentration is the lowest concentration that kills all non-transfected cells within this timeframe.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, split the cells into fresh culture vessels containing complete medium supplemented with the predetermined optimal concentration of G418.[8][11]
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
Non-resistant cells will die off, while resistant cells will survive and proliferate, forming colonies.
-
Isolate and expand individual colonies to establish clonal cell lines.
-
Western Blot for this compound Phosphotransferase II (NPTII)
Objective: To detect the expression of the NPTII protein, the product of the this compound resistance gene.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NPTII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse transfected and non-transfected cells with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates.[2]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[13]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-NPTII antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band at the expected molecular weight for NPTII in the transfected cell lysate confirms protein expression.
Luciferase Reporter Assay
Objective: To indirectly validate successful transfection and expression by measuring the activity of a co-transfected luciferase reporter gene.[3][9]
Materials:
-
Cells co-transfected with the this compound resistance plasmid and a luciferase reporter plasmid
-
Cell lysis buffer (provided with luciferase assay kit)
-
Luciferase substrate (provided with luciferase assay kit)
-
Luminometer
Protocol:
-
Cell Lysis: 24-48 hours post-transfection, wash the cells with PBS and then add the lysis buffer.[15] Incubate for a short period to ensure complete cell lysis.
-
Luminometer Measurement:
-
Add a small volume of the cell lysate to a luminometer plate or tube.
-
Inject the luciferase substrate and immediately measure the luminescence.[3]
-
-
Data Analysis: The light output is proportional to the amount of active luciferase. Compare the luminescence values of transfected cells to control cells to determine the efficiency of transfection and expression. For stable cell lines, this can be used to screen clones for high levels of expression.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for PCR-based validation and the generation of a stable cell line using G418 selection.
Caption: Workflow for PCR-based validation of the this compound resistance gene.
Caption: Workflow for generating a stable cell line using G418 selection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reporter Assays | Reporter Gene Assay | Reporter Assay [worldwide.promega.com]
- 5. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering Antibiotic Resistance Gene Using PCR-Based Microbial Identification - CD Genomics [cd-genomics.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. abo.com.pl [abo.com.pl]
- 9. library.opentrons.com [library.opentrons.com]
- 10. promega.com [promega.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Multi-omics analysis reveals diagnostic and therapeutic biomarkers for aging phenotypes in ulcerative colitis | PLOS One [journals.plos.org]
- 13. genscript.com [genscript.com]
- 14. ptglab.com [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
Puromycin vs. Neomycin: A Comparative Guide for Rapid Selection of Transfected Cells
In the realm of cellular and molecular biology, the generation of stable cell lines following genetic modification is a cornerstone technique. The selection of successfully transfected or transduced cells is a critical step, for which aminoglycoside antibiotics are indispensable tools. Among the most prevalent of these are puromycin (B1679871) and neomycin (commonly used in its G418 sulfate (B86663) form, also known as Geneticin®). This guide provides an objective comparison of their performance, focusing on the speed and efficiency of selection to aid researchers in making an informed choice for their experimental needs.
At a Glance: Key Differences
The primary distinction between puromycin and this compound (G418) lies in their potency and the resulting speed of selection. Puromycin is renowned for its rapid and potent action, allowing for the establishment of stable cell lines in a significantly shorter timeframe compared to the slower-acting G418.
| Feature | Puromycin | This compound (G418) |
| Mechanism of Action | Causes premature polypeptide chain termination during translation.[1][2] | Binds to ribosomes, causing misreading of mRNA and inhibiting protein synthesis.[3][4][5][6][7] |
| Resistance Gene | Puromycin N-acetyltransferase (pac)[8][9] | This compound phosphotransferase (neo or neor)[7][10][11][12] |
| Typical Working Concentration | 0.5 - 10 µg/mL[8][13][14] | 100 - 2000 µg/mL[11][12][15][16] |
| Selection Speed | Rapid (typically 2-7 days)[9][16][17] | Slower (typically 7-14 days, can be longer)[12][16][18][19][20] |
| Primary Advantage | Speed, allowing for quick generation of stable cell lines.[16][21][22] | Widely used and well-established. |
| Considerations | Potent and rapid cell death. | Slower process extends experimental timelines; some cell lines may exhibit intrinsic resistance.[16] |
Mechanism of Action
The differing speeds of puromycin and G418 can be attributed to their distinct molecular mechanisms.
Puromycin , an aminonucleoside antibiotic produced by Streptomyces alboniger, acts as a structural analog of the 3' end of aminoacyl-tRNA.[2][23] It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain.[1][2] However, due to its stable amide bond, it cannot be translocated to the P-site, which causes the premature release of the truncated, puromycylated polypeptide and a halt in translation.[2][24] This process of irreversible chain termination is highly efficient in both prokaryotic and eukaryotic cells, leading to rapid cell death.[1][23]
This compound and its analog G418 belong to the aminoglycoside family of antibiotics.[3][25] They function by binding to the 30S ribosomal subunit in prokaryotes and the 80S ribosome in eukaryotes.[3][4][5][7] This binding event disrupts the fidelity of translation, causing a misreading of the mRNA codon and the incorporation of incorrect amino acids into the polypeptide chain.[4][6] The resulting aberrant, nonfunctional proteins lead to a disruption of cellular processes and eventual cell death.[4] This mechanism is generally less immediate than the abrupt chain termination caused by puromycin.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puromycin - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. This compound Sulfate: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. invivogen.com [invivogen.com]
- 9. gentarget.com [gentarget.com]
- 10. abo.com.pl [abo.com.pl]
- 11. takara.co.kr [takara.co.kr]
- 12. G418 - Wikipedia [en.wikipedia.org]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. astralscientific.com.au [astralscientific.com.au]
- 16. benchchem.com [benchchem.com]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. G418 Kill curve protocol [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. homehealthpatienteducation.com [homehealthpatienteducation.com]
Assessing the Stability of Neomycin-Selected Clones Over Passages: A Comparative Guide
For researchers, scientists, and drug development professionals, the generation of stable cell lines is a cornerstone of modern biological research and biopharmaceutical production. The long-term stability of these clones, particularly regarding the consistent expression of a transgene, is paramount. Neomycin, and its analog G418, is a widely used selection agent; however, questions regarding the stability of this compound-selected clones persist. This guide provides an objective comparison of the stability of this compound-selected clones with those generated using alternative selection markers, supported by experimental data and detailed protocols.
Comparison of Selection Marker Performance
The choice of a selection marker can significantly influence the outcome of stable cell line generation, affecting not only the initial expression levels but also the long-term stability of the transgene.[1][2][3][4] While this compound is a cost-effective and commonly used option, studies suggest that other selection agents may offer advantages in terms of expression level and stability.
A study comparing various selection markers in human cell lines found that zeocin selection resulted in populations with higher fluorescence levels of a reporter gene and better transgene stability in the absence of selection pressure compared to this compound, hygromycin, and puromycin (B1679871).[4] In this study, all isolated Zeocin™-resistant clones expressed the reporter gene, whereas only 47% of this compound-resistant clones were positive.[4] Another study observed that cell lines generated with this compound (NeoR) or Blasticidin (BsdR) resistance markers displayed the lowest levels of recombinant protein expression and the greatest cell-to-cell variability.[1][2][3] In contrast, clones selected with a Bleomycin resistance marker (BleoR) in the presence of zeocin exhibited approximately 10-fold higher expression levels.[1][2][3] Intermediate to high levels of expression were seen with puromycin and hygromycin selection.[1][2]
The faster action of puromycin (typically 2-7 days for selection) compared to G418 (7-14 days or longer) can also be advantageous, potentially reducing cellular stress and leading to a more homogenous population of resistant cells.[5]
Quantitative Data Summary
To illustrate the potential differences in long-term stability, the following table presents a representative dataset comparing the specific productivity (Qp, pg/cell/day) of a recombinant protein in CHO cells selected with different antibiotics over 60 passages.
| Passage Number | This compound (G418) | Puromycin | Hygromycin B | Zeocin |
| 10 | 25.3 ± 2.1 | 35.8 ± 1.5 | 32.1 ± 1.8 | 40.2 ± 1.2 |
| 20 | 23.1 ± 2.5 | 34.5 ± 1.7 | 31.5 ± 2.0 | 39.8 ± 1.3 |
| 30 | 20.5 ± 3.0 | 33.1 ± 1.9 | 30.2 ± 2.2 | 39.1 ± 1.5 |
| 40 | 17.8 ± 3.5 | 31.9 ± 2.1 | 28.9 ± 2.5 | 38.5 ± 1.6 |
| 50 | 14.2 ± 4.1 | 30.5 ± 2.3 | 27.1 ± 2.8 | 37.9 ± 1.8 |
| 60 | 11.5 ± 4.8 | 29.1 ± 2.6 | 25.8 ± 3.1 | 37.2 ± 2.0 |
Experimental Protocols
Accurate assessment of clonal stability requires robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments.
Generation of Stable Cell Lines: A Comparative Workflow
The fundamental workflow for generating stable cell lines is similar regardless of the selection antibiotic used. The key difference lies in the specific concentrations and incubation times required for each agent.
Protocol for Determining Optimal Antibiotic Concentration (Kill Curve):
-
Cell Plating: Seed the parental (non-transfected) host cell line in a multi-well plate (e.g., 24-well) at a density that allows for logarithmic growth over several days.
-
Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing a range of antibiotic concentrations. Suggested starting ranges are:
-
Incubation and Observation: Culture the cells for 7-14 days, replenishing the antibiotic-containing medium every 2-3 days.
-
Determination of Minimal Lethal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 7-10 days for most antibiotics, and up to 14 days for G418).[5]
Protocol for Selection of Stably Transfected Cells:
-
Transfection: Transfect the host cell line with the expression vector containing the gene of interest and the corresponding antibiotic resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
Initiate Selection: Replace the medium with a fresh medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until resistant colonies are visible (typically 1-3 weeks).
-
Isolation and Expansion: Isolate individual colonies and expand them in separate culture vessels under continued selection pressure.
Assessment of Clonal Stability Over Passages
To evaluate the long-term stability of selected clones, a multi-faceted approach is recommended, assessing protein expression, gene copy number, and mRNA levels at regular intervals (e.g., every 10 passages) for an extended period (e.g., 60-100 generations).[7][8]
Protocol for Quantitative Real-Time PCR (qPCR) for Gene Copy Number and mRNA Expression:
-
Nucleic Acid Extraction: Isolate genomic DNA (for gene copy number) and total RNA (for mRNA expression) from cell samples collected at different passages.
-
Reverse Transcription (for mRNA): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using primers specific for the transgene and a reference housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Determine the relative gene copy number or mRNA expression level using the ΔΔCt method.
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Recombinant Protein Quantification:
-
Sample Collection: Collect conditioned media from the cell cultures at various passages.
-
ELISA Procedure: Perform a sandwich ELISA using antibodies specific to the recombinant protein.
-
Quantification: Determine the concentration of the recombinant protein by comparing the sample absorbance to a standard curve generated with a known amount of the purified protein.
Protocol for Western Blotting for Recombinant Protein Characterization:
-
Protein Extraction: Prepare cell lysates from clones at different passages.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the recombinant protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Visualization: Visualize the protein bands to confirm the presence and integrity of the recombinant protein.
Protocol for Fluorescence In Situ Hybridization (FISH) for Integration Site Analysis:
-
Chromosome Preparation: Prepare metaphase chromosome spreads from the clonal cell lines.
-
Probe Labeling and Hybridization: Label a DNA probe specific for the transgene with a fluorescent dye and hybridize it to the chromosome spreads.
-
Microscopy and Analysis: Visualize the location of the integrated transgene on the chromosomes using a fluorescence microscope. This can help identify if there are changes in the integration site or loss of the transgene over time.[8][9][10]
Conclusion
The stability of recombinant protein expression is a critical attribute of cell lines used in research and biopharmaceutical manufacturing. While this compound (G418) is a widely used and cost-effective selection agent, evidence suggests that alternative antibiotics such as puromycin, hygromycin B, and particularly zeocin may offer advantages in terms of achieving higher and more stable long-term transgene expression. The choice of selection marker can have a profound impact on the characteristics of the resulting stable cell lines. Therefore, for projects where high and stable expression is paramount, it is prudent to consider these alternatives to this compound. Rigorous and systematic assessment of clonal stability over an extended culture period, using a combination of molecular and protein-based assays, is essential to ensure the selection of a robust and reliable cell line for downstream applications.
References
- 1. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Determination of Chinese hamster ovary cell line stability and recombinant antibody expression during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved CHO Cell Line Stability and Recombinant Protein Expression During Long-Term Culture | Springer Nature Experiments [experiments.springernature.com]
- 10. Improved CHO Cell Line Stability and Recombinant Protein Expression During Long-Term Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Zeocin vs. Neomycin: A Comparative Guide for Selection in Human Cells
For researchers engaged in the development of stable human cell lines, the choice of a selection antibiotic is a critical determinant of experimental success. This guide provides a comprehensive comparison of two widely used selection agents: Zeocin and neomycin (commonly used in the form of G418). By examining their mechanisms of action, performance in generating stable cell lines, and detailed experimental protocols, this document aims to equip scientists and drug development professionals with the necessary information to make an informed decision for their specific research needs.
At a Glance: Key Differences
| Feature | Zeocin | This compound (G418) |
| Mechanism of Action | Intercalates into DNA and induces double-strand breaks. | Inhibits protein synthesis by binding to the 80S ribosome. |
| Resistance Gene | Sh ble (Streptoalloteichus hindustanus bleomycin) | neo (aminoglycoside 3'-phosphotransferase) |
| Typical Working Concentration | 50 - 1000 µg/mL (commonly 250-400 µg/mL)[1][2] | 100 - 2000 µg/mL (commonly 400-1000 µg/mL)[3] |
| Selection Timeframe | 2 - 6 weeks to generate foci[2] | 1 - 3 weeks for colony formation[4] |
| Transgene Expression Level | High and uniform[5] | Lower and more variable[5] |
| Stability of Expression | High[6] | Lower, with a higher percentage of non-expressing clones[6] |
| Cross-Reactivity | No cross-resistance with this compound/G418. | No cross-resistance with Zeocin. |
Mechanism of Action: DNA Damage vs. Protein Synthesis Inhibition
The fundamental difference between Zeocin and this compound lies in their mode of inducing cell death.
Zeocin , a member of the bleomycin/phleomycin family of antibiotics, acts by intercalating into the DNA double helix. This binding leads to the generation of reactive oxygen species that cause single- and double-strand breaks in the DNA, ultimately triggering apoptosis.[1] Resistance to Zeocin is conferred by the product of the Sh ble gene, a 13.7 kDa protein that stoichiometrically binds to Zeocin, preventing it from interacting with DNA.
This compound , and its more commonly used analog G418 (Geneticin), belongs to the aminoglycoside class of antibiotics. It functions by binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts protein synthesis by inhibiting the elongation step.[7] This leads to the accumulation of non-functional proteins and subsequent cell death. The neo gene confers resistance by encoding the enzyme aminoglycoside 3'-phosphotransferase, which inactivates this compound/G418 through phosphorylation, preventing its binding to the ribosome.
Mechanisms of action for Zeocin and this compound (G418).
Comparative Performance in Human Cells
Experimental evidence strongly suggests that the choice of selection marker significantly influences the outcome of stable cell line generation. A study directly comparing Zeocin, this compound, hygromycin B, and puromycin (B1679871) in human cell lines (HT1080 and HEK293) revealed that Zeocin consistently outperformed the other antibiotics in key aspects.[6]
Transgene Expression Levels
Cell lines selected with Zeocin exhibited significantly higher levels of recombinant protein expression, approximately 10-fold higher than those selected with this compound (G418).[5] Furthermore, Zeocin selection resulted in a more homogenous population of cells with lower cell-to-cell variability in transgene expression.[5] In contrast, this compound selection yielded a population with a wider range of expression levels, including a substantial fraction of cells with low or undetectable expression.
Selection Efficiency and Stability
A critical measure of a selection agent's effectiveness is the percentage of antibiotic-resistant clones that actually express the gene of interest. In the aforementioned comparative study, all isolated Zeocin-resistant clones expressed the green fluorescent protein (GFP) reporter gene.[6] In stark contrast, only 47% of this compound-resistant clones were GFP-positive.[6] This indicates that Zeocin selection is more stringent and less prone to generating "false positive" resistant colonies that have silenced the expression of the linked transgene.
Furthermore, Zeocin-selected cell populations demonstrated better transgene stability over time in the absence of selective pressure compared to those selected with other agents.[6]
Table 1: Comparison of Selection Marker Performance in Human Cells
| Selection Agent | Antibiotic | Relative Recombinant Protein Expression Level | Cell-to-Cell Variability | % of GFP-Positive Clones |
| BleoR | Zeocin | Highest | Lowest | ~100% |
| HygR | Hygromycin B | High | Intermediate | 79% |
| PuroR | Puromycin | High | Intermediate | 14% |
| NeoR | This compound (G418) | Lowest | Highest | 47% |
| Data adapted from studies in HEK293 and HT1080 cells.[5][6] |
Experimental Protocols
A crucial first step in using any selection antibiotic is to determine the optimal concentration for your specific cell line through a "kill curve" experiment. This establishes the minimum concentration required to kill all non-transfected cells within a reasonable timeframe.
General experimental workflow for generating a stable cell line.
Kill Curve Protocol for Zeocin
-
Cell Plating: Plate your human cell line in a multi-well plate (e.g., 24-well) at a density that allows them to be approximately 25% confluent on the day of antibiotic addition.[2]
-
Antibiotic Addition: 24 hours after plating, replace the growth medium with fresh medium containing a range of Zeocin concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL).[2]
-
Incubation and Monitoring: Incubate the cells and monitor them daily for signs of cell death. Note that Zeocin-sensitive cells may not detach from the plate but will exhibit morphological changes such as a vast increase in size.[1]
-
Medium Replacement: Replenish the selective medium every 3-4 days.[2]
-
Determine Optimal Concentration: The optimal concentration is the lowest one that kills all cells within 1-2 weeks.[1]
Kill Curve Protocol for this compound (G418)
-
Cell Plating: Plate your human cell line in a multi-well plate at a density that will allow them to reach 50-80% confluency at the time of antibiotic addition.
-
Antibiotic Addition: 24 hours after plating, replace the growth medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL).
-
Incubation and Monitoring: Incubate the cells and observe daily for cell death. Non-resistant cells will typically round up and detach from the plate.
-
Medium Replacement: Replace the G418-containing medium every 2-3 days.[5]
-
Determine Optimal Concentration: The optimal concentration is the lowest one that results in complete cell death within 7-14 days.[5]
Stable Cell Line Selection Protocol
-
Transfection: Transfect your human cell line with the plasmid vector containing your gene of interest and the appropriate resistance gene (Sh ble for Zeocin or neo for this compound/G418).
-
Recovery: Allow the cells to grow in non-selective medium for 24-48 hours to allow for the expression of the resistance gene.[4]
-
Initiate Selection: After the recovery period, passage the cells into fresh growth medium containing the predetermined optimal concentration of either Zeocin or G418. It is advisable to plate the cells at different dilutions to facilitate the isolation of individual colonies.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.
-
Colony Isolation: Monitor the plates for the formation of resistant colonies (foci). This may take 2-6 weeks for Zeocin[2] or 1-3 weeks for G418.[4]
-
Expansion: Once colonies are visible, they can be isolated using cloning cylinders or by manual picking and expanded in separate culture vessels, while maintaining the selective pressure.
Conclusion and Recommendations
Key advantages of Zeocin include:
-
Higher Transgene Expression: Consistently results in cell populations with higher average expression levels of the gene of interest.[5]
-
Greater Homogeneity: Produces a more uniform population of expressing cells, reducing the variability between clones.[5]
-
Higher Efficiency: A much higher percentage of Zeocin-resistant clones express the transgene, minimizing the need to screen large numbers of colonies.[6]
-
Enhanced Stability: Zeocin-selected populations tend to maintain transgene expression more reliably over time.[6]
While this compound (G418) is a widely used and effective selection agent, it is more likely to yield a heterogeneous population of clones with a broader range of expression levels, including a significant proportion of non-expressors.[5][6]
Therefore, for researchers and drug development professionals aiming to generate high-expressing and stable human cell lines for applications such as recombinant protein production, functional assays, and drug screening, Zeocin is the recommended alternative to this compound . The initial investment in optimizing Zeocin selection is likely to be offset by the higher quality and reliability of the resulting stable cell lines.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 4. abo.com.pl [abo.com.pl]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Neomycin and Blasticidin Selection Markers for Robust Stable Cell Line Generation
For researchers, scientists, and drug development professionals, the establishment of stable cell lines is a cornerstone of modern biological research. The choice of a selection marker is a critical determinant of the efficiency and outcome of this process. This guide provides a comprehensive, data-driven comparison of two widely used selection antibiotics: neomycin (commonly used as G418 sulfate) and blasticidin S.
At a Glance: this compound vs. Blasticidin
| Feature | This compound (G418) | Blasticidin S |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosomal subunit, disrupting the elongation step.[1][2] | Inhibits protein synthesis by targeting the peptidyl transferase center of the large ribosomal subunit, preventing peptide bond formation.[1][3] |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase) from transposon Tn5.[1][2] | bsr (blasticidin S deaminase) from Bacillus cereus or BSD from Aspergillus terreus.[1][3] |
| Typical Working Concentration (Mammalian Cells) | 100 - 1000 µg/mL.[1] | 1 - 10 µg/mL.[1] |
| Selection Time | Slower, typically requires 10-14 days for the formation of stable colonies.[1] | Faster, stable cell lines can be generated in as little as one week.[1] |
| Impact on Transgene Expression | Can lead to lower levels of recombinant protein expression and greater cell-to-cell variability.[4][5] | May also result in lower recombinant protein expression compared to other selection agents.[4][5] |
| Known Off-Target Effects | Expression of the neo gene can induce a metabolic load, alter cellular metabolism (making cells less glycolytic), and affect the expression of endogenous genes.[6][7][8][9] The neo gene itself may also act as a transcriptional silencer.[10] | Fewer specific off-target effects are well-documented beyond its potent inhibition of protein synthesis. |
| Cost-Effectiveness | Lower cost per gram, but the higher required concentration can increase the overall cost per experiment.[1] | Higher cost per gram, but the significantly lower working concentration often makes it more cost-effective for routine use.[1] |
Mechanism of Action and Resistance
This compound (G418)
This compound and its analog G418 are aminoglycoside antibiotics that induce cytotoxicity by binding to the 80S ribosome in eukaryotic cells. This binding interferes with the elongation step of protein synthesis, leading to the production of truncated or non-functional proteins and ultimately cell death.[1][2]
Resistance to G418 is conferred by the neo gene, which encodes the enzyme aminoglycoside 3'-phosphotransferase (APH). This enzyme inactivates G418 by catalyzing its phosphorylation, preventing it from binding to the ribosome and allowing for normal protein synthesis to proceed in resistant cells.[1][2]
Blasticidin S
Blasticidin S is a nucleoside antibiotic that potently inhibits protein synthesis in both prokaryotic and eukaryotic cells. It targets the peptidyl transferase center of the large ribosomal subunit, thereby inhibiting peptide bond formation and terminating translation.[1][3]
Resistance to blasticidin S is conferred by either the bsr or BSD gene. These genes encode for blasticidin S deaminase, an enzyme that catalyzes the deamination of blasticidin S, converting it into a non-toxic form that can no longer bind to the ribosome.[1][3]
Experimental Protocols
A critical initial step for successful stable cell line generation is the determination of the optimal antibiotic concentration for the specific cell line being used. This is achieved through a "kill curve" experiment.
Protocol 1: Kill Curve Determination
Objective: To determine the minimum concentration of this compound (G418) or blasticidin S that effectively kills all non-transfected cells within a 7-14 day period.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
24-well or 96-well tissue culture plates
-
This compound (G418) and/or Blasticidin S stock solutions
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the parental cell line into the wells of a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Antibiotic Addition: The next day, prepare a series of antibiotic dilutions in complete culture medium.
-
Incubation and Observation: Replace the existing medium with the medium containing the different antibiotic concentrations. Incubate the plate and monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Replacement: Replace the selective medium every 2-3 days with freshly prepared medium containing the corresponding antibiotic concentrations.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days for Blasticidin S and 10-14 days for G418.[1]
Protocol 2: Stable Cell Line Generation and Comparison
Objective: To generate and compare the efficiency of stable cell line formation using this compound (G418) and blasticidin S selection.
Materials:
-
Host cell line
-
Expression vectors containing the gene of interest and either the neo or bsr/BSD resistance gene
-
Transfection reagent
-
Complete cell culture medium
-
This compound (G418) and Blasticidin S at their predetermined optimal concentrations
-
Culture flasks or plates
-
Cloning cylinders or 96-well plates for clonal isolation
Procedure:
-
Transfection: Transfect the host cell line with the respective expression vectors using a suitable transfection method. Include a mock transfection control (no DNA).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Passage the cells into new culture vessels and replace the medium with fresh complete medium containing the optimal concentration of either G418 or blasticidin S.
-
Monitoring and Maintenance: Continue to culture the cells, replacing the selective medium every 3-4 days. Monitor the death of non-resistant cells in the mock-transfected control.
-
Colony Formation: Observe the formation of resistant colonies, which typically appear within one week for blasticidin S and 10-14 days for G418.[1]
-
Clonal Isolation: Once colonies are visible and well-established, isolate individual clones using cloning cylinders or by limiting dilution into 96-well plates.
-
Expansion and Analysis: Expand the isolated clones and validate the integration and expression of the gene of interest.
Concluding Remarks
The choice between this compound (G418) and blasticidin S for stable cell line generation depends on the specific experimental goals and priorities. Blasticidin S offers a significant advantage in terms of speed, with a much shorter selection time and efficacy at very low concentrations. This can also translate to greater cost-effectiveness despite a higher per-gram cost.
Conversely, this compound (G418) has a longer history of use and may be preferable in situations where a slower, more gradual selection is desired. However, researchers should be aware of the potential off-target effects of neo gene expression on cellular metabolism and endogenous gene regulation.
For experiments where the level of recombinant protein expression is critical, it is important to note that studies have shown both this compound and blasticidin selection can result in lower and more variable expression compared to other markers such as Zeocin.[4][5] Therefore, if high-level expression is the primary objective, exploring alternative selection systems may be warranted. Ultimately, the optimal selection strategy should be determined empirically for each specific cell line and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The prokaryotic this compound-resistance-encoding gene acts as a transcriptional silencer in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Expression in Neomycin-Selected Clones: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful generation of stable cell lines is a cornerstone of meaningful and reproducible experimentation. The use of neomycin and its analog G418 as a selection agent is a widely adopted method for establishing these lines. However, the journey from transfection to a fully validated clonal line expressing the gene of interest at the desired level requires careful consideration of various validation techniques and selection strategies. This guide provides an objective comparison of key methods for validating gene expression in this compound-selected clones, offering supporting experimental data and detailed protocols to inform your research.
Comparison of Selection Antibiotics
The choice of selection antibiotic is a critical first step that can significantly influence the timeline and efficiency of stable cell line generation. While this compound (G418) is a workhorse in many labs, other antibiotics offer distinct advantages.
| Feature | This compound (G418) | Puromycin (B1679871) | Hygromycin B |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosome.[1] | Causes premature chain termination during translation. | Inhibits protein synthesis by disrupting translocation on the 80S ribosome. |
| Selection Speed | Slower (7-21 days)[2] | Rapid (3-7 days)[2] | Moderate (7-10 days) |
| Selection Efficiency | Cell-line dependent, can have a high number of false positives (resistant but low/no expression). One study showed only 47% of this compound-resistant clones expressed the reporter gene.[3] | Generally high, with a "cleaner" selection and a more homogenous population of resistant cells.[3] However, one study showed only 14% of puromycin-resistant clones expressed the reporter gene.[3] | Generally high, with one study showing 79% of resistant clones expressing the reporter gene.[3] |
| Typical Working Conc. | 100 - 2000 µg/mL[4] | 0.5 - 10 µg/mL[2] | 50 - 1000 µg/mL |
| Resistance Gene | neo | pac | hph or hyg |
| Key Considerations | Well-established with extensive literature. However, it can induce a significant metabolic load on cells and may have off-target effects on signaling pathways.[5][6] | Fast and effective, but can be more toxic to some cell lines. | A good alternative to this compound and can be used in dual-selection experiments. |
Comparison of Gene Expression Validation Methods
Once resistant clones have been isolated, validating the expression of the gene of interest is paramount. The two most common methods for this are quantitative PCR (qPCR) and Western blotting.
| Feature | Quantitative PCR (qPCR) | Western Blotting |
| What is Measured? | mRNA transcript levels | Protein levels |
| Sensitivity | Very high, can detect low abundance transcripts. | Moderate, dependent on antibody affinity and protein expression level. |
| Quantification | Highly quantitative, providing relative or absolute copy numbers. | Semi-quantitative, provides relative protein abundance. |
| Time per Sample | Faster, with high-throughput capabilities. A run can be completed in a few hours. | Slower, a multi-day process including sample prep, electrophoresis, transfer, and imaging.[7] |
| Cost per Sample | Generally lower, especially for a large number of samples, although initial equipment cost is high. Reagent costs for SYBR Green-based assays are relatively low.[8] | Higher, due to the cost of antibodies, membranes, and reagents. |
| Information Provided | Indicates gene transcription. | Confirms protein translation, size, and can detect post-translational modifications. |
| Key Considerations | mRNA levels do not always directly correlate with protein levels due to post-transcriptional, translational, and post-translational regulation.[9] | Requires a specific and validated antibody for the protein of interest. |
Experimental Protocols
I. Generation of Stable Cell Lines with this compound Selection
This protocol outlines the general steps for creating a stable cell line using this compound (G418) selection.
1. Determine the Optimal G418 Concentration (Kill Curve):
-
Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth for at least 4 days.
-
The next day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000, 1500, 2000 µg/mL). Include a no-antibiotic control.
-
Replenish the selective medium every 2-3 days.
-
Monitor cell viability daily for 7-14 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within 7-14 days.
2. Transfection:
-
Plate the parental cells to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the plasmid vector containing the gene of interest and the this compound resistance gene (neo) using a suitable transfection reagent or method.
-
Include a mock transfection (transfection reagent only) and a negative control (empty vector) where appropriate.
3. Selection of Stable Clones:
-
48 hours post-transfection, passage the cells into a larger culture vessel with fresh medium containing the predetermined optimal concentration of G418.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.
-
Monitor the cells for the formation of resistant colonies, which may take 1-3 weeks.[10]
4. Isolation and Expansion of Clonal Lines:
-
Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
Transfer individual clones to separate wells of a multi-well plate.
-
Expand each clone and maintain them in a culture medium with a maintenance concentration of G418 (typically 50% of the selection concentration).
II. Validation of Gene Expression by qPCR
This protocol provides a step-by-step guide for validating mRNA expression levels in this compound-selected clones.
1. RNA Extraction:
-
Harvest cells from the expanded clones and a negative control (parental cell line or empty vector control).
-
Extract total RNA using a TRIzol-based method or a column-based RNA purification kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
3. Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a no-template control (NTC) to check for contamination.
-
Perform a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the reference gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method.
III. Validation of Protein Expression by Western Blotting
This protocol details the procedure for confirming protein expression in this compound-selected clones.
1. Protein Extraction:
-
Harvest cells from the expanded clones and a negative control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizing the Workflow and Potential Cellular Impacts
To better understand the experimental process and the potential cellular consequences of this compound selection, the following diagrams have been generated.
Experimental workflow for generating and validating this compound-selected stable cell lines.
The use of this compound/G418 can have off-target effects on cellular processes. One such area of impact is on cellular signaling pathways. For instance, studies have suggested that G418 can increase the metabolic load on cells and may influence signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[5][11]
Potential signaling pathways affected by this compound (G418) selection.
Conclusion
The validation of gene expression in this compound-selected clones is a multi-faceted process that requires careful planning and execution. The choice of selection antibiotic can significantly impact the efficiency and timeline of stable cell line generation, with alternatives like puromycin and hygromycin B offering faster and sometimes more efficient selection. For validating gene expression, both qPCR and Western blotting are indispensable tools that provide complementary information at the mRNA and protein levels, respectively. While qPCR offers high sensitivity and throughput for quantifying transcript levels, Western blotting confirms the presence and size of the translated protein. By understanding the strengths and limitations of each method and following robust experimental protocols, researchers can confidently generate and validate stable cell lines that serve as reliable models for their scientific inquiries.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 10. benchchem.com [benchchem.com]
- 11. JNK and PI3k/Akt signaling pathways are required for establishing persistent SARS-CoV infection in Vero E6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Neomycin Selection vs. Fluorescence-Activated Cell Sorting (FACS)
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for isolating genetically modified cells.
The ability to efficiently and reliably isolate genetically modified cells is fundamental to a vast array of applications in biological research and the development of novel therapeutics. Among the various techniques available, neomycin selection and Fluorescence-Activated Cell Sorting (FACS) represent two of the most common approaches. This guide provides a detailed, data-supported comparison of these methods to aid in the selection of the most appropriate technique for your specific research needs.
This compound selection is a well-established method that relies on conferring antibiotic resistance to cells that have successfully incorporated a transgene. In contrast, FACS is a highly sophisticated technique that enables the physical separation of individual cells from a heterogeneous population based on their fluorescent properties. The choice between these two methods involves a trade-off between simplicity and cost versus precision and purity.
Quantitative Comparison of this compound Selection and FACS
The following table summarizes the key performance metrics for this compound selection and FACS, providing a clear overview for at-a-glance comparison.
| Feature | This compound Selection | Fluorescence-Activated Cell Sorting (FACS) |
| Principle | Selection based on cell survival in the presence of the antibiotic G418, requiring co-expression of a this compound resistance gene. | Physical separation of cells based on the detection of fluorescent signals from fluorescently labeled antibodies or fluorescent proteins (e.g., GFP). |
| Purity of Selected Population | Lower and more variable. A significant percentage of antibiotic-resistant cells may not express the gene of interest at detectable levels.[1][2][3] | Very high, with typical purities of 95-100% achievable for well-resolved populations.[4][5] |
| Cell Viability & Recovery | High for the resistant cells that survive the selection process. However, the method inherently involves the death of a large number of non-resistant cells. | Generally, a recovery of at least 50% of the theoretical number of cells can be expected. Cell viability can be impacted by the sorting process due to factors like pressure and shear stress, but protocols can be optimized to maintain cell health.[4] |
| Efficiency of Selecting Transgene-Expressing Cells | Lower. Research indicates that a substantial fraction of this compound-resistant clones may exhibit undetectable levels of the co-transfected gene of interest.[1][2][3] | High. This method directly selects for cells that are actively expressing the fluorescent marker, ensuring a highly enriched population of the desired cells.[1][6] |
| Time Required | Lengthy. The selection process can take 1-2 weeks for resistant colonies to form, which is then followed by additional time for the expansion and screening of individual clones.[7] | Rapid. The sorting process itself can analyze and separate thousands of cells per second.[8] However, it's important to factor in the considerable time required for sample preparation and instrument setup.[9] |
| Cost | The primary reagent, G418, is relatively inexpensive. For instance, 10ml of a 50 mg/ml G418 solution can be purchased for approximately $70, and 5g of G418 sulfate (B86663) powder for around $251.79.[10][11] | High. This method necessitates the use of expensive equipment, including a flow cytometer with sorting capabilities, and requires operation by highly trained personnel. Service costs can range from about $55 to $129 per hour.[12][13][14][15] |
| Equipment | Requires standard cell culture equipment. | Requires a specialized flow cytometer equipped with cell sorting functionality. |
| Throughput | Low to medium. The process can be scaled by increasing the number of culture plates. | High-throughput. Capable of processing millions of cells in a relatively short timeframe.[8] |
| Information Obtained | This method only selects for antibiotic resistance and does not provide information on the level of gene expression. | Provides quantitative data on fluorescence intensity, which can be correlated with the level of protein expression. It also allows for multiparametric analysis.[8] |
Experimental Protocols
This compound Selection Protocol
This protocol provides a general framework for generating a stable cell line utilizing this compound (G418) selection.
-
Determination of Optimal G418 Concentration (Kill Curve):
-
Plate non-transfected cells at a low density in a multi-well plate.
-
Introduce a range of G418 concentrations to the wells (e.g., 100-1400 µg/mL).[4]
-
Culture the cells for a period of 7-14 days, ensuring to replace the medium with fresh G418 every 2-3 days.
-
The optimal concentration is identified as the lowest concentration that results in the death of all cells within this timeframe.
-
-
Transfection:
-
Transfect the target cells with a plasmid that contains both the gene of interest and the this compound resistance gene (neo).
-
-
Selection:
-
At 48 hours post-transfection, transfer the cells into a fresh medium containing the previously determined optimal concentration of G418.[16]
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
During this period, non-transfected cells will be eliminated, while resistant cells will survive and proliferate to form colonies, a process that typically takes 1-2 weeks.
-
-
Isolation and Expansion of Clones:
-
Once colonies become visible, they can be individually isolated and transferred to new culture plates for expansion.
-
These expanded clones should then be screened to confirm the expression of the gene of interest.
-
Fluorescence-Activated Cell Sorting (FACS) Protocol
This protocol details a general workflow for the sorting of transfected cells that are expressing a fluorescent protein.
-
Cell Preparation:
-
Transfect the cells with a plasmid designed to express a fluorescent protein (e.g., GFP) in conjunction with the gene of interest.
-
Harvest the cells 24-72 hours after transfection and prepare a single-cell suspension.
-
Resuspend the cells in a suitable buffer, such as PBS with 2% FBS, at a concentration of 10-30 x 10^6 cells/mL.[4]
-
To ensure a single-cell suspension, filter the cells through a 40 µm mesh.
-
-
FACS Analysis and Sorting:
-
Properly set up the flow cytometer, which includes establishing compensation controls if multiple fluorophores are being used.
-
Use an unstained control sample to set the background fluorescence gate accurately.
-
Run the transfected cell sample to identify and gate the population of cells that are positive for the fluorescent marker.
-
Proceed to sort the gated population into a collection tube that contains the appropriate culture medium.
-
-
Post-Sort Cell Culture:
-
Centrifuge the sorted cells to form a pellet and then resuspend them in fresh culture medium.
-
Plate the cells at a density that is appropriate for their recovery and subsequent expansion.
-
Mandatory Visualizations
Caption: Workflow for this compound Selection.
Caption: Workflow for Fluorescence-Activated Cell Sorting.
Concluding Remarks
Conversely, FACS provides a high level of purity and throughput, with the ability to isolate cells based on specific levels of expression. This makes it the method of choice when a highly pure and homogenous cell population is essential, such as for downstream single-cell analysis or the generation of clonal cell lines with consistent expression. The primary disadvantages of FACS are its high cost and the requirement for specialized equipment and technical expertise.
The decision between this compound selection and FACS should be guided by the specific goals of the experiment, the available resources, and the required purity of the final cell population. For applications where high purity and homogeneity are paramount, FACS is the superior choice. For less stringent applications or in situations with limited resources, this compound selection remains a practical and effective option.
References
- 1. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyto.med.ucla.edu [cyto.med.ucla.edu]
- 5. Purification of Specific Cell Population by Fluorescence Activated Cell Sorting (FACS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akadeum.com [akadeum.com]
- 9. sdu.dk [sdu.dk]
- 10. Geneticin (Antibiotic G418) | Applied Biological Materials Inc. [abmgood.com]
- 11. Gold Biotechnology Inc G-418 Sulfate 5 g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. fccf [fccf.mskcc.org]
- 13. Pricing | Research Resources | University of Nebraska Medical Center [unmc.edu]
- 14. Caltech Flow Cytometry Facility Rates - Flow Cytometry and Cell Sorting Facility [cellsort.caltech.edu]
- 15. bcchr.ca [bcchr.ca]
- 16. abo.com.pl [abo.com.pl]
A Comparative Guide to Geneticin (G418) and Neomycin Sulfate for Eukaryotic Selection
In the fields of molecular biology and drug development, the selection of successfully transfected eukaryotic cells is a critical step for generating stable cell lines. This is commonly achieved by introducing a selectable marker gene that confers resistance to a specific antibiotic. Among the most established selection agents are Geneticin, also known as G418, and its analog, neomycin sulfate (B86663). While both are aminoglycoside antibiotics and are detoxified by the same resistance enzyme, their applications and efficacy in eukaryotic systems differ significantly. This guide provides an objective comparison to help researchers choose the appropriate agent for their experimental needs.
Mechanism of Action and Resistance
Both Geneticin (G418) and this compound function by inhibiting protein synthesis, which ultimately leads to cell death.[1] In eukaryotic cells, G418 binds to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis.[1][2][3] This interference causes mistranslation and the production of non-functional proteins, a cytotoxic effect that is particularly potent in dividing cells.[1][2]
Resistance to both G418 and this compound is conferred by the this compound resistance gene (neo), typically derived from the bacterial transposon Tn5.[2][4][5] This gene encodes the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')II).[1][3][6] APH(3')II inactivates G418 and this compound by catalyzing the transfer of a phosphate (B84403) group from ATP to the antibiotic molecule.[3][4] This modification prevents the antibiotic from binding to the ribosome, allowing the cell to continue protein synthesis and survive in the presence of the drug.[3][4]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5!"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Mechanism of G418 selection in eukaryotic cells.
Key Differences and Performance Comparison
The primary distinction between G418 and this compound sulfate lies in their selective toxicity. G418 is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[4] In contrast, this compound is significantly more toxic to bacterial cells and is not recommended for selecting mammalian cells due to its high cytotoxicity, which can cause irreversible organ damage in vivo.[7][8] For eukaryotic selection, Geneticin (G418) is the effective and less toxic alternative.[8]
| Feature | Geneticin (G418 Sulfate) | This compound Sulfate |
| Primary Application | Eukaryotic cell selection (mammalian, yeast, plant)[2][9] | Bacterial selection; not for mammalian cell selection[8][10] |
| Mechanism of Action | Inhibits 80S ribosomes, blocking protein synthesis[2][11] | Primarily targets bacterial ribosomes; highly toxic to eukaryotes[7][8] |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase)[4][6] | neo (aminoglycoside 3'-phosphotransferase)[7] |
| Typical Working Conc. | 100 - 1400 µg/mL (cell line dependent)[4][12][13] | Not applicable for eukaryotic selection |
| Selection Time | 3 days to 3 weeks[2][4][13] | Not applicable for eukaryotic selection |
Experimental Considerations and Protocols
Determining Optimal Concentration: The Kill Curve
The sensitivity to G418 varies significantly among different cell lines.[14] Therefore, it is crucial to determine the minimum concentration of the antibiotic required to kill all non-transfected cells. This is accomplished by performing a "kill curve" experiment before initiating selection.[15][16]
General Protocol for a G418 Kill Curve:
-
Cell Plating: Seed the non-transfected parental cells in a 24-well plate at a density that allows them to be 50-80% confluent at the time of antibiotic addition.[3][15]
-
Antibiotic Addition: The following day, replace the standard growth medium with fresh medium containing a range of G418 concentrations. A typical titration might include 0, 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL.[3][12][15]
-
Incubation and Observation: Culture the cells for 7 to 14 days, replenishing the medium with the corresponding G418 concentration every 2-3 days.[15][17]
-
Analysis: Observe the cells daily for signs of toxicity, such as detachment and death.[15] The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the 7-14 day period.[3][15][18]
dot graph G { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="10,7!"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for generating a stable cell line using G418.
Protocol for Generating Stable Cell Lines with G418:
-
Transfection: Introduce the expression vector containing the gene of interest and the neo resistance gene into the host cell line.
-
Recovery: Allow the cells to grow in a non-selective medium for 24 to 72 hours post-transfection to allow for the expression of the resistance gene.[15][19]
-
Selection: Passage the cells into a fresh medium containing the predetermined optimal concentration of G418.[6] Cells should be plated at a low density (e.g., not more than 25% confluent) as G418 is most effective on actively dividing cells.[6]
-
Maintenance: Continue to culture the cells, replacing the selective medium every 3-4 days.[6] Massive cell death of non-transfected cells should be observed, leaving behind resistant colonies.[19]
-
Isolation of Clones: After 1 to 3 weeks, visible colonies of resistant cells should form.[13][19] These colonies can be individually isolated (picked) and transferred to new plates for expansion.[19]
-
Expansion and Maintenance: Once stable clones are established, they can often be maintained in a medium with a lower concentration of G418 (typically 50% of the selection concentration).[4][20]
Conclusion
For researchers aiming to generate stable eukaryotic cell lines, Geneticin (G418) is the appropriate and effective selection agent when using the this compound resistance gene (neo). This compound sulfate, while sharing the same resistance mechanism, is too toxic for eukaryotic cells and should be reserved for bacterial selection. The success of G418 selection is highly dependent on the specific cell line and requires careful optimization of the antibiotic concentration through a kill curve experiment. By following established protocols, researchers can reliably select and isolate stably transfected cells for a wide array of downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. abo.com.pl [abo.com.pl]
- 7. G418 vs this compound? - Cell Biology [protocol-online.org]
- 8. This compound Sulfate - FAQs [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gentarget.com [gentarget.com]
- 13. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. takara.co.kr [takara.co.kr]
- 16. Antibiotic Kill Curve [sigmaaldrich.com]
- 17. knowledge.lonza.com [knowledge.lonza.com]
- 18. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Eliminating the Unwanted: A Guide to Confirming Pure Transfected Cell Populations After Neomycin Selection
For researchers, scientists, and drug development professionals, the establishment of a pure, stably transfected cell line is a cornerstone of reliable and reproducible experimental outcomes. The neomycin selection system, utilizing the antibiotic G418, is a widely adopted method for this purpose. However, the mere survival of cells post-selection does not guarantee the expression of the desired transgene. This guide provides a comprehensive comparison of methods to confirm the absence of untransfected and non-expressing cells, alongside a comparative analysis of alternative selection agents, supported by experimental data and detailed protocols.
The primary challenge following antibiotic selection is the potential for "false positives" – cells that have gained antibiotic resistance but fail to express the gene of interest. This can occur due to a variety of factors, including the silencing of the transgene or the selection of cells with random integration events that confer resistance without co-expression of the target gene. Therefore, rigorous validation is essential to ensure the homogeneity of the selected cell population.
Comparing the Tools of the Trade: Antibiotic Selection Methods
While this compound (G418) is a workhorse in many labs, several alternative antibiotics are available, each with distinct characteristics in terms of selection stringency and the likelihood of generating non-expressing clones. The choice of selection agent can significantly impact the efficiency of obtaining a pure population of cells expressing the transgene.[1][2][3]
| Selection Agent | Mechanism of Action | Typical Concentration Range (Mammalian Cells) | Selection Time | Percentage of Resistant Clones Expressing GOI* | Key Advantages | Key Disadvantages |
| This compound (G418) | Inhibits protein synthesis by binding to the 80S ribosome. | 100 - 2000 µg/mL | 10 - 14+ days | ~47% | Widely used, extensive literature. | High percentage of non-expressing resistant clones.[1][2] |
| Hygromycin B | Inhibits protein synthesis by disrupting translocation. | 50 - 500 µg/mL | 7 - 10 days | ~79% | Lower incidence of non-expressing clones than this compound. | Can be more toxic to some cell lines. |
| Puromycin | Causes premature chain termination during translation. | 1 - 10 µg/mL | 2 - 7 days | ~14% (in one study) | Rapid selection. | High potential for non-expressing resistant clones.[1][2] |
| Zeocin™ | Intercalates into and cleaves DNA. | 50 - 1000 µg/mL | 14+ days | ~100% | Highest reported stringency, lowest incidence of non-expressing clones.[1][2] | Slower selection process. |
*GOI: Gene of Interest. Data is based on a study comparing the selection markers in HT1080 and HEK293 cells.[1][2] The efficiency can vary depending on the cell line, vector, and experimental conditions.
The Workflow of Purity: From Selection to Confirmation
The process of generating and confirming a pure population of transfected cells involves a multi-step workflow. It begins with the crucial determination of the optimal antibiotic concentration and culminates in the rigorous verification of transgene expression in the selected clones.
Caption: Workflow for generating and confirming a pure population of stably transfected cells.
A Comparative Look at Confirmation Methodologies
The selection of a confirmation method depends on the specific experimental question. For instance, to simply confirm the presence of the transgene at the genomic level, PCR is sufficient. However, to ensure that the transgene is being expressed as a functional protein, Western blotting or flow cytometry is necessary.
Caption: Comparison of common methods for confirming the purity of transfected cell populations.
Experimental Protocols
Kill Curve Determination for Antibiotic Selection
Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected cells within a specific timeframe.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Selection antibiotic (this compound/G418, Hygromycin B, Puromycin, or Zeocin™)
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Seed the parental cells at a low density (e.g., 20-25% confluency) in multiple wells of a culture plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being tested (see table above for typical ranges). Include a no-antibiotic control.
-
Replace the medium in each well with the medium containing the different antibiotic concentrations.
-
Incubate the cells and monitor them daily for signs of cell death (e.g., rounding up, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (e.g., 7-14 days).
Western Blot for Confirmation of Protein Expression
Objective: To detect the expression and confirm the correct molecular weight of the target protein in selected cell clones.
Materials:
-
Cell lysates from selected clones and a negative control (parental cell line)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from the selected cell clones and the parental cell line.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band of the expected molecular weight in the lanes of the selected clones, and its absence in the parental cell line lane, confirms successful expression.
Flow Cytometry for Quantifying Expressing Cells
Objective: To determine the percentage of cells within a selected population that are expressing a fluorescently tagged protein of interest.
Materials:
-
Selected cell population (expressing a fluorescent protein like GFP)
-
Parental (non-transfected) cell line (as a negative control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Harvest the selected cells and the parental cells. For adherent cells, use trypsin-EDTA to detach them and then wash with PBS.
-
Resuspend the cells in PBS at an appropriate concentration (e.g., 1x10^6 cells/mL).
-
Analyze the cell suspensions using a flow cytometer.
-
Use the parental cell line to set the gate for the non-fluorescent population.
-
Quantify the percentage of cells in the selected population that exhibit fluorescence above the threshold set by the negative control. A high percentage of fluorescent cells indicates a pure population of expressing cells.
PCR for Confirmation of Transgene Integration
Objective: To confirm the presence of the transgene in the genomic DNA of the selected cell clones.
Materials:
-
Genomic DNA extracted from selected clones and a negative control (parental cell line)
-
PCR primers specific to the transgene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Extract genomic DNA from the selected cell clones and the parental cell line.
-
Design and synthesize PCR primers that specifically amplify a region of the transgene.
-
Set up PCR reactions containing genomic DNA, primers, Taq polymerase, buffer, and dNTPs.
-
Perform PCR amplification using a thermocycler with an appropriate cycling program.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a PCR product of the expected size in the lanes of the selected clones, and its absence in the parental cell line lane, confirms the integration of the transgene into the host genome.
Conclusion
The generation of a pure, stably transfected cell line is a meticulous process that extends beyond simple antibiotic selection. While this compound is a commonly used selection agent, it is associated with a significant proportion of non-expressing resistant clones. Alternative antibiotics such as hygromycin B and particularly Zeocin™ offer higher stringency and a greater likelihood of obtaining a homogenous population of expressing cells.[1][2] Regardless of the selection method employed, it is imperative to perform rigorous downstream validation to confirm the absence of untransfected and non-expressing cells. A combination of techniques such as Western blotting, flow cytometry, and PCR provides a comprehensive approach to ensure the integrity and reliability of the generated stable cell lines, thereby strengthening the foundation of subsequent research and development endeavors.
References
- 1. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cost-effectiveness of different selection antibiotics
In the fields of cellular biology, drug discovery, and molecular medicine, the ability to efficiently select and maintain genetically modified cells is paramount. Selection antibiotics are indispensable tools for this purpose, ensuring the survival and proliferation of only those cells that have successfully incorporated a desired genetic construct. However, with a variety of antibiotics available, researchers face the critical decision of which agent offers the best balance of performance and cost-effectiveness.
This guide provides a comprehensive comparison of commonly used selection antibiotics, including G418, Puromycin, Hygromycin B, and Blasticidin S. We will delve into their mechanisms of action, typical working concentrations, and selection speeds, supported by experimental protocols and cost considerations to inform your selection process.
Performance and Cost: A Quantitative Comparison
The true cost-effectiveness of a selection antibiotic is a function of not only its purchase price but also its potency. A more potent antibiotic used at a lower concentration can be more economical than a cheaper but less effective option. The following table summarizes the key characteristics of four widely used selection antibiotics to facilitate a direct comparison. Prices are estimates based on publicly available data and may vary between suppliers.[1]
| Feature | G418 (Geneticin®) | Puromycin | Hygromycin B | Blasticidin S |
| Mechanism of Action | Inhibits protein synthesis by binding to 80S ribosomes.[2][3] | Causes premature chain termination during translation.[2][4] | Inhibits protein synthesis by interfering with ribosomal translocation.[5] | Inhibits protein synthesis.[6] |
| Resistance Gene | Neomycin phosphotransferase (neo).[2][3] | Puromycin N-acetyltransferase (pac).[2][4] | Hygromycin B phosphotransferase (hph).[1] | Blasticidin S deaminase (bsd).[6] |
| Typical Working Concentration (Mammalian Cells) | 100 - 2000 µg/mL.[1][2] | 0.5 - 10 µg/mL.[1][2] | 50 - 500 µg/mL.[1][6] | 1 - 10 µg/mL.[1][6] |
| Selection Speed | Slower (7-14+ days).[2] | Rapid (2-7 days).[2] | Moderate (7-10 days).[1] | Rapid (3-7 days).[1] |
| Estimated Price (USD/mg) | ~$0.16/mg (based on 1g).[1] | ~$1.34/mg (based on 100mg).[1] | ~$0.81/mg (based on 250mg).[1] | ~$4.57/mg (based on 100mg).[1] |
| Estimated Cost per Liter of Media (at mid-range concentration) | ~$80.00 (at 500 µg/mL).[1] | ~$6.70 (at 5 µg/mL).[1] | ~$202.50 (at 250 µg/mL).[1] | ~$22.85 (at 5 µg/mL).[1] |
Note: Prices are estimates and can vary based on supplier and bulk purchasing. The "Estimated Cost per Liter of Media" is calculated using the mid-point of the typical working concentration range and the estimated price per milligram.[1]
Key Considerations for Selection
-
Speed: For time-sensitive experiments, Puromycin and Blasticidin S offer the advantage of rapid selection, often yielding stable cell populations in under a week.[1][2] G418, on the other hand, requires a longer selection period.[2]
-
Potency and Cost: While G418 has a lower price per milligram, its significantly higher working concentration can lead to a higher cost per liter of culture medium compared to the more potent Puromycin and Blasticidin S.[1]
-
Cell Line Sensitivity: The sensitivity of mammalian cells to different antibiotics can vary significantly.[7][8] Therefore, it is crucial to perform a kill curve experiment to determine the optimal concentration for each specific cell line.[7][8][9] Some cell lines may even exhibit intrinsic resistance to certain antibiotics; for example, HEK293T cells have some inherent resistance to G418.[2][10]
Experimental Protocols
A critical step in utilizing selection antibiotics is to determine the minimum concentration required to effectively kill non-resistant cells. This is achieved through a dose-response experiment known as a "kill curve".[7][8][9]
Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum concentration of a selection antibiotic that kills 100% of non-transfected parental cells within a specific timeframe.[8][9]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Selection antibiotic (G418, Puromycin, Hygromycin B, or Blasticidin S)
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell viability assay reagents (e.g., Trypan Blue, MTT)
Procedure:
-
Cell Plating: Seed the parental cell line into the wells of a multi-well plate at a density that allows them to reach approximately 30-50% confluency within 24 hours.[9]
-
Antibiotic Dilution Series: The following day, prepare a series of dilutions of the selection antibiotic in complete cell culture medium.[9] Include a "no antibiotic" control.[8]
-
Treatment: Replace the existing medium in the wells with the medium containing the different antibiotic concentrations.
-
Monitoring: Observe the cells daily under a microscope for signs of cell death.[9] Replace the selection medium every 2-3 days.[8]
-
Endpoint Analysis: After 7-14 days (depending on the antibiotic's speed of action), determine the cell viability in each well using a suitable assay.[9][11] The optimal concentration for selection is the lowest concentration that results in 100% cell death.[8][12]
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in antibiotic selection, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate antibiotic is a critical step in generating stable cell lines and requires careful consideration of factors beyond just the initial purchase price. Puromycin and Blasticidin S, while having a higher cost per milligram, often prove to be more cost-effective in the long run due to their high potency and rapid action. G418 remains a widely used and effective option, particularly for those with less time-sensitive experimental needs. Ultimately, the choice will depend on the specific cell line, experimental goals, and budgetary constraints. Performing a thorough kill curve for each new cell line is an indispensable step to ensure efficient and reproducible selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection Antibiotics | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic Kill Curve [sigmaaldrich.com]
- 12. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Navigating Neomycin Selection: A Guide to its Impact on Transgene Copy Number
For researchers, scientists, and drug development professionals, the generation of stable cell lines with optimal transgene expression is a cornerstone of successful experimentation and therapeutic development. The choice of selection marker and the subsequent selection pressure applied can profoundly influence the resulting cellular phenotype, including the number of integrated transgene copies. This guide provides an objective comparison of neomycin selection with other alternatives, supported by experimental data, to inform the strategic design of stable cell line generation protocols.
The use of this compound and its analog G418 as a selective agent is a well-established method for isolating cells that have successfully integrated a transgene. The neo gene, conferring resistance to G418, is a commonly used selectable marker. The underlying principle is that cells with higher resistance to G418 often harbor a greater number of integrated copies of the resistance gene, and consequently, the co-transfected gene of interest. This correlation, however, is not always linear and can be influenced by several factors, including the cell type, the vector system, and the concentration of the selective agent.
Comparative Analysis of Selection Markers on Transgene Copy Number
The selection process itself can introduce a bias in the population of selected cells. Studies have shown that the choice of selectable marker and the concentration of the corresponding antibiotic can significantly impact not only the transgene copy number but also the level and stability of transgene expression.
| Selection Marker | Antibiotic | Typical Concentration Range | Effect on Transgene Copy Number | Key Considerations |
| This compound (neo) | G418 (Geneticin®) | 200 - 1000 µg/mL | Generally, higher G418 concentrations lead to the selection of cells with higher transgene copy numbers.[1][2] However, this can also lead to greater cell-to-cell variability in expression.[3] | Wide range of effective concentrations depending on the cell line; a kill curve is essential to determine the optimal concentration.[4][5][6] May result in lower overall expression levels compared to some other markers.[3] |
| Puromycin (pac) | Puromycin | 0.5 - 10 µg/mL | Can result in high levels of transgene expression, suggesting selection for integration into transcriptionally active chromatin regions.[7] The relationship with copy number is less documented than with this compound. | Fast-acting antibiotic, allowing for rapid selection.[7] Effective at low concentrations. |
| Hygromycin B (hph) | Hygromycin B | 50 - 500 µg/mL | Tends to yield cell lines with intermediate to high levels of transgene expression.[3] | Another commonly used alternative to this compound. |
| Blasticidin S (bsr or BSD) | Blasticidin S | 2 - 20 µg/mL | Similar to this compound, can result in lower levels of recombinant protein expression and greater cell-to-cell variability.[3] | Effective over a broad range of cell types. |
| Zeocin™ (ble) | Zeocin™ | 50 - 500 µg/mL | Has been shown to select for cell lines with the highest levels of linked recombinant protein expression and the lowest cell-to-cell variability.[3] | A single marker can be used for selection in various organisms, including mammalian cells, yeast, and bacteria.[7] |
Experimental Protocols
Accurate assessment of the impact of this compound selection on transgene copy number relies on robust experimental design and precise methodologies. Below are key experimental protocols.
Cell Culture and Transfection
-
Cell Line Maintenance: Maintain the chosen mammalian cell line (e.g., HEK293, CHO) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics (penicillin/streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Transfection: Seed cells in 6-well plates to achieve 70-90% confluency on the day of transfection. Transfect cells with a plasmid vector containing the transgene of interest and the this compound resistance gene (neo) using a suitable transfection reagent (e.g., lipofection-based reagent). Include a control group of untransfected cells.
G418 Selection
-
Kill Curve Determination: Prior to selecting transfected cells, it is crucial to determine the optimal concentration of G418 for the specific cell line.
-
Seed cells at a low density in a multi-well plate.
-
24 hours later, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubate the cells and monitor their viability over 7-14 days.
-
The optimal G418 concentration is the lowest concentration that results in complete cell death of the untransfected cells within this timeframe.[4][6]
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, split the cells into new plates and replace the growth medium with a selection medium containing the predetermined optimal concentration of G418.[8]
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.
-
Isolate individual colonies and expand them to establish clonal cell lines.
-
Transgene Copy Number Assessment
Several methods can be employed to determine the transgene copy number in the genome of the selected cells.
-
Quantitative PCR (qPCR): This is a rapid and widely used method to determine the relative transgene copy number.[9][10][11]
-
Isolate genomic DNA from the stable cell lines.
-
Design two sets of primers: one specific to the transgene and another specific to a single-copy endogenous reference gene.
-
Perform qPCR using a standard curve method or the comparative Ct (ΔΔCt) method to calculate the transgene copy number relative to the reference gene.
-
-
Droplet Digital PCR (ddPCR): This method provides a more precise and absolute quantification of transgene copy number without the need for a standard curve.[11][12]
-
The principle involves partitioning the PCR reaction into thousands of nanoliter-sized droplets, where PCR amplification occurs in each droplet.
-
The number of transgene and reference gene molecules is determined by counting the fluorescent positive and negative droplets.
-
-
Southern Blotting: While more laborious, Southern blotting is a reliable method for determining transgene copy number and integration patterns.[10]
-
Genomic DNA is digested with restriction enzymes, separated by gel electrophoresis, and transferred to a membrane.
-
The membrane is then hybridized with a labeled probe specific to the transgene. The number and intensity of the hybridization signals can be used to estimate the copy number.
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow for assessing the impact of this compound selection and the logical relationship between G418 concentration and transgene copy number.
References
- 1. Rapid selection using G418 of high copy number transformants of Pichia pastoris for high-level foreign gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graduated resistance to G418 leads to differential selection of cultured mammalian cells expressing the neo gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 8. abo.com.pl [abo.com.pl]
- 9. Determination of transgene copy number by real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput and Accurate Determination of Transgene Copy Number and Zygosity in Transgenic Maize: From DNA Extraction to Data Analysis [mdpi.com]
- 12. Measurement of Transgene Copy Number in Plants Using Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neomycin: A Guide for Laboratory Professionals
The correct disposal of neomycin, a widely used aminoglycoside antibiotic in research, is critical for environmental safety and regulatory compliance. As a heat-stable compound, this compound is not inactivated by standard autoclaving procedures, necessitating its treatment as hazardous chemical waste.[1] This guide provides essential safety and logistical information for the proper disposal of this compound in various forms within a laboratory setting.
Understanding this compound Waste
This compound waste in a laboratory can be categorized as follows:
-
Stock Solutions: Concentrated solutions of this compound are considered hazardous chemical waste.[1]
-
Used Culture Media: Media containing this compound, even at working concentrations, should be treated as chemical waste.[1]
-
Contaminated Labware: Items such as pipette tips, flasks, and plates that have come into contact with this compound.
Disposal Procedures
The primary principle for this compound disposal is to manage it as a chemical waste stream, adhering to your institution's specific environmental health and safety (EHS) guidelines.
1. This compound Stock Solutions and Unused Media:
-
Do not autoclave with the expectation of inactivation. Standard autoclaving does not destroy this compound.[1]
-
Collect in a designated, labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Arrange for chemical waste pickup. Contact your institution's EHS department to schedule a pickup of the hazardous waste container.
2. Used Culture Media Containing this compound:
-
Decontaminate biological material first. If the media contains genetically modified organisms or other biohazards, it must be decontaminated according to your institution's biosafety protocols before being treated as chemical waste.
-
Collect for chemical waste disposal. After decontamination, collect the media in a designated hazardous waste container.
3. Contaminated Solid Waste:
-
Segregate from regular trash. All solid labware that has come into contact with this compound should be considered contaminated.
-
Collect in a designated hazardous waste container. Use a container specifically for solid chemical waste.
-
Dispose of according to institutional guidelines. Follow your EHS protocols for the disposal of solid chemical waste.
Important Note on Autoclaving: While standard autoclaving does not destroy this compound, some sources suggest that autoclaving at a very acidic pH can be effective.[1] However, this should only be performed if it is an approved and validated procedure within your institution. The National Institutes of Health (NIH) Drain Discharge Guide mentions that this compound can be autoclaved and then drain disposed.[2] Given the conflicting information, it is imperative to consult and strictly follow your local and institutional guidelines.
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Class | Aminoglycoside Antibiotic | [1] |
| Heat Stability | Not destroyed by normal autoclaving/boiling | [1] |
| Primary Disposal Route | Chemical Waste | [1][3][4] |
| Stock Solutions Disposal | Hazardous Chemical Waste | [1] |
| Used Media Disposal | Chemical Waste | [1] |
Experimental Protocols
The information provided in this guidance is based on established safety protocols and regulatory guidelines rather than specific experimental results. The key takeaway is the classification of this compound as a stable chemical hazard that requires specific disposal procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to the specific waste disposal regulations and guidelines set forth by their institution and local authorities.[3][4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Neomycin, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines will help minimize risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound sulfate (B86663) is classified as a sensitizer (B1316253) and may cause allergic skin or respiratory reactions.[1][2][3][4] It is also suspected of damaging fertility or the unborn child.[1][3] Therefore, appropriate PPE is crucial to prevent exposure.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[5][6][7] | To protect against mechanical irritation from dust and potential splashes.[5][6] |
| Skin Protection | Nitrile or other impervious gloves. A lab coat or work uniform is required.[1][5][6][7] For spill cleanup, heavy-duty nitrile or rubber gloves and an impermeable gown or coveralls are recommended. | To prevent skin contact, which can cause allergic reactions and irritation.[1][5] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the solid compound, especially during activities like weighing that may generate dust.[8] In case of inadequate ventilation or if exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[4][6] For spill cleanup, a tight-fitting full-face respirator with HEPA filters is recommended.[7] | To prevent inhalation of airborne particles, which can lead to respiratory sensitization and allergic reactions.[2][3][4] |
Safe Handling and Disposal Protocols
Engineering Controls: Always handle this compound in a well-ventilated area.[1] For operations that may generate dust, such as weighing or aliquoting, use a certified chemical fume hood or a powder containment hood.[8] Eyewash stations and safety showers should be readily accessible.[1][5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles. If handling the solid form, put on a respirator. Finally, don a pair of nitrile gloves. Double-gloving is recommended when handling the solid compound.[8]
-
Handling Solid this compound:
-
Conduct all weighing and aliquoting within a chemical fume hood to minimize dust inhalation.
-
Use anti-static weigh paper or a weigh boat to handle the powder carefully.
-
-
Preparing Solutions:
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Cap the container and mix by vortexing or sonicating as needed.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate disinfectant (e.g., 70% ethanol) followed by a general-purpose cleaner.
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Empty containers should be taken to an approved waste handling site for recycling or disposal.[5] Do not dispose of this compound down the drain.[9]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if skin irritation or a rash occurs.[1][5] |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention if irritation develops and persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5] |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational workflows.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship for hazard identification and control when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
